Product packaging for 2-Methylcyclopentanecarboxylic acid(Cat. No.:CAS No. 5454-78-4)

2-Methylcyclopentanecarboxylic acid

Cat. No.: B1361535
CAS No.: 5454-78-4
M. Wt: 128.17 g/mol
InChI Key: YDUMDNFZGQAOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylcyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1361535 2-Methylcyclopentanecarboxylic acid CAS No. 5454-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUMDNFZGQAOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281842
Record name 2-methylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-78-4
Record name 5454-78-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methylcyclopentanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylcyclopentanecarboxylic Acid

Introduction

This compound, with the CAS number 5454-78-4, is a cyclic carboxylic acid. Its structure consists of a five-membered cyclopentane (B165970) ring substituted with both a methyl group and a carboxylic acid functional group.[1] This compound serves as a valuable building block in organic synthesis.[2] Its utility is found in the creation of more complex molecules for potential applications in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and safety protocols, intended for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identifiers

The molecular structure of this compound is fundamental to its chemical behavior, combining an alicyclic ring with an acidic functional group.

Caption: Chemical structure of this compound.

The compound is identified by several standard chemical registry numbers and notations.

IdentifierValue
CAS Number 5454-78-4[3]
Molecular Formula C₇H₁₂O₂[3]
IUPAC Name 2-methylcyclopentane-1-carboxylic acid[3]
InChI InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)[3]
InChIKey YDUMDNFZGQAOJB-UHFFFAOYSA-N
SMILES CC1CCCC1C(=O)O[4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It typically presents as a colorless to light yellow liquid at room temperature.[2][4]

PropertyValue
Molecular Weight 128.17 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 183-185 °C at 16 mmHg (Torr)
Density 1.059 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.81 ± 0.40 (Predicted)[2]
Flash Point 99.5 °C
Solubility Moderately soluble in water, more soluble in organic solvents.[1]

Chemical Reactivity

The reactivity of this compound is primarily dictated by its carboxylic acid functional group. This group allows it to participate in a range of common organic reactions.[1][5]

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[6]

  • Acid-Base Reactions: As an acid, it reacts with bases to form carboxylate salts.[6]

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]

  • Acyl Halide Formation: It can be converted to an acyl halide (e.g., acyl chloride) using reagents such as thionyl chloride (SOCl₂).[6]

  • Decarboxylation: While generally requiring harsh conditions, decarboxylation is a potential reaction.[1]

reactant This compound product1 Ester reactant->product1 product2 Carboxylate Salt reactant->product2 product3 Primary Alcohol reactant->product3 product4 Acyl Chloride reactant->product4 reagent1 ROH, H⁺ reagent1->product1 reagent2 Base (e.g., NaOH) reagent2->product2 reagent3 1. LiAlH₄ 2. H₃O⁺ reagent3->product3 reagent4 SOCl₂ reagent4->product4

Caption: General reaction pathways for this compound.

Synthesis

A known synthetic route to 2-methylcyclopentane-1-carboxylic acid involves the catalytic hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid. This reaction utilizes hydrogen gas and a palladium on activated charcoal catalyst in an ethanol (B145695) and water solvent system. The reaction proceeds at 20°C over 96 hours.

Note: Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not extensively available in the provided search results. An illustrative protocol for a structurally related compound is presented in the following section to demonstrate relevant laboratory techniques.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, the following procedure for the synthesis of methyl cyclopentanecarboxylate (B8599756) via a Favorskii rearrangement of 2-chlorocyclohexanone (B41772) illustrates a common method for creating cyclopentane ring systems.[1] This type of detailed protocol is representative of the methodologies used in this area of organic synthesis.

Illustrative Protocol: Synthesis of Methyl Cyclopentanecarboxylate [1]

  • Preparation: A dry 1-liter three-necked, round-bottomed flask is equipped with a stirrer, a spiral reflux condenser, and a dropping funnel. All openings are protected with calcium chloride drying tubes.

  • Initial Reagents: A suspension of sodium methoxide (B1231860) (1.07 moles) in 330 mL of anhydrous ether is added to the flask and stirring is initiated.

  • Addition of Chloroketone: A solution of 2-chlorocyclohexanone (1 mole) diluted with 30 mL of dry ether is added dropwise to the stirred suspension over approximately 40 minutes. The exothermic reaction is controlled by the rate of addition.

  • Reflux: After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.

  • Workup: The mixture is cooled, and water is added to dissolve the salts. The ether layer is separated. The aqueous layer is saturated with sodium chloride and extracted twice with 50 mL portions of ether.

  • Washing: The combined ethereal solutions are washed successively with 100 mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

  • Drying and Isolation: The ether solution is dried over magnesium sulfate. After filtering, the ether is removed by distillation.

  • Purification: The crude ester is purified by fractional distillation to yield methyl cyclopentanecarboxylate.

start_end start_end process process input_output input_output A Start: Prepare Apparatus B Add Sodium Methoxide and Anhydrous Ether A->B C Dropwise Addition of 2-Chlorocyclohexanone B->C D Heat Under Reflux (2 hours) C->D E Aqueous Workup (Separation & Extraction) D->E F Wash Organic Layer (Acid, Base, Brine) E->F G Dry with MgSO₄ & Filter F->G H Solvent Removal (Distillation) G->H I Purification (Fractional Distillation) H->I J End Product: Methyl Cyclopentanecarboxylate I->J

Caption: Illustrative workflow for synthesis of a cyclopentane derivative.

Spectroscopic Data

While comprehensive spectral data with peak assignments for this compound is not available in the search results, PubChem indicates the existence of 13C NMR spectral data.[3] For related compounds like methyl cyclopentanecarboxylate, various spectral data including GC-MS, FTIR, and Raman spectra are available, which can serve as a reference for characterizing similar structures.[7]

Safety and Handling

This compound is classified as harmful and an irritant.[3] Proper safety precautions are mandatory when handling this chemical.

GHS Hazard Information

CodeStatement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

GHS Precautionary Statements

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations: Handle in a well-ventilated place.[5] Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[5] Avoid contact with skin and eyes.[5] All sources of ignition should be removed, and non-sparking tools should be used.[5]

Conclusion

This compound is a versatile alicyclic compound with well-defined physical properties and predictable chemical reactivity centered on its carboxylic acid group. Its role as a synthetic intermediate makes it a compound of interest for researchers in medicinal and materials chemistry. While detailed experimental protocols for its specific synthesis are not widely published, established methods for creating substituted cyclopentane rings provide a reliable foundation for its preparation. Due to its hazardous nature, strict adherence to safety and handling protocols is essential for its use in a research or development setting.

References

An In-depth Technical Guide to 2-Methylcyclopentanecarboxylic Acid (CAS: 5454-78-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylcyclopentanecarboxylic acid (CAS: 5454-78-4), a key chiral building block in organic synthesis. The document details its chemical and physical properties, stereoisomerism, and provides an in-depth look at established synthesis methodologies, including detailed experimental protocols. Furthermore, it explores the applications of this compound, particularly its role as a precursor to bioactive molecules in medicinal chemistry and drug development. All quantitative data is presented in structured tables for clarity, and key synthetic and logical pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a cyclic carboxylic acid characterized by a five-membered cyclopentane (B165970) ring substituted with a methyl group and a carboxylic acid functionality.[1] Its physical state can be a colorless to pale yellow liquid or a solid, depending on purity and temperature.[1] The presence of the carboxylic acid group confers acidic properties and allows for a variety of chemical transformations such as esterification and amidation.[1][2] It exhibits moderate solubility in polar solvents like water and greater solubility in organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5454-78-4[1][3]
Molecular Formula C₇H₁₂O₂[1][3]
Molecular Weight 128.17 g/mol [3]
IUPAC Name 2-methylcyclopentane-1-carboxylic acid[3]
Boiling Point 183-185 °C at 16 mmHg
Flash Point 99.5 °C
Appearance Colorless to light yellow liquid/solid[1][4]
Purity Typically ≥97%[4]

Table 2: Computed Properties of this compound

PropertyValueSource(s)
XLogP3-AA 1.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Exact Mass 128.083729621 Da[3]
Topological Polar Surface Area 37.3 Ų[3]
Heavy Atom Count 9[3]
Complexity 120[3]

Stereoisomerism

This compound possesses two adjacent stereocenters at the C1 and C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be categorized into two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The stereochemical complexity of this molecule makes it a valuable chiral starting material for the synthesis of complex, stereochemically defined target molecules.

Synthesis Methodologies

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. The most prominent methods include the Favorskii rearrangement of α-halo ketones and the catalytic hydrogenation of aromatic precursors.

Favorskii Rearrangement

The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-halo ketones to produce carboxylic acids or their derivatives.[5][6] In the context of synthesizing cyclopentanecarboxylic acid derivatives, this typically involves the treatment of a 2-halocyclohexanone with a base.[5]

This protocol is a generalized procedure based on the Favorskii rearrangement of a substituted 2-chlorocyclohexanone (B41772).

Materials:

Procedure:

  • A solution of the substituted 2-chlorocyclohexanone in anhydrous diethyl ether is prepared.

  • A fresh solution of sodium methoxide in methanol is prepared by reacting sodium metal with anhydrous methanol at 0 °C under an argon atmosphere.

  • The ethereal solution of the ketone is transferred via cannula to the freshly prepared sodium methoxide solution at 0 °C.

  • The resulting mixture is allowed to warm to room temperature and then heated to reflux (approximately 55 °C) for 4 hours.

  • After cooling to room temperature and then to 0 °C in an ice bath, the reaction is quenched by the careful addition of saturated aqueous ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, a methyl cyclopentanecarboxylate (B8599756) derivative, is purified by silica (B1680970) gel flash chromatography.

  • Subsequent hydrolysis of the ester (e.g., using aqueous NaOH followed by acidification) will yield the desired carboxylic acid.

Favorskii_Rearrangement 2-Methyl-2-chlorocyclohexanone 2-Methyl-2-chlorocyclohexanone Enolate Formation Enolate Formation 2-Methyl-2-chlorocyclohexanone->Enolate Formation Base (e.g., NaOMe) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate Formation->Cyclopropanone Intermediate Intramolecular SN2 Nucleophilic Attack Nucleophilic Attack Cyclopropanone Intermediate->Nucleophilic Attack MeO- Ring Opening Ring Opening Nucleophilic Attack->Ring Opening Forms more stable carbanion Methyl 2-Methylcyclopentanecarboxylate Methyl 2-Methylcyclopentanecarboxylate Ring Opening->Methyl 2-Methylcyclopentanecarboxylate Protonation

Caption: Favorskii rearrangement of 2-methyl-2-chlorocyclohexanone.

Catalytic Hydrogenation of Aromatic Precursors

A direct route to this compound involves the catalytic hydrogenation of a suitable aromatic precursor, such as 2-methylbenzoic acid (o-toluic acid). This method reduces the aromatic ring to a saturated cycloalkane.

This is a generalized protocol for the hydrogenation of a substituted benzoic acid.

Materials:

  • 2-Methylbenzoic acid

  • Supported transition metal catalyst (e.g., 5% Ru/C, Pt/TiO₂)

  • Solvent (e.g., n-hexane, or a binary mixture like 1,4-dioxane (B91453) and water)

  • High-pressure autoclave reactor

  • Hydrogen gas (H₂)

Procedure:

  • The autoclave reactor is charged with 2-methylbenzoic acid and the catalyst.

  • The reactor is flushed with an inert gas (e.g., nitrogen) to remove air.

  • The solvent is added, and the reactor is sealed.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-150 bar).

  • The reaction mixture is heated to the target temperature (e.g., 80-150 °C) with vigorous stirring.

  • The reaction is monitored for hydrogen uptake.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or recrystallization.

Catalytic_Hydrogenation 2-Methylbenzoic Acid 2-Methylbenzoic Acid Adsorption onto Catalyst Surface Adsorption onto Catalyst Surface 2-Methylbenzoic Acid->Adsorption onto Catalyst Surface Hydrogenation of Aromatic Ring Hydrogenation of Aromatic Ring Adsorption onto Catalyst Surface->Hydrogenation of Aromatic Ring H₂, Catalyst (e.g., Ru/C) This compound This compound Hydrogenation of Aromatic Ring->this compound Desorption

Caption: Catalytic hydrogenation of 2-methylbenzoic acid.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not widely reported as a pharmacologically active agent, it serves as a crucial chiral building block in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its conversion to derivatives such as 2-aminocyclopentanecarboxylic acid (ACPC), which are conformationally constrained β-amino acids.

These ACPC derivatives are of significant interest in the field of peptide foldamers. The incorporation of these constrained amino acids into peptides can induce stable, predictable secondary structures, such as helices and turns. This allows for the design of peptidomimetics with enhanced biological activity, improved metabolic stability, and specific receptor binding properties. These foldamers have shown promise in various therapeutic areas, including as anticancer, antibacterial, and antiviral agents.

Drug_Development_Workflow cluster_0 Synthesis of Bioactive Precursors cluster_1 Peptide Synthesis and Foldamer Design cluster_2 Biological Evaluation This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification e.g., Curtius Rearrangement 2-Aminocyclopentanecarboxylic Acid (ACPC) 2-Aminocyclopentanecarboxylic Acid (ACPC) Chemical Modification->2-Aminocyclopentanecarboxylic Acid (ACPC) ACPC ACPC Incorporation into Peptides Incorporation into Peptides ACPC->Incorporation into Peptides Peptide Foldamers Peptide Foldamers Incorporation into Peptides->Peptide Foldamers Screening for Biological Activity Screening for Biological Activity Peptide Foldamers->Screening for Biological Activity e.g., Anticancer, Antibacterial Lead Compound Identification Lead Compound Identification Screening for Biological Activity->Lead Compound Identification

Caption: Role of this compound in drug development.

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques.

Table 3: Characteristic Spectroscopic Data for Carboxylic Acids

Spectroscopy TypeKey Features and Expected RangesSource(s)
Infrared (IR) Spectroscopy - Very broad O-H stretch: 2500-3300 cm⁻¹ - C=O stretch: 1710-1760 cm⁻¹[7][8]
¹H NMR Spectroscopy - Carboxylic acid proton (-COOH): singlet, ~12 δ (highly variable)[7][8]
¹³C NMR Spectroscopy - Carboxyl carbon (-COOH): 165-185 δ[7][8]
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight.[3]

Note: Specific spectral data for this compound can be found in spectral databases such as the NIST WebBook and PubChem.[1][3]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis. Its well-defined stereochemistry and reactive carboxylic acid functionality make it an important starting material for the construction of complex, stereochemically rich molecules. While not a therapeutic agent itself, its role as a precursor to conformationally constrained amino acids highlights its significance in the field of medicinal chemistry and drug discovery, particularly in the development of novel peptide-based therapeutics. The synthetic methodologies outlined in this guide provide a solid foundation for researchers working with this and related compounds.

References

An In-depth Technical Guide to the Physical Properties of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 2-Methylcyclopentanecarboxylic acid, catering to researchers, scientists, and professionals in drug development. This document compiles and presents key data in a structured format, outlines relevant experimental protocols, and includes a logical workflow for the identification and characterization of this compound.

Core Physical Properties

This compound, with the CAS number 5454-78-4, is a cyclic carboxylic acid.[1] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a methyl group and a carboxylic acid functional group.[1] This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [2]
Appearance Colorless to light yellow liquid or solid[1]
Boiling Point 183-185 °C at 16 TorrChemicalBook
Density (Predicted) 1.059 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 4.81 ± 0.40ChemicalBook
Solubility Profile (Qualitative)
Water Moderately soluble
Organic Solvents Higher solubility

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics for carboxylic acids are well-established. A 13C NMR spectrum for this compound is noted as available from Wiley-VCH.[2]

Expected Spectroscopic Features
Spectroscopy Expected Features for Carboxylic Acids Source
¹H NMR The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region of 10-13 ppm.[3][4]
¹³C NMR The carboxyl carbon (-COOH) signal is characteristically found between 160-185 ppm.[4]
IR Spectroscopy A very broad O-H stretching band is observed from 2500-3300 cm⁻¹. A strong C=O stretching band appears around 1700-1725 cm⁻¹.[5][6]
Mass Spectrometry Common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7][8][9]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a carboxylic acid like this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid carboxylic acid transitions into a liquid.

Methodology:

  • A small, dry sample of the crystalline compound is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, which is heated slowly (1-2 °C per minute).

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[10][11][12][13]

Determination of Solubility

Objective: To assess the solubility of the carboxylic acid in various solvents.

Methodology:

  • A small, measured amount of the carboxylic acid (e.g., 10 mg) is added to a test tube.

  • A specific volume of the solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • The solution is visually inspected to determine if the solid has dissolved completely, partially, or not at all.

  • This procedure is repeated with a range of solvents, including water, ethanol, diethyl ether, and aqueous solutions of sodium hydroxide (B78521) and sodium bicarbonate.[14][15][16][17]

Spectroscopic Analysis

Objective: To obtain the ¹H NMR, ¹³C NMR, IR, and mass spectra for structural elucidation.

Methodology:

  • NMR Spectroscopy:

    • A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

    • The solution is transferred to an NMR tube.

    • The NMR tube is placed in the NMR spectrometer.

    • For ¹H NMR, the spectrum is acquired, showing the chemical shifts, integration, and splitting patterns of the protons.[18][19]

    • For ¹³C NMR, the spectrum is acquired, indicating the chemical shifts of the carbon atoms.[19]

  • IR Spectroscopy:

    • A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is mixed with KBr powder and pressed into a pellet.

    • The sample is placed in the IR spectrometer.

    • The IR spectrum is recorded, showing the absorption bands corresponding to the vibrational frequencies of the functional groups.[5][20][21]

  • Mass Spectrometry:

    • A small amount of the sample is introduced into the mass spectrometer.

    • The sample is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

    • The mass spectrum is obtained, showing the molecular ion peak and the fragmentation pattern.[7][8][22][23]

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the characterization and identification of an unknown sample suspected to be this compound.

Workflow for Identification of this compound A Unknown Sample B Physical State and Appearance A->B Observe C Solubility Tests (Water, NaOH, NaHCO3) B->C Proceed D Melting Point Determination C->D If solid E Spectroscopic Analysis (IR, NMR, MS) C->E Soluble in base D->E F Data Interpretation E->F Analyze Spectra G Structure Confirmation F->G Compare with known data

References

An In-depth Technical Guide to 2-Methylcyclopentanecarboxylic Acid: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylcyclopentanecarboxylic acid, a cyclic carboxylic acid with growing interest in organic synthesis and medicinal chemistry. The document details its molecular structure, physicochemical properties, stereoisomerism, and a key synthetic route. A significant focus is placed on the emerging biological activities of cyclopentane (B165970) carboxylic acid derivatives, particularly their role as potent and selective inhibitors of the NaV1.7 sodium channel, a critical target in pain therapeutics. This guide aims to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental insights, and a look into the molecule's therapeutic potential.

Molecular Structure and Properties

This compound is a derivative of cyclopentanecarboxylic acid, featuring a methyl group at the second carbon position relative to the carboxylic acid functional group.[1] This substitution introduces a chiral center, leading to the existence of different stereoisomers.

General Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.[2][3]

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
CAS Number 5454-78-4
Appearance Colorless to pale yellow liquid or solid
Boiling Point 183-185 °C at 16 mmHg
Density (Predicted) 1.059 ± 0.06 g/cm³
Flash Point 99.5 °C
InChI Key YDUMDNFZGQAOJB-UHFFFAOYSA-N
Stereoisomerism

The presence of two chiral centers at positions 1 and 2 of the cyclopentane ring results in the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis and trans diastereomers exhibit distinct physical and biological properties, making stereoselective synthesis a crucial aspect of its application in drug development.[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the catalytic hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid.[5]

Experimental Protocol: Catalytic Hydrogenation

Reaction: Hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid to yield this compound.

Reagents and Conditions:

  • Substrate: 2-methyl-1-cyclopentene-1-carboxylic acid

  • Catalyst: Palladium on activated charcoal (Pd/C)

  • Reducing Agent: Hydrogen gas (H₂)

  • Solvent: Ethanol (B145695) and water

  • Base: Sodium hydroxide (B78521) (NaOH)

  • Temperature: 20 °C

  • Reaction Time: 96 hours

Procedure:

  • Dissolve 2-methyl-1-cyclopentene-1-carboxylic acid in a mixture of ethanol and water containing sodium hydroxide.

  • Add a catalytic amount of palladium on activated charcoal.

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at 20 °C for 96 hours.

  • Upon completion, filter the reaction mixture to remove the palladium catalyst.

  • Acidify the filtrate to precipitate the product.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

This method has been reported to achieve a yield of 94%.[5]

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product 2-methyl-1-cyclopentene-1-carboxylic acid 2-methyl-1-cyclopentene-1-carboxylic acid H2, Pd/C H2, Pd/C 2-methyl-1-cyclopentene-1-carboxylic acid->H2, Pd/C Hydrogenation This compound This compound H2, Pd/C->this compound NaOH, Ethanol/Water NaOH, Ethanol/Water 20 C, 96h 20 C, 96h

Caption: Synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons. A distinct signal for the methyl group protons would appear as a doublet, and the carboxylic acid proton would be a broad singlet, typically downfield.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically 170-185 ppm).[6] The chemical shifts of the cyclopentane ring carbons and the methyl carbon will be in the aliphatic region. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group:

  • A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.[7][8]

  • A strong C=O stretching band between 1760 and 1690 cm⁻¹.[7][8]

  • A C-O stretching band in the region of 1320-1210 cm⁻¹.[7][8]

Mass Spectrometry (MS)

In mass spectrometry, this compound would likely show a molecular ion peak corresponding to its molecular weight (128.17 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9]

Biological Activity and Drug Development Potential

While this compound itself is primarily a building block, derivatives of cyclopentane carboxylic acids have emerged as compounds of significant interest in drug discovery.[10]

Inhibition of NaV1.7 for Pain Management

Recent research has identified novel cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[11] This channel is a genetically validated key mediator of human pain perception, making it a prime target for the development of new analgesics.

The signaling pathway for pain transmission involves the generation and propagation of action potentials in nociceptive neurons. The NaV1.7 channel plays a crucial role in the initial depolarization phase of these action potentials. Inhibition of NaV1.7 by cyclopentane carboxylic acid derivatives effectively blocks this process, thereby reducing the sensation of pain.[11]

SignalingPathway cluster_stimulus Nociceptive Stimulus cluster_neuron Nociceptive Neuron cluster_cns Central Nervous System cluster_drug Therapeutic Intervention Painful Stimulus Painful Stimulus NaV1.7 Channel Activation NaV1.7 Channel Activation Painful Stimulus->NaV1.7 Channel Activation Action Potential Generation Action Potential Generation NaV1.7 Channel Activation->Action Potential Generation Pain Signal Transmission Pain Signal Transmission Action Potential Generation->Pain Signal Transmission Pain Perception Pain Perception Pain Signal Transmission->Pain Perception Cyclopentane Carboxylic Acid Derivative Cyclopentane Carboxylic Acid Derivative Cyclopentane Carboxylic Acid Derivative->NaV1.7 Channel Activation Inhibition

Caption: NaV1.7 Inhibition by Cyclopentane Carboxylic Acid Derivatives.

The discovery of these selective inhibitors highlights the potential of the cyclopentane carboxylic acid scaffold in developing novel therapeutics for pain management, potentially offering an alternative to traditional opioid analgesics with a more favorable side-effect profile.[11]

Conclusion

This compound is a versatile molecule with a well-defined structure and accessible synthetic routes. While its direct applications are primarily in organic synthesis, the broader class of cyclopentane carboxylic acid derivatives is demonstrating significant promise in the field of drug discovery. The identification of potent and selective NaV1.7 inhibitors based on this scaffold underscores its importance for researchers and professionals in the pharmaceutical industry. Further exploration of the stereochemical and pharmacological properties of its derivatives is likely to yield novel therapeutic agents for a range of conditions, most notably for the treatment of pain.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcyclopentanecarboxylic acid, a chiral carboxylic acid, exists as four distinct stereoisomers due to the presence of two chiral centers. The spatial arrangement of the methyl and carboxyl groups gives rise to two pairs of enantiomers: one cis pair and one trans pair. The distinct three-dimensional structures of these isomers can lead to significant differences in their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural details, physicochemical properties, and detailed experimental protocols for their synthesis and separation. This information is critical for researchers in drug discovery and development, as the stereochemistry of a molecule often dictates its pharmacological activity and pharmacokinetic profile.

Introduction to the Stereoisomers of this compound

This compound possesses two stereocenters at the C1 and C2 positions of the cyclopentane (B165970) ring. This results in the existence of four possible stereoisomers. These are categorized into two diastereomeric pairs: the cis isomers, where the methyl and carboxyl groups are on the same face of the ring, and the trans isomers, where they are on opposite faces. Each of these diastereomers is a racemic mixture of two enantiomers.

The four stereoisomers are:

  • (1R,2S)-2-Methylcyclopentane-1-carboxylic acid and (1S,2R)-2-Methylcyclopentane-1-carboxylic acid (the cis enantiomeric pair)

  • (1R,2R)-2-Methylcyclopentane-1-carboxylic acid and (1S,2S)-2-Methylcyclopentane-1-carboxylic acid (the trans enantiomeric pair)

The ability to isolate and characterize each of these stereoisomers is crucial for understanding their unique properties and potential applications, particularly in the pharmaceutical industry where single-enantiomer drugs are often preferred due to their improved efficacy and safety profiles.

Physicochemical Properties

The physical and chemical properties of the stereoisomers of this compound are influenced by their spatial arrangements. While enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, diastereomers have distinct physical properties.

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(1R,2S) / (1S,2R) - cis(1R,2R) / (1S,2S) - transGeneral (Mixture)
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂C₇H₁₂O₂
Molecular Weight 128.17 g/mol [1][2]128.17 g/mol 128.17 g/mol [3]
Boiling Point Data not availableData not available183-185 °C (at 16 Torr)[4]
Density (Predicted) 1.059 ± 0.06 g/cm³1.059 ± 0.06 g/cm³1.059 ± 0.06 g/cm³[4]
pKa (Predicted) 4.81 ± 0.404.81 ± 0.404.81 ± 0.40[4]
Specific Rotation ([α]D) Data not availableData not availableNot applicable

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically yields a mixture of cis and trans diastereomers, each as a racemic mixture. The separation of these isomers into their four individual components is a multi-step process requiring distinct strategies for separating diastereomers and resolving enantiomers.

Synthesis of a Mixture of Stereoisomers

A common route for the synthesis of this compound involves the catalytic hydrogenation of 2-methylcyclopent-1-enecarboxylic acid. This precursor can be synthesized from 2-methylcyclopentanone (B130040).

Experimental Protocol: Synthesis of this compound

  • Preparation of 2-Methylcyclopent-1-enecarboxylic acid: This intermediate can be prepared from 2-methylcyclopentanone through various methods, such as a Reformatsky reaction followed by dehydration.

  • Catalytic Hydrogenation:

    • Dissolve 2-methylcyclopent-1-enecarboxylic acid in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

    • Add a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-2-methylcyclopentanecarboxylic acid.

Separation of Cis and Trans Diastereomers

The separation of the cis and trans diastereomers can be achieved by exploiting differences in their physical properties, such as boiling point or solubility. Fractional distillation or crystallization are common methods. An alternative approach involves selective precipitation based on differences in the pKa values of the isomers.

Experimental Protocol: Separation of Diastereomers by Selective Precipitation

This protocol is adapted from methods used for separating similar cyclic carboxylic acid isomers.

  • Dissolve the mixture of cis- and trans-2-methylcyclopentanecarboxylic acid in an aqueous solution of a base, such as sodium hydroxide, to form the corresponding sodium carboxylates.

  • Carefully acidify the solution by the dropwise addition of a weak acid, such as acetic acid, or by bubbling carbon dioxide gas through the solution.

  • Due to potential differences in the pKa values and crystal lattice energies of the diastereomers, one isomer may precipitate out of the solution before the other.

  • Monitor the precipitation and filter the solid as it forms. The composition of the precipitate and the mother liquor should be analyzed (e.g., by GC-MS or NMR) to determine the efficiency of the separation.

  • Further acidification of the mother liquor will precipitate the remaining isomer.

  • The separated diastereomers can be further purified by recrystallization.

Resolution of Enantiomers

Once the cis and trans diastereomers are separated, each racemic mixture needs to be resolved into its individual enantiomers. A classical and effective method for this is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation

This is a general procedure that can be optimized for this compound.

  • Salt Formation:

    • Dissolve one of the racemic diastereomers (e.g., the trans pair) in a suitable hot solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve an equimolar amount of a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) in the same hot solvent.

    • Mix the two hot solutions.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to promote the crystallization of one of the diastereomeric salts. The other diastereomeric salt will remain in the mother liquor due to differences in solubility.

    • The crystallization process can be aided by seeding with a small crystal of the desired salt or by cooling the solution in an ice bath.

  • Isolation and Purification:

    • Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of the cold solvent.

    • The diastereomeric purity can be improved by recrystallization from the same solvent.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water and acidify the solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2.

    • This will protonate the carboxylic acid and regenerate the chiral amine as its salt.

    • Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the pure enantiomer.

  • Isolation of the Other Enantiomer:

    • The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification and extraction.

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed for the analytical or preparative separation of the enantiomers.[5][6]

Structural Elucidation and Visualization

The stereochemistry of the isomers can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons at C1 and C2 in the ¹H NMR spectrum can help distinguish between the cis and trans isomers. For the cis isomer, a larger coupling constant is generally expected compared to the trans isomer. The absolute configuration of the enantiomers can be determined by X-ray crystallography of a suitable crystalline derivative or by comparing their measured specific rotation with literature values if available.

Logical Relationships and Experimental Workflows

The relationships between the stereoisomers and a general workflow for their separation are depicted in the following diagrams.

stereoisomers cluster_cis cis-Diastereomers cluster_trans trans-Diastereomers cis_R (1R,2S) cis_S (1S,2R) cis_R->cis_S Enantiomers trans_R (1R,2R) cis_R->trans_R Diastereomers trans_S (1S,2S) cis_R->trans_S Diastereomers cis_S->trans_R Diastereomers cis_S->trans_S Diastereomers trans_R->trans_S Enantiomers

Caption: Relationship between the four stereoisomers of this compound.

separation_workflow start Mixture of Stereoisomers (cis/trans, racemic) diastereomer_sep Diastereomer Separation (e.g., Fractional Crystallization) start->diastereomer_sep racemic_cis Racemic cis-Isomers diastereomer_sep->racemic_cis Separated racemic_trans Racemic trans-Isomers diastereomer_sep->racemic_trans Separated chiral_res_cis Chiral Resolution (Diastereomeric Salt Formation) racemic_cis->chiral_res_cis chiral_res_trans Chiral Resolution (Diastereomeric Salt Formation) racemic_trans->chiral_res_trans cis_enantiomers cis-Enantiomers ((1R,2S) and (1S,2R)) chiral_res_cis->cis_enantiomers Resolved trans_enantiomers trans-Enantiomers ((1R,2R) and (1S,2S)) chiral_res_trans->trans_enantiomers Resolved

Caption: General experimental workflow for the separation of the stereoisomers.

Conclusion

The four stereoisomers of this compound represent a valuable set of building blocks for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The ability to synthesize and isolate these isomers in their pure forms is a critical step in the development of new therapeutic agents. This guide has provided an overview of the stereochemistry of this compound, along with detailed experimental protocols for the synthesis and separation of its stereoisomers. While some specific physical data for the individual isomers remains to be fully documented in the literature, the methodologies presented here provide a solid foundation for researchers to produce and characterize these important chiral molecules. Further research to determine the specific biological activities of each stereoisomer will be essential in unlocking their full therapeutic potential.

References

An In-depth Technical Guide on (1R,2S)-2-Methylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of (1R,2S)-2-Methylcyclopentane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
IUPAC Name cis-(1R,2S)-2-methylcyclopentane-1-carboxylic acidPubChem[1]
CAS Number 18335-62-1PubChem[1]
Boiling Point 183-185 °C at 16 mmHg (for mixed isomers)Sigma-Aldrich[2]
Density 1.059 ± 0.06 g/cm³ (Predicted)MySkinRecipes[3]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 128.083729621 DaPubChem[1]
Monoisotopic Mass 128.083729621 DaPubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]

Note: The boiling point listed is for the general 2-methylcyclopentane-1-carboxylic acid and may not be specific to the (1R,2S) isomer. Other physical properties like melting point and specific solubility data for the (1R,2S) isomer are not currently available in the cited literature.

Spectroscopic Data

Detailed experimental spectroscopic data for (1R,2S)-2-Methylcyclopentane-1-carboxylic acid is limited. The following provides general characteristics expected for this class of compounds based on available data for related structures.

Table 2: General Spectroscopic Characteristics

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the methyl group, cyclopentane (B165970) ring protons, and a characteristic downfield signal for the carboxylic acid proton.
¹³C NMR Resonances for the methyl carbon, the carbons of the cyclopentane ring, and a downfield signal for the carbonyl carbon of the carboxylic acid.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, and C-H stretching and bending vibrations for the aliphatic parts.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of the carboxyl group and fragmentation of the cyclopentane ring.

Synthesis and Experimental Protocols

A common method for the synthesis of 2-methylcyclopentane-1-carboxylic acid involves the hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid. While the specific synthesis of the (1R,2S) enantiomer would require an enantioselective method, the following protocol describes a general synthesis route.

Experimental Protocol: Synthesis of 2-Methylcyclopentane-1-carboxylic acid [4]

  • Starting Material: 1-Cyclopentene-1-carboxylic acid, 2-methyl-

  • Reagents: Sodium hydroxide, Hydrogen gas, Palladium on activated charcoal (catalyst)

  • Solvents: Ethanol (B145695), Water

  • Procedure:

    • The starting material is dissolved in a mixture of ethanol and water containing sodium hydroxide.

    • Palladium on activated charcoal is added as the catalyst.

    • The mixture is subjected to hydrogenation at 20°C for 96 hours.

    • Upon completion, the catalyst is filtered off, and the product is isolated from the reaction mixture.

  • Yield: 94%[4]

Diagram 1: Synthetic Workflow for 2-Methylcyclopentane-1-carboxylic acid

G start Start: 2-Methyl-1-cyclopentene-1-carboxylic acid reaction Hydrogenation start->reaction reagents Reagents: - NaOH - H₂ - Pd/C reagents->reaction conditions Conditions: - Ethanol/Water - 20°C, 96h conditions->reaction product Product: (1R,2S)-2-Methylcyclopentane- 1-carboxylic acid reaction->product

Caption: A general workflow for the synthesis of 2-methylcyclopentane-1-carboxylic acid.

Biological Activity and Potential Applications

While specific biological activities of (1R,2S)-2-Methylcyclopentane-1-carboxylic acid are not extensively documented, the broader class of cyclopentane carboxylic acid derivatives has shown significant potential in drug discovery.

Research into related compounds suggests that this molecule could be a valuable building block in medicinal chemistry. For instance, various derivatives of cyclopentane carboxylic acids are being explored for their therapeutic potential.

Diagram 2: Potential Research & Development Pathway

G start Compound: (1R,2S)-2-Methylcyclopentane- 1-carboxylic acid synthesis Chemical Synthesis & Derivative Generation start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Potential Therapeutic Agent clinical->drug

References

cis and trans isomers of 2-Methylcyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclopentanecarboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This document provides a comprehensive technical overview of the cis and trans diastereomers of this compound. It covers the fundamental principles of their stereochemistry, established synthetic and separation protocols, and detailed comparative analysis of their spectroscopic and physical properties. The guide is structured to serve as a practical resource for professionals in organic synthesis and medicinal chemistry, emphasizing the importance of stereoisomeric purity in research and development. All quantitative data is presented in structured tables, and key processes are visualized to enhance understanding.

**1. Introduction

This compound is a saturated cyclic carboxylic acid that serves as a valuable building block in organic synthesis. Due to the presence of two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring, the molecule exists as two pairs of enantiomers, which are diastereomeric to each other: cis and trans. The spatial arrangement of the methyl and carboxylic acid groups dictates the isomer's physical properties, chemical reactivity, and, critically, its interaction with biological systems. This guide delineates the essential technical details of these isomers, providing a foundational resource for their application in fields such as pharmaceutical development and fine chemical synthesis.[1][2]

**2. Stereochemistry and Structural Elucidation

The core structure consists of a five-membered cyclopentane ring substituted with a methyl group and a carboxylic acid group on adjacent carbons.[1] The relative orientation of these two substituents defines the diastereomers:

  • cis-isomer: The methyl and carboxyl groups are on the same side of the ring. This configuration exists as a pair of enantiomers: (1R,2S) and (1S,2R).[3][4]

  • trans-isomer: The methyl and carboxyl groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,2R) and (1S,2S).

The relationship between these stereoisomers is fundamental to understanding their distinct properties.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1 (1R,2S)-isomer cis_2 (1S,2R)-isomer cis_1->cis_2 Enantiomers trans_1 (1R,2R)-isomer cis_1->trans_1 Diastereomers trans_2 (1S,2S)-isomer cis_1->trans_2 Diastereomers cis_2->trans_1 Diastereomers cis_2->trans_2 Diastereomers trans_1->trans_2 Enantiomers

Caption: Stereoisomeric relationships of this compound.

**3. Synthesis and Isomer Separation

A common synthetic route to a mixture of the isomers involves the catalytic hydrogenation of an unsaturated precursor. The resulting diastereomeric mixture can then be separated based on differences in physical properties.

Experimental Protocol: Synthesis via Hydrogenation

This protocol describes the reduction of a suitable unsaturated precursor, such as 2-methyl-1-cyclopentene-1-carboxylic acid, to yield a mixture of cis and trans isomers.

  • Reaction Setup: A solution of the unsaturated carboxylic acid in a suitable solvent (e.g., glacial acetic acid or ethanol) is charged into a Parr hydrogenation apparatus or a similar high-pressure vessel.

  • Catalyst Addition: A catalytic amount of platinum oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then filled with hydrogen gas to a pressure of approximately 50 psi. The mixture is agitated at room temperature until hydrogen uptake ceases (typically 1-2 hours).

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is removed from the filtrate under reduced pressure. The resulting crude residue, containing a mixture of cis and trans isomers, is then purified.

Experimental Protocol: Separation by Fractional Distillation

The cis and trans isomers exhibit different boiling points, which allows for their separation by fractional distillation under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column to ensure efficient separation.

  • Distillation: The crude isomeric mixture is placed in the distillation flask and heated under reduced pressure (e.g., 16 Torr).[5]

  • Fraction Collection: Collect the distillate in separate fractions based on the boiling point. The lower-boiling point isomer will distill first, followed by the higher-boiling point isomer.

  • Analysis: The purity of each collected fraction should be confirmed using Gas Chromatography (GC) or ¹H NMR spectroscopy.

synthesis_workflow cluster_products Separated Products start Unsaturated Precursor process1 Catalytic Hydrogenation start->process1 mixture Mixture of cis & trans Isomers process1->mixture process2 Fractional Distillation mixture->process2 cis cis-Isomer process2->cis Lower Boiling Fraction trans trans-Isomer process2->trans Higher Boiling Fraction drug_dev_logic start Isomer Synthesis (cis and trans) bio_screening Biological Screening start->bio_screening sar SAR Studies bio_screening->sar Activity Data lead_id Lead Identification sar->lead_id Identify Active Stereoisomer lead_opt Lead Optimization lead_id->lead_opt candidate Drug Candidate lead_opt->candidate

References

Solubility Profile of 2-Methylcyclopentanecarboxylic Acid in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 2-Methylcyclopentanecarboxylic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility expectations based on the compound's chemical properties and outlines a general experimental protocol for its determination.

Core Concepts: Understanding Solubility

This compound is a cyclic carboxylic acid. Its structure, featuring a polar carboxylic acid group and a nonpolar methyl-substituted cyclopentane (B165970) ring, dictates its solubility behavior. The carboxylic acid group can engage in hydrogen bonding, suggesting solubility in polar organic solvents. Conversely, the nonpolar aliphatic ring structure indicates potential solubility in nonpolar organic solvents. As a general principle, "like dissolves like."

Based on its structure, this compound is expected to exhibit good solubility in a range of organic solvents.[1] The presence of the carboxylic acid functional group suggests it would be more soluble in polar organic solvents.

Expected Solubility

  • High Solubility Expected: In polar aprotic solvents like acetone (B3395972) and ethyl acetate, and in polar protic solvents such as ethanol (B145695) and methanol. The carboxylic acid group can form strong hydrogen bonds with these solvents.

  • Moderate to High Solubility Expected: In less polar solvents like dichloromethane (B109758) and diethyl ether.

  • Lower Solubility Expected: In nonpolar solvents such as hexane (B92381) and toluene. However, the nonpolar cyclopentane ring may contribute to some degree of solubility.

It is important to note that factors such as temperature and the presence of impurities can significantly influence solubility.

Experimental Protocol for Solubility Determination

A general and widely accepted method for determining the solubility of a compound like this compound is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

This protocol provides a fundamental framework. For rigorous studies, it is crucial to validate the analytical method and ensure that equilibrium has been truly achieved.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow A Weigh excess this compound B Add to known volume of organic solvent A->B C Equilibrate at constant temperature with agitation B->C D Centrifuge to separate solid and liquid phases C->D E Extract clear supernatant D->E F Dilute sample E->F G Analyze concentration (e.g., HPLC, GC) F->G H Calculate solubility G->H

Caption: General workflow for solubility determination.

This guide serves as a foundational resource for researchers and professionals interested in the solubility of this compound. While quantitative data remains to be experimentally determined and published, the principles and methodologies outlined here provide a solid starting point for such investigations.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Methylcyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-methylcyclopentanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of chemical naming conventions.

Core Principles of IUPAC Nomenclature

The IUPAC system of nomenclature provides a standardized and unambiguous method for naming chemical compounds. For cycloalkanes with functional groups, several key principles apply:

  • Principal Functional Group: The functional group with the highest priority determines the suffix of the name. Carboxylic acids hold a high priority in the IUPAC system.[1][2]

  • Parent Chain/Ring: When a carboxylic acid group is attached to a ring, the ring is considered the parent structure.[3][4]

  • Numbering: The carbon atom of the ring to which the principal functional group is attached is assigned as locant '1'.[2][3][5] The ring is then numbered to give the other substituents the lowest possible locants.[6][7]

  • Suffix for Ring-Attached Carboxylic Acids: When a carboxyl group (-COOH) is attached to a cycloalkane ring, the suffix "-carboxylic acid" is appended to the name of the cycloalkane.[2][3][5]

Systematic Naming of this compound

Following the IUPAC rules, the systematic name for this compound is derived as follows:

  • Identify the Parent Cycloalkane: The molecule contains a five-membered carbon ring, which is cyclopentane (B165970).

  • Identify the Principal Functional Group: The highest priority functional group is the carboxylic acid (-COOH) group.

  • Apply the Suffix: Since the carboxylic acid is attached to a ring, the suffix "-carboxylic acid" is used. This gives the base name "cyclopentanecarboxylic acid".

  • Identify and Name Substituents: There is a methyl group (-CH₃) attached to the cyclopentane ring.

  • Number the Ring: The carbon atom of the cyclopentane ring bonded to the carboxylic acid group is designated as carbon 1.[2][3] The ring is then numbered in the direction that gives the methyl group the lowest possible number, which is 2.

  • Assemble the Full Name: Combining the substituent name and its locant with the parent name gives This compound .[8][9][10]

Stereochemistry

This compound has two stereocenters (chiral centers) at positions 1 and 2 of the cyclopentane ring. This gives rise to stereoisomers. The spatial arrangement of the substituents can be described using cis/trans isomerism or the Cahn-Ingold-Prelog (CIP) R/S system.

  • Cis/Trans Isomerism:

    • cis-2-Methylcyclopentanecarboxylic acid: The methyl group and the carboxylic acid group are on the same side of the ring.[11]

    • trans-2-Methylcyclopentanecarboxylic acid: The methyl group and the carboxylic acid group are on opposite sides of the ring.

  • Cahn-Ingold-Prelog (R/S) System: Each stereocenter is assigned a configuration (R or S) based on the priority of the groups attached to it. The priorities are determined by atomic number.

    For example, the IUPAC name (1R,2S)-2-methylcyclopentane-1-carboxylic acid specifies a particular stereoisomer.[12] This designation indicates that the stereocenter at carbon 1 has an 'R' configuration, and the stereocenter at carbon 2 has an 'S' configuration. Another example is rac-(1R,2R)-2-Methylcyclopentane-1-carboxylic acid, which denotes a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.[13]

The logical workflow for determining the IUPAC name is illustrated in the following diagram:

IUPAC_Nomenclature_Workflow A Identify Parent Structure (Cyclopentane Ring) D Name Parent Compound (Cyclopentanecarboxylic acid) A->D B Identify Principal Functional Group (Carboxylic Acid) C Determine Suffix (-carboxylic acid) B->C C->D H Assemble Full Name (this compound) D->H E Identify and Name Substituents (Methyl group) G Assign Locant to Substituent (2-methyl) E->G F Number the Ring C1 is attached to -COOH Lowest locant for other substituents F->G G->H I Determine Stereochemistry (cis/trans or R/S) H->I K Final IUPAC Name ((1R,2S)-2-Methylcyclopentane- 1-carboxylic acid) J Specify Stereoisomer (e.g., (1R,2S)-) I->J J->K

IUPAC Naming Workflow for this compound

Summary of IUPAC Names

The following table summarizes the IUPAC names for this compound and its stereoisomers.

Compound IUPAC Name CAS Number PubChem CID
Mixture of IsomersThis compound5454-78-4229502
cis Isomercis-2-Methylcyclopentane-1-carboxylic acid1932075-06-313000112
(1R,2S) Isomer(1R,2S)-2-Methylcyclopentane-1-carboxylic acid18335-62-113000110
rac-(1R,2R) Isomerrac-(1R,2R)-2-Methylcyclopentane-1-carboxylic acid4541-43-9N/A

Note: Data sourced from PubChem and other chemical databases. CAS numbers and CIDs are provided for specific isomers where available.[8][11][12][13]

References

An In-depth Technical Guide to the Discovery and History of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-methylcyclopentanecarboxylic acid. It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of this significant alicyclic compound, from its earliest preparation to contemporary synthetic methodologies.

Introduction

This compound, a derivative of cyclopentane (B165970), is a saturated monocarboxylic acid with the chemical formula C₇H₁₂O₂.[1][2] The structure consists of a five-membered ring with a methyl group and a carboxylic acid group attached to adjacent carbon atoms, leading to the existence of cis and trans stereoisomers, both of which are chiral. This compound and its derivatives have found applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. This guide will delve into the historical context of its discovery, detail early and modern synthetic routes, and provide a comparative analysis of these methods.

The Discovery and First Synthesis by N.D. Zelinsky (1902)

The first documented synthesis of this compound is attributed to the prominent Russian chemist Nikolai Dimitrievich Zelinsky in 1902. His work, published in the Journal of the Russian Physical Chemical Society and subsequently in the Berichte der Deutschen Chemischen Gesellschaft, laid the foundation for the chemistry of substituted cyclopentane rings.

Zelinsky's pioneering work was part of his broader investigations into the chemistry of cyclic hydrocarbons and their derivatives. At the turn of the 20th century, the synthesis of five- and six-membered rings was a significant area of research in organic chemistry. Zelinsky's synthesis of this compound was a notable achievement, contributing to the understanding of ring formation and substitution reactions.

Historical Synthetic Approach

A general representation of the synthetic challenges and approaches of the time is depicted below. The synthesis of substituted cyclic compounds often involved ring-closing reactions, which were a focal point of research.

historical_synthesis_overview Acyclic_Precursor Acyclic Precursor (e.g., substituted hexane (B92381) derivative) Cyclization Ring Closure Reaction Acyclic_Precursor->Cyclization Substituted_Cyclopentane Substituted Cyclopentane Intermediate Cyclization->Substituted_Cyclopentane Functional_Group_Modification Functional Group Modification Substituted_Cyclopentane->Functional_Group_Modification Target_Molecule 2-Methylcyclopentane- carboxylic Acid Functional_Group_Modification->Target_Molecule

Caption: General workflow for early 20th-century alicyclic compound synthesis.

Modern Synthetic Methods

Significant advancements in synthetic organic chemistry have led to more efficient and stereoselective methods for the preparation of this compound. A notable modern approach involves the catalytic hydrogenation of an unsaturated precursor.

Catalytic Hydrogenation of 2-Methyl-1-cyclopentene-1-carboxylic Acid

A contemporary and high-yielding synthesis of this compound involves the catalytic hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid. This method, reported by Gilbert and Yin, provides the target molecule in excellent yield.[3]

modern_synthesis Starting_Material 2-Methyl-1-cyclopentene- 1-carboxylic acid Reaction_Conditions H₂, Pd/C NaOH, Ethanol (B145695)/Water 20°C, 96h Starting_Material->Reaction_Conditions Product 2-Methylcyclopentane- carboxylic Acid Reaction_Conditions->Product

Caption: Modern synthesis of this compound via catalytic hydrogenation.

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1]
CAS Number 5454-78-4[3]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 183-185 °C (at 16 Torr)
Density (predicted) 1.059 ± 0.06 g/cm³
pKa (predicted) 4.81 ± 0.40
Comparison of Synthetic Methods

This table provides a comparison between the historical context of synthesis and a specific modern method.

FeatureHistorical Approach (circa 1902)Modern Method (Gilbert and Yin, 2008)
Starting Material Likely acyclic precursors or simple cyclic compounds2-Methyl-1-cyclopentene-1-carboxylic acid
Key Transformation Ring formation and functional group manipulationCatalytic hydrogenation
Reagents Classical reagents of the era (e.g., strong acids/bases, metals)Hydrogen gas, Palladium on activated charcoal, Sodium hydroxide (B78521)
Solvent Ethereal or alcoholic solventsEthanol/Water
Temperature Likely elevated temperatures20 °C
Reaction Time Potentially multi-day synthesis96 hours
Yield Not documented, likely moderate to low94%
Stereocontrol Generally poor or not reportedProduces a mixture of stereoisomers

Experimental Protocols

Modern Synthesis: Catalytic Hydrogenation

The following is a detailed experimental protocol for the synthesis of this compound as reported by Gilbert and Yin.[3]

Materials:

  • 2-Methyl-1-cyclopentene-1-carboxylic acid

  • Sodium hydroxide (NaOH)

  • Palladium on activated charcoal (Pd/C)

  • Ethanol

  • Water

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-1-cyclopentene-1-carboxylic acid in a mixture of ethanol and water.

  • Add sodium hydroxide to the solution.

  • Add a catalytic amount of palladium on activated charcoal to the mixture.

  • Place the reaction vessel under a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at 20 °C for 96 hours.

  • Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or GC), filter the reaction mixture to remove the palladium catalyst.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Yield: 94%[3]

Conclusion

The journey of this compound from its first synthesis by N.D. Zelinsky in 1902 to the highly efficient modern synthetic routes illustrates the significant progress in the field of organic chemistry. While early methods were foundational in establishing the existence and basic properties of this compound, contemporary techniques offer high yields and greater control over the reaction conditions. This in-depth guide provides a valuable resource for researchers and professionals, offering historical context, comparative data, and detailed experimental protocols for the synthesis of this important alicyclic molecule.

References

Potential Biological Activity of 2-Methylcyclopentanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activity of 2-Methylcyclopentanecarboxylic acid based on available scientific literature. It is critical to note that, as of the latest literature search, there is a significant lack of direct experimental data on the biological effects of this specific compound. The information presented herein is largely inferred from studies on structurally related molecules and general principles of medicinal chemistry. Therefore, this guide should be considered a theoretical exploration to inform future research rather than a definitive statement of established biological function.

Introduction

Physicochemical Properties and Toxicological Profile

A summary of the known physicochemical properties and toxicological information for this compound is presented in Table 1. The compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system[1].

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[1]
Molecular Weight128.17 g/mol [1]
IUPAC Name2-methylcyclopentane-1-carboxylic acid[1]
CAS Number5454-78-4[1]
GHS Hazard Statements
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH318: Causes serious eye damage[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Table 1: Physicochemical and Toxicological Summary of this compound

Inferred Potential Biological Activities from Structurally Related Compounds

The cyclopentane (B165970) carboxylic acid moiety is a key structural feature in several compounds with demonstrated biological activity. By examining these analogs, we can hypothesize potential, albeit unconfirmed, activities for this compound.

Ion Channel Modulation

Recent research has identified cyclopentane carboxylic acid derivatives as potent inhibitors of the voltage-gated sodium channel NaV1.7, a key target for the development of novel analgesics. While the specific structure of these inhibitors is more complex than this compound, the presence of the cyclopentane carboxylic acid "warhead" was found to be crucial for their activity.

Anti-inflammatory Activity

Derivatives of cyclopentane carboxylic acid have been investigated for their anti-inflammatory properties. For instance, certain analogs have been shown to act as antagonists of the leukotriene B4 receptor, a key mediator in inflammatory processes.

Hypothetical Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, we can propose hypothetical signaling pathways that this compound could potentially modulate. These are speculative and require experimental validation.

hypothetical_pathway_1 cluster_membrane Cell Membrane NaV1.7 NaV1.7 Influx Na+ Influx NaV1.7->Influx 2-MCC 2-Methylcyclopentanecarboxylic acid (Hypothetical) 2-MCC->NaV1.7 Inhibition (Potential) Depolarization Membrane Depolarization Influx->Depolarization Nociceptive Nociceptive Signal Transmission Depolarization->Nociceptive

Figure 1: Hypothetical inhibition of NaV1.7 by 2-MCC.

Proposed Experimental Workflow for Biological Activity Screening

To ascertain the actual biological activity of this compound, a systematic screening approach is necessary. The following workflow outlines a potential strategy.

experimental_workflow Start This compound (Test Compound) Primary_Screening Primary Screening: - Broad panel of receptor binding assays - General enzyme inhibition assays - Cytotoxicity assays Start->Primary_Screening Hit_Identification Hit Identification & Confirmation Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: - Dose-response studies - Selectivity profiling against related targets Hit_Identification->Secondary_Screening Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Mechanism_of_Action Mechanism of Action Studies: - Cellular functional assays - Signaling pathway analysis Secondary_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Figure 2: Proposed workflow for screening 2-MCC.

Suggested Experimental Protocols

The following are hypothetical, high-level protocols that could be adapted to investigate the potential biological activities of this compound.

In Vitro Receptor Binding Assay (Hypothetical)
  • Objective: To determine if this compound binds to a panel of common G-protein coupled receptors (GPCRs) and ion channels.

  • Methodology:

    • Prepare membranes from cells overexpressing the target receptor.

    • Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of this compound.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the inhibition of radioligand binding by this compound and determine the Ki (inhibition constant) if significant binding is observed.

In Vitro Enzyme Inhibition Assay (Hypothetical)
  • Objective: To assess the ability of this compound to inhibit the activity of a panel of common enzymes (e.g., kinases, proteases, cyclooxygenases).

  • Methodology:

    • Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary co-factors.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the enzymatic reaction and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the rate of the enzymatic reaction at each concentration of the test compound.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) if significant inhibition is observed.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, the presence of the cyclopentane carboxylic acid scaffold in other bioactive molecules suggests that it may possess pharmacological properties. The most plausible, yet entirely speculative, areas of activity include ion channel modulation and anti-inflammatory effects. The proposed experimental workflows and protocols provide a roadmap for future research to elucidate the true biological profile of this compound. Any such investigation should be preceded by a thorough toxicological evaluation due to the known hazardous properties of the molecule.

References

2-Methylcyclopentanecarboxylic Acid: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanecarboxylic acid, a substituted cyclopentanecarboxylic acid derivative, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique stereochemistry and functional groups make it an attractive starting material for complex molecule synthesis. However, a thorough understanding of its safety and hazard profile is paramount for its safe handling and use in a research and development setting. This technical guide provides a comprehensive overview of the known safety information, hazard classifications, and recommended handling procedures for this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is the foundation of a robust safety assessment. The table below summarizes the key properties of this compound.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [1][2][3]
CAS Number 5454-78-4[2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 183-185 °C @ 16 mmHg[4]
Flash Point 99.5 °C[4]
Density 1.059 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.81 ± 0.40 (Predicted)[6]
Storage Temperature Room temperature[4]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.[1]

GHS Hazard Summary Table

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damageDanger
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) 3H335: May cause respiratory irritationWarning

Source: PubChem CID 229502[1]

Toxicological Information

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1] Ingestion may lead to gastrointestinal irritation.

  • Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[1]

  • Serious Eye Damage: As a corrosive substance, contact with the eyes can cause serious, potentially irreversible, damage.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1]

Experimental Protocols:

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited literature. Standard OECD guidelines for testing of chemicals would be the presumed methodology for generating such data. These include:

  • OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Guideline 403: Acute Inhalation Toxicity

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or other protective clothing is also required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

4.2. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Handle the substance in a chemical fume hood.

  • Use non-sparking tools to prevent ignition sources.[2]

  • Wash hands thoroughly after handling.

4.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

  • Store separately from foodstuffs.[2]

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Accidental Release and Fire-Fighting Measures

6.1. Accidental Release

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Wear appropriate personal protective equipment.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Do not allow the chemical to enter drains or waterways.[2]

6.2. Fire-Fighting

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow and Potential Mechanistic Considerations

Hazard Assessment Workflow

The following diagram illustrates a logical workflow for the safety assessment of a chemical like this compound.

Hazard_Assessment_Workflow cluster_0 Data Collection cluster_1 Hazard Identification cluster_2 Risk Assessment & Management cluster_3 Communication A Identify Chemical (this compound) B Gather Physical & Chemical Properties A->B C Search for Existing Toxicological Data A->C D GHS Classification (Acute Tox, Skin/Eye Irrit, Resp Irrit) B->D C->D E Identify Data Gaps (e.g., Chronic Toxicity, Ecotox) D->E F Exposure Scenario Assessment (Lab/Industrial) D->F E->F G Determine Safe Handling Procedures (PPE, Eng. Controls) F->G H Develop Emergency Response Plan (Spill, Exposure) G->H I Create Safety Data Sheet (SDS) G->I H->I J Labeling and Training I->J

Hazard Assessment Workflow for a Chemical Substance.

Potential Signaling Pathway for Carboxylic Acid-Induced Hepatotoxicity (Hypothetical)

While no specific signaling pathway has been elucidated for this compound, some carboxylic acids are known to interfere with fatty acid metabolism in the liver. The following diagram illustrates a hypothetical pathway based on this general mechanism. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

Hypothetical_Toxicity_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Mitochondrial Dysfunction cluster_2 Cellular Stress and Damage A This compound (Cellular Entry) B Metabolic Activation (e.g., Acyl-CoA formation) A->B C Inhibition of β-oxidation B->C D Depletion of Mitochondrial CoA B->D F Lipid Accumulation (Steatosis) C->F E Impaired ATP Production D->E G Oxidative Stress E->G F->G H Apoptosis/Necrosis G->H

References

An In-depth Technical Guide on the Thermodynamic Properties of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanecarboxylic acid, a substituted cycloalkane carboxylic acid, presents a subject of interest in various chemical and pharmaceutical research areas. Understanding its thermodynamic properties is crucial for process design, reaction modeling, and assessing its stability and reactivity. This technical guide provides a summary of the available physicochemical data for this compound and outlines the detailed experimental protocols that would be employed to determine its core thermodynamic properties. Due to a scarcity of published experimental thermodynamic data for this specific compound, this guide focuses on the established methodologies for characterizing similar organic acids.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O₂--INVALID-LINK--, --INVALID-LINK--[1][2]
Molecular Weight 128.17 g/mol --INVALID-LINK--[1]
CAS Number 5454-78-4--INVALID-LINK--[2]
Appearance Colorless to pale yellow liquid or solid--INVALID-LINK--[2]
Boiling Point 183-185 °C (at 16 Torr)--INVALID-LINK--[3]
Density (Predicted) 1.059 ± 0.06 g/cm³--INVALID-LINK--[3]
pKa (Predicted) 4.81 ± 0.40--INVALID-LINK--[3]
Storage Temperature Room temperature--INVALID-LINK--[3]

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a compound like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of combustion (Δc H°) is a fundamental thermodynamic property that can be precisely measured using bomb calorimetry. From this value, the standard enthalpy of formation (Δf H°) can be calculated using Hess's law.

Experimental Protocol:

  • Sample Preparation: A precise mass (typically 0.2-1.0 g) of this compound is determined.[4][5] If solid, it is pressed into a pellet.[4] If liquid, it is weighed in a platinum or suitable inert capsule.[4]

  • Calorimeter Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a certified standard reference material, most commonly benzoic acid, for which the energy of combustion is accurately known.[5][6]

  • Bomb Assembly: The weighed sample is placed in the sample holder within the bomb. A fuse wire (e.g., nickel-chromium) of known length and mass is connected to the electrodes, with the wire in contact with the sample.[6] A small, known amount of water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, then charged with high-purity oxygen to a pressure of approximately 25-30 atm.[6]

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The initial temperature is recorded, and then the sample is ignited by passing an electric current through the fuse wire.[7]

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and the system begins to cool.[6]

  • Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings, the heat released by the combustion of the fuse wire, and the formation of any side products like nitric acid. The total heat released (q_total) is calculated using the heat capacity of the calorimeter and the corrected temperature change. The enthalpy of combustion of the sample is then determined from q_total and the mass of the sample.

Below is a DOT script for a diagram illustrating the experimental workflow for bomb calorimetry.

G Experimental Workflow for Bomb Calorimetry cluster_prep Preparation cluster_assembly Bomb Assembly cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Sample (0.2-1.0g) B Prepare Pellet (if solid) or Capsule (if liquid) A->B D Place Sample in Bomb B->D C Calibrate Calorimeter with Benzoic Acid O Calculate Total Heat Released (q_total) C->O E Attach Fuse Wire D->E F Add 1mL of Water E->F G Seal Bomb and Purge with O2 F->G H Pressurize with O2 (25-30 atm) G->H I Submerge Bomb in Calorimeter Water H->I J Allow Thermal Equilibrium I->J K Record Initial Temperature J->K L Ignite Sample K->L M Record Temperature vs. Time L->M N Correct for Heat Exchange & Fuse Combustion M->N N->O P Determine Enthalpy of Combustion (ΔcH°) O->P Q Calculate Enthalpy of Formation (ΔfH°) P->Q

Caption: Experimental Workflow for Bomb Calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy changes associated with phase transitions (e.g., melting and boiling).

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is placed in a sample pan (commonly aluminum).[8] The pan is then hermetically sealed.[8]

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards, such as indium.[9] An empty, sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.[10] The temperature of the cell is then programmed to scan over the desired range at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline of the DSC curve.

    • Phase Transitions: Melting or other phase transitions appear as endothermic peaks on the DSC thermogram. The temperature at the peak maximum is taken as the transition temperature, and the enthalpy of the transition (e.g., enthalpy of fusion, Δfus H) is calculated by integrating the area of the peak.

Below is a DOT script for a diagram illustrating the logical workflow for DSC analysis.

G Logical Workflow for DSC Analysis cluster_setup Setup cluster_run Experimental Run cluster_results Results A Prepare Sample (2-10mg) in Sealed Pan C Place Sample and Reference Pans in Cell A->C B Calibrate DSC with Indium Standard B->C D Purge Cell with Inert Gas C->D E Program Temperature Scan D->E F Record Differential Heat Flow vs. Temperature E->F G Analyze DSC Thermogram F->G H Determine Heat Capacity (Cp) from Baseline G->H I Identify Phase Transition Peaks G->I J Calculate Enthalpy of Transition (e.g., ΔfusH) I->J

Caption: Logical Workflow for DSC Analysis.

Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization (Δvap H) can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation. Gas chromatography (GC) is a suitable method for determining the vapor pressure of carboxylic acids.

Experimental Protocol:

  • Derivatization: Due to the high polarity of carboxylic acids, they are often derivatized to more volatile esters (e.g., methyl or ethyl esters) prior to GC analysis to achieve better chromatographic performance.[11][12] This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

  • GC-Headspace Analysis: Headspace gas chromatography (HS-GC) is a clean and efficient method for analyzing volatile compounds.[13]

    • A known amount of the derivatized sample is placed in a sealed vial and heated to a specific temperature to allow the analyte to partition into the headspace.

    • A sample of the vapor from the headspace is automatically injected into the gas chromatograph.

  • Calibration and Measurement: The GC is calibrated with standards of known concentration to relate the peak area to the partial pressure of the analyte. The vapor pressure of the derivatized this compound is measured at several different temperatures.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -Δvap H / R, where R is the ideal gas constant. From the slope, the enthalpy of vaporization can be calculated.

While specific experimental data on the thermodynamic properties of this compound are currently limited in public literature, established and reliable experimental methodologies exist for their determination. This guide provides the necessary procedural framework for researchers to undertake such a characterization. The determination of properties such as enthalpy of formation, heat capacity, and enthalpy of phase transitions through bomb calorimetry and differential scanning calorimetry, along with the enthalpy of vaporization from vapor pressure measurements, would provide a comprehensive thermodynamic profile of this compound, enabling its effective application in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylcyclopentanecarboxylic Acid from Diethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the multi-step synthesis of 2-Methylcyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available diethyl adipate (B1204190). The protocols detailed below are based on established chemical transformations, including the Dieckmann condensation, α-alkylation, saponification with decarboxylation, and Baeyer-Villiger oxidation followed by hydrolysis.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. The cyclopentane (B165970) ring system is a common motif in natural products and biologically active molecules. This protocol outlines a reliable and scalable four-step synthesis route starting from diethyl adipate. The overall transformation involves the formation of a five-membered ring, introduction of a methyl group, removal of the ester functionality, and subsequent oxidation to the target carboxylic acid.

Overall Synthetic Pathway

The synthesis proceeds through the following key stages:

  • Dieckmann Condensation: Intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclopentane-1-carboxylate.

  • α-Alkylation: Methylation of the β-keto ester intermediate at the C1 position.

  • Hydrolysis and Decarboxylation: Conversion of ethyl 1-methyl-2-oxocyclopentane-1-carboxylate to 2-methylcyclopentanone (B130040).

  • Baeyer-Villiger Oxidation and Hydrolysis: Oxidation of 2-methylcyclopentanone to the corresponding lactone, followed by hydrolysis to yield this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Step 1: Dieckmann Condensation of Diethyl Adipate

This procedure describes the intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclopentane-1-carboxylate. The Dieckmann condensation is an intramolecular version of the Claisen condensation and is highly effective for forming five- and six-membered rings[1].

Materials:

  • Diethyl adipate

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator.

Protocol:

  • Set up a dry round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend sodium ethoxide (1.0 eq) in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Add diethyl adipate (1.0 eq) dropwise from the dropping funnel to the refluxing suspension over a period of 1-2 hours.

  • After the addition is complete, continue refluxing for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then carefully quench by pouring it over ice.

  • Acidify the aqueous mixture to a pH of ~3-4 with a 5% HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2-oxocyclopentane-1-carboxylate.

  • The crude product can be purified by vacuum distillation.

Step 2: α-Alkylation of Ethyl 2-oxocyclopentane-1-carboxylate

This step involves the methylation of the β-keto ester at the α-carbon. The proton at the C1 position is acidic and can be readily removed by a base to form an enolate, which then acts as a nucleophile.

Materials:

  • Ethyl 2-oxocyclopentane-1-carboxylate

  • Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Ethanol (B145695) or Acetone (B3395972), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath.

Protocol:

  • Dissolve ethyl 2-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous ethanol or acetone in a round-bottom flask.

  • Add sodium ethoxide (1.1 eq) or potassium carbonate (2.2 eq) to the solution and stir at room temperature for 30 minutes to form the enolate.

  • Cool the mixture in an ice bath.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give crude ethyl 1-methyl-2-oxocyclopentane-1-carboxylate. The product can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Hydrolysis and Decarboxylation to 2-Methylcyclopentanone

This procedure converts the methylated β-keto ester into 2-methylcyclopentanone through saponification followed by acid-catalyzed decarboxylation[2][3].

Materials:

  • Ethyl 1-methyl-2-oxocyclopentane-1-carboxylate

  • Sulfuric acid (H₂SO₄), 10-20% aqueous solution or Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Diethyl ether

  • Round-bottom flask, reflux condenser, heating mantle.

Protocol:

  • Place the crude ethyl 1-methyl-2-oxocyclopentane-1-carboxylate (1.0 eq) in a round-bottom flask.

  • Add a 10-20% aqueous solution of sulfuric acid or 5% HCl[4].

  • Heat the mixture to reflux and maintain reflux for 4-10 hours until the evolution of CO₂ ceases[2].

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and carefully remove the solvent by distillation (2-methylcyclopentanone is volatile).

  • The crude 2-methylcyclopentanone can be purified by fractional distillation.

Step 4: Baeyer-Villiger Oxidation and Hydrolysis to this compound

This final step involves the oxidation of 2-methylcyclopentanone to a lactone using a peroxy acid, followed by hydrolysis of the lactone to the target carboxylic acid. The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group[5][6].

Materials:

Protocol:

Part A: Baeyer-Villiger Oxidation

  • Dissolve 2-methylcyclopentanone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the ketone over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite or sodium thiosulfate to destroy the excess peroxy acid.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude lactone (6-methyl-oxepan-2-one).

Part B: Lactone Hydrolysis

  • To the crude lactone, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the lactone to the sodium salt of the carboxylic acid.

  • Cool the solution to room temperature and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of ~1-2, which will precipitate the carboxylic acid.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization or distillation.

Data Presentation

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1 Diethyl adipateSodium ethoxide, TolueneEthyl 2-oxocyclopentane-1-carboxylate70-80
2 Ethyl 2-oxocyclopentane-1-carboxylateSodium ethoxide, Methyl iodideEthyl 1-methyl-2-oxocyclopentane-1-carboxylate~70[3]
3 Ethyl 1-methyl-2-oxocyclopentane-1-carboxylateH₂SO₄ or HCl (aq)2-Methylcyclopentanone80-95[2][3]
4 2-Methylcyclopentanonem-CPBA, NaOH (aq)This compound80-90

Yields are approximate and can vary based on reaction scale and purification methods.

Visualizations

Synthetic Workflow

Synthesis_Workflow DiethylAdipate Diethyl Adipate Ketoester Ethyl 2-oxocyclopentane- 1-carboxylate DiethylAdipate->Ketoester 1. NaOEt, Toluene (Dieckmann Condensation) AlkylatedKetoester Ethyl 1-methyl-2-oxocyclopentane- 1-carboxylate Ketoester->AlkylatedKetoester 2. NaOEt, CH₃I (Alkylation) Ketone 2-Methylcyclopentanone AlkylatedKetoester->Ketone 3. H₃O⁺, Δ (Hydrolysis & Decarboxylation) Lactone 6-Methyl-oxepan-2-one Ketone->Lactone 4a. m-CPBA (Baeyer-Villiger) FinalProduct 2-Methylcyclopentanecarboxylic Acid Lactone->FinalProduct 4b. H₃O⁺ or OH⁻, H₂O (Hydrolysis)

Caption: Overall synthetic workflow for this compound.

Dieckmann Condensation Mechanism

Dieckmann_Mechanism cluster_0 Mechanism of Dieckmann Condensation start Diethyl Adipate enolate Enolate Formation start->enolate 1. Base (EtO⁻) abstracts α-H⁺ cyclization Intramolecular Nucleophilic Attack enolate->cyclization 2. Enolate attacks other ester carbonyl tetrahedral Tetrahedral Intermediate cyclization->tetrahedral 3. Forms cyclic intermediate expulsion Expulsion of Ethoxide tetrahedral->expulsion 4. Carbonyl reforms product Ethyl 2-oxocyclopentane- 1-carboxylate expulsion->product 5. Acid workup

References

Application Notes and Protocols for the Stereoselective Synthesis of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. The precise control of the stereochemistry at the C1 and C2 positions of the cyclopentane (B165970) ring is often crucial for the desired biological activity and pharmacological profile of the target compounds. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound, focusing on asymmetric conjugate addition as a key strategy.

Overview of Synthetic Strategies

The stereoselective synthesis of this compound can be approached through several methodologies. Among the most effective is the asymmetric conjugate addition of a methyl group to a cyclopentene (B43876) carboxylate derivative. This can be achieved using chiral auxiliaries, chiral catalysts, or by employing a kinetic resolution of a racemic starting material. These methods allow for the controlled formation of the desired stereoisomers.

This document will focus on a methodology adapted from the well-established principles of asymmetric conjugate addition, a powerful tool for the stereocontrolled formation of carbon-carbon bonds.

Data Presentation

The following table summarizes the expected quantitative data for a representative stereoselective synthesis of a this compound derivative via asymmetric conjugate addition. The data is based on typical outcomes for such reactions as reported in the chemical literature for analogous systems.

EntryMichael AcceptorMethyl SourceChiral Auxiliary/LigandDiastereomeric Excess (de)Enantiomeric Excess (ee)Yield (%)
1N-(Cyclopent-1-enecarbonyl)-2-oxazolidinoneLiCu(CH₃)₂(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>95%>98%~85
2tert-Butyl cyclopent-1-ene-1-carboxylate(CH₃)₂Cu(CN)Li₂Chiral Phosphoramidite Ligand->90%~90

Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Asymmetric Conjugate Addition

This protocol describes the synthesis of a specific enantiomer of this compound using an Evans-type chiral auxiliary. The key step is the diastereoselective conjugate addition of a lithium dimethylcuprate to an N-acyl oxazolidinone derivative of cyclopent-1-enecarboxylic acid.

Step 1: Synthesis of N-(Cyclopent-1-enecarbonyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flask, prepare cyclopent-1-enecarbonyl chloride from cyclopent-1-enecarboxylic acid and oxalyl chloride.

  • Add the freshly prepared cyclopent-1-enecarbonyl chloride (1.1 eq.) to the lithium salt solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-acyl oxazolidinone.

Step 2: Diastereoselective Conjugate Addition of Lithium Dimethylcuprate

  • To a suspension of copper(I) iodide (1.5 eq.) in anhydrous diethyl ether (0.2 M) at -20 °C under an inert atmosphere, add methyllithium (B1224462) (3.0 eq., 1.6 M in diethyl ether) dropwise.

  • Stir the resulting solution at -20 °C for 30 minutes to form a clear solution of lithium dimethylcuprate.

  • Cool the cuprate (B13416276) solution to -78 °C.

  • In a separate flask, dissolve the N-(cyclopent-1-enecarbonyl)-oxazolidinone (1.0 eq.) from Step 1 in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add the substrate solution to the lithium dimethylcuprate solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The diastereomeric excess can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

Step 3: Hydrolysis of the Chiral Auxiliary

  • Dissolve the product from Step 2 (1.0 eq.) in a mixture of THF and water (4:1, 0.2 M).

  • Add lithium hydroxide (B78521) (4.0 eq.) to the solution.

  • Stir the mixture at room temperature for 12 hours.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with dichloromethane (B109758) to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the desired this compound with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the final product.

Mandatory Visualizations

Stereoselective_Synthesis_Workflow cluster_0 Synthesis of Chiral Michael Acceptor cluster_1 Asymmetric Conjugate Addition cluster_2 Final Product Formation start Cyclopent-1-enecarboxylic Acid step1 Formation of N-Acyl Oxazolidinone start->step1 1. (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone, n-BuLi 2. Oxalyl Chloride step2 Diastereoselective Methylation step1->step2 LiCu(CH₃)₂ step3 Hydrolysis step2->step3 LiOH, H₂O/THF end Enantiopure This compound step3->end

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Signaling_Pathway_Logic cluster_pathway Stereocontrol Logic Prochiral_Substrate Prochiral Cyclopentene Derivative Diastereomeric_Transition_State Diastereomeric Transition States Prochiral_Substrate->Diastereomeric_Transition_State Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Transition_State Steric Hindrance & Electronic Effects Chiral_Reagent Chiral Reagent/ Catalyst Chiral_Reagent->Diastereomeric_Transition_State Coordination & Asymmetric Environment Stereoisomeric_Product Stereoisomeric Product Diastereomeric_Transition_State->Stereoisomeric_Product Favored Pathway Leads to Major Stereoisomer

Caption: Logical relationship for achieving stereocontrol.

Preparation of 2-Methylcyclopentanecarboxylic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-Methylcyclopentanecarboxylic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The protocol details a four-step synthetic route commencing from 2-methyladipic acid. The key transformations include esterification, an intramolecular Dieckmann condensation, a subsequent hydrolysis and decarboxylation, and a final Baeyer-Villiger oxidation. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed methodologies and expected outcomes for each synthetic step.

Introduction

This compound is a substituted cycloalkane carboxylic acid of interest in medicinal chemistry and materials science. Its synthesis requires a strategic approach to construct the five-membered ring and introduce the desired functional groups. The synthetic pathway outlined in this protocol is a robust and reliable method that employs classical organic reactions, making it accessible for well-equipped organic chemistry laboratories. The overall synthesis is presented in four distinct stages, each with its own detailed experimental procedure.

Overall Reaction Scheme

The synthesis of this compound is accomplished through the following four-step reaction sequence:

  • Step 1: Esterification of 2-Methyladipic Acid

  • Step 2: Dieckmann Condensation of Dimethyl 2-Methyladipate

  • Step 3: Hydrolysis and Decarboxylation to 2-Methylcyclopentanone (B130040)

  • Step 4: Baeyer-Villiger Oxidation to this compound

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Esterification2-Methyladipic AcidMethanol (B129727), Sulfuric AcidDimethyl 2-Methyladipate>95%
2Dieckmann CondensationDimethyl 2-MethyladipateSodium Methoxide (B1231860)Methyl 1-methyl-2-oxocyclopentanecarboxylate~80%
3Hydrolysis & DecarboxylationMethyl 1-methyl-2-oxocyclopentanecarboxylateSulfuric Acid, Water2-Methylcyclopentanone~90%
4Baeyer-Villiger Oxidation & Hydrolysis2-Methylcyclopentanonem-CPBA, Dichloromethane (B109758)This compound85-95%

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-Methyladipate (Esterification)

Principle: 2-Methyladipic acid is converted to its corresponding dimethyl ester via Fischer esterification using methanol in the presence of a catalytic amount of sulfuric acid. The excess methanol serves as both a reagent and a solvent, driving the equilibrium towards the product.

Materials:

  • 2-Methyladipic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-methyladipic acid (1.0 eq).

  • Add an excess of anhydrous methanol (10-20 eq).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude dimethyl 2-methyladipate.

  • Purify the product by vacuum distillation to obtain a colorless oil.

Step 2: Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate (Dieckmann Condensation)

Principle: The intramolecular condensation of dimethyl 2-methyladipate is effected by a strong base, sodium methoxide, to form the cyclic β-keto ester, methyl 1-methyl-2-oxocyclopentanecarboxylate.[1][2]

Materials:

  • Dimethyl 2-methyladipate

  • Sodium methoxide

  • Toluene (B28343) (anhydrous)

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

Procedure:

  • Set up a three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with sodium methoxide (1.1 eq) and anhydrous toluene.

  • Heat the suspension to reflux with stirring.

  • Add a solution of dimethyl 2-methyladipate (1.0 eq) in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours.

  • Continue refluxing for an additional 2-3 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to yield methyl 1-methyl-2-oxocyclopentanecarboxylate as a colorless to pale yellow liquid.[3]

Step 3: Synthesis of 2-Methylcyclopentanone (Hydrolysis and Decarboxylation)

Principle: The β-keto ester is hydrolyzed to the corresponding β-keto acid under acidic conditions, which then readily undergoes decarboxylation upon heating to yield 2-methylcyclopentanone.

Materials:

  • Methyl 1-methyl-2-oxocyclopentanecarboxylate

  • Sulfuric acid (e.g., 20% aqueous solution)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine methyl 1-methyl-2-oxocyclopentanecarboxylate (1.0 eq) with an aqueous solution of sulfuric acid (e.g., 20% w/w).

  • Heat the mixture to reflux and stir vigorously for 4-8 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation at atmospheric pressure.

  • Purify the crude 2-methylcyclopentanone by distillation.

Step 4: Synthesis of this compound (Baeyer-Villiger Oxidation and Hydrolysis)

Principle: 2-Methylcyclopentanone undergoes a Baeyer-Villiger oxidation using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone (a cyclic ester). The more substituted carbon atom preferentially migrates, leading to the desired ring-expanded product. Subsequent hydrolysis of the lactone yields the final carboxylic acid.[4][5][6]

Materials:

  • 2-Methylcyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite (B76179) solution

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide (B78521) solution (e.g., 10%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methylcyclopentanone (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC for the disappearance of the starting ketone.

  • Upon completion, cool the reaction mixture in an ice bath and quench the excess peroxyacid by the slow addition of a saturated sodium sulfite solution.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactone.

  • For hydrolysis, add a 10% sodium hydroxide solution to the crude lactone and heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization if necessary.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Baeyer-Villiger Oxidation & Hydrolysis A 2-Methyladipic Acid B Dimethyl 2-Methyladipate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl 1-methyl-2-oxocyclopentanecarboxylate B->C NaOMe, Toluene Reflux D 2-Methylcyclopentanone C->D H₂SO₄ (aq) Reflux E This compound D->E 1. m-CPBA, DCM 2. NaOH (aq), Reflux 3. H₃O⁺

References

Applications of 2-Methylcyclopentanecarboxylic Acid in Pharmaceuticals: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Methylcyclopentanecarboxylic acid and its derivatives represent a versatile scaffold with significant potential in pharmaceutical applications. This document provides detailed application notes and experimental protocols for key areas where this chemical moiety has demonstrated utility, including in the synthesis of anti-inflammatory drugs, the development of novel pain therapeutics, and the exploration of treatments for central nervous system (CNS) disorders.

Introduction

This compound is a cycloalkane carboxylic acid that serves as a valuable building block in organic synthesis. Its rigid, three-dimensional structure and the presence of a reactive carboxylic acid group make it an attractive starting material for the synthesis of complex molecular architectures with diverse pharmacological activities. This document will explore its application as a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen (B1209778), and as a foundational structure for the development of potent and selective inhibitors of the NaV1.7 sodium channel for pain management and sigma-1 (σ1) receptor ligands for CNS-related conditions.

Application 1: Intermediate in the Synthesis of Loxoprofen

A derivative of this compound, methyl 2-oxocyclopentanecarboxylate, is a crucial intermediate in the industrial synthesis of Loxoprofen.[1][2] Loxoprofen is a widely used NSAID that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.

Experimental Workflow for Loxoprofen Synthesis via a Cyclopentanone (B42830) Intermediate

The following diagram illustrates a general workflow for the synthesis of Loxoprofen, highlighting the formation of the key cyclopentanone intermediate.

G DimethylAdipate Dimethyl Adipate (B1204190) Dieckmann Dieckmann Condensation DimethylAdipate->Dieckmann Base (e.g., NaH, NaOMe) Intermediate1 Methyl 2-oxocyclopentanecarboxylate Dieckmann->Intermediate1 Alkylation Alkylation Intermediate1->Alkylation 2-(4-bromomethylphenyl)propionate Intermediate2 Alkylated Intermediate Alkylation->Intermediate2 HydrolysisDecarboxylation Hydrolysis & Decarboxylation Intermediate2->HydrolysisDecarboxylation Acid or Base Loxoprofen Loxoprofen HydrolysisDecarboxylation->Loxoprofen

Caption: Synthetic workflow for Loxoprofen.

Experimental Protocol: Synthesis of Methyl 2-oxocyclopentanecarboxylate

This protocol is a representative procedure based on principles of the Dieckmann condensation described in various patents for Loxoprofen synthesis.[3][4][5]

Materials:

Procedure:

  • A solution of sodium methoxide in methanol is added dropwise to a stirred solution of dimethyl adipate in toluene at a controlled temperature (typically reflux).

  • The reaction mixture is stirred at reflux for several hours to facilitate the intramolecular cyclization.

  • After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.

  • The reaction is quenched by the addition of dilute hydrochloric acid to neutralize the base.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield crude methyl 2-oxocyclopentanecarboxylate.

  • The crude product can be purified by vacuum distillation.

Data Presentation: Physicochemical Properties of Loxoprofen Intermediate
PropertyValue
IUPAC Namemethyl 2-oxocyclopentane-1-carboxylate
CAS Number10472-24-9
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
AppearanceColorless to pale yellow liquid

Application 2: Scaffold for NaV1.7 Inhibitors for Pain Therapeutics

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. The cyclopentanecarboxylic acid scaffold has been identified as a key structural motif in the development of potent and selective NaV1.7 inhibitors.

Signaling Pathway of NaV1.7 in Nociception

The following diagram illustrates the role of the NaV1.7 channel in the transmission of pain signals in nociceptive neurons.

G cluster_0 Nociceptive Neuron NoxiousStimuli Noxious Stimuli (e.g., heat, pressure) NaV17 NaV1.7 Channel NoxiousStimuli->NaV17 Activates Depolarization Membrane Depolarization NaV17->Depolarization Na+ influx ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal Inhibitor Cyclopentanecarboxylic Acid Derivative (NaV1.7 Inhibitor) Inhibitor->NaV17 Blocks

Caption: Role of NaV1.7 in pain signaling.

Experimental Protocol: Representative Synthesis of a Cyclopentanecarboxylic Acid-Based NaV1.7 Inhibitor

This protocol is a generalized representation of the synthesis of a cyclopentanecarboxylic acid-based NaV1.7 inhibitor, inspired by published research in the field.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Substituted amine (R-NH2)

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound in an anhydrous solvent (e.g., DCM), add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for a few hours to form the corresponding acid chloride.

  • The solvent and excess reagent are removed under reduced pressure.

  • The crude acid chloride is redissolved in an anhydrous solvent and added to a solution of the desired substituted amine and a base (e.g., triethylamine) at 0 °C.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final cyclopentanecarboxylic acid amide derivative.

Data Presentation: In Vitro Potency of a Representative NaV1.7 Inhibitor
CompoundTargetAssay TypeIC₅₀ (nM)
Representative Cyclopentane Carboxylic Acid DerivativeHuman NaV1.7Electrophysiology< 10
Experimental Protocol: NaV1.7 Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol outlines a standard method for assessing the inhibitory activity of compounds on the NaV1.7 channel.[6]

Materials and Equipment:

  • HEK293 cells stably expressing human NaV1.7

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external recording solutions

  • Test compound dissolved in a suitable vehicle (e.g., DMSO)

Procedure:

  • HEK293 cells expressing NaV1.7 are cultured to an appropriate confluency.

  • On the day of recording, cells are transferred to a recording chamber containing the external solution.

  • Patch pipettes are pulled from borosilicate glass capillaries and filled with the internal solution.

  • A whole-cell patch-clamp configuration is established on a single cell.

  • NaV1.7 currents are elicited by a voltage-step protocol (e.g., from a holding potential of -120 mV to a test potential of -10 mV).

  • A stable baseline recording of the NaV1.7 current is obtained.

  • The test compound is applied to the cell via a perfusion system at various concentrations.

  • The effect of the compound on the NaV1.7 current is recorded.

  • The concentration-response curve is generated to determine the IC₅₀ value.

Application 3: Core Structure for Sigma-1 (σ1) Receptor Ligands

Derivatives of cyclopentanecarboxylic acid have been investigated as potent and selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein with roles in various CNS functions. These ligands have potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Signaling Pathway of the Sigma-1 Receptor

The following diagram depicts a simplified overview of the sigma-1 receptor's role in cellular signaling, particularly in response to cellular stress.

G cluster_0 Endoplasmic Reticulum Sigma1_BiP Sigma-1 Receptor (inactive, bound to BiP) Sigma1_active Sigma-1 Receptor (active) Sigma1_BiP->Sigma1_active Stress Cellular Stress Stress->Sigma1_BiP Induces dissociation Ligand Cyclopentanecarboxylic Acid Derivative (σ1 Ligand) Ligand->Sigma1_BiP Binds and activates IP3R IP3 Receptor Sigma1_active->IP3R Interacts with Ca_signaling Ca2+ Signaling Modulation IP3R->Ca_signaling CellSurvival Cell Survival & Neuroprotection Ca_signaling->CellSurvival

Caption: Sigma-1 receptor signaling pathway.

Experimental Protocol: Representative Synthesis of a 1-Phenylcyclopentanecarboxylic Acid Derivative as a σ1 Ligand

This protocol is a generalized procedure for the synthesis of 1-phenylcyclopentanecarboxylic acid derivatives, which have shown affinity for the σ1 receptor.

Materials:

Procedure:

  • A mixture of phenylacetonitrile, 1,4-dibromobutane, and a phase-transfer catalyst in a suitable solvent is treated with a concentrated aqueous solution of a strong base.

  • The reaction mixture is stirred vigorously at an elevated temperature to facilitate the cyclization reaction, forming 1-phenylcyclopentanecarbonitrile.

  • After completion, the organic layer is separated, washed, and dried.

  • The solvent is removed, and the crude nitrile is subjected to hydrolysis using a strong acid (e.g., sulfuric acid) at elevated temperatures.

  • The reaction mixture is cooled and poured into ice water, leading to the precipitation of 1-phenylcyclopentanecarboxylic acid.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

  • The carboxylic acid can then be derivatized (e.g., esterification followed by reaction with an amino alcohol) to produce various σ1 receptor ligands.

Data Presentation: Binding Affinity of a Representative σ1 Ligand
CompoundReceptorAssay TypeKᵢ (nM)
Representative 1-Phenylcyclopentanecarboxylic Acid DerivativeSigma-1 (σ1)Radioligand Binding< 50
Experimental Protocol: Sigma-1 Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.[7]

Materials and Equipment:

  • Guinea pig brain or liver membrane preparation (a rich source of σ1 receptors)

  • Radioligand (e.g., --INVALID-LINK---pentazocine)

  • Non-specific binding agent (e.g., haloperidol)

  • Assay buffer

  • Test compound

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • The membrane preparation is incubated with the radioligand and varying concentrations of the test compound in the assay buffer.

  • A parallel set of tubes containing the radioligand and a high concentration of a non-specific binding agent is prepared to determine non-specific binding.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are analyzed to determine the IC₅₀ of the test compound, from which the inhibition constant (Kᵢ) can be calculated.

References

2-Methylcyclopentanecarboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanecarboxylic acid is a valuable chiral building block in organic synthesis, prized for its stereochemically rich cyclopentane (B165970) core.[1] This five-membered carbocyclic acid possesses two adjacent stereocenters, allowing for the existence of four distinct stereoisomers. This inherent chirality makes it a crucial starting material for the asymmetric synthesis of complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals. The carboxylic acid functionality provides a versatile handle for a wide array of chemical transformations, including amidation, esterification, and reduction, further expanding its utility in the construction of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
CAS Number5454-78-4
AppearanceColorless to light yellow liquid
Boiling Point183-185 °C (at 16 Torr)
Density1.059 ± 0.06 g/cm³ (Predicted)
pKa4.81 ± 0.40 (Predicted)

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound have led to its use in the synthesis of various bioactive compounds. Its rigid cyclopentane framework can impart favorable conformational constraints to a molecule, which can be advantageous for binding to biological targets.

Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including arthritis and cancer. The cyclopentane ring of this compound can serve as a scaffold to orient pharmacophoric groups in a manner that allows for potent and selective inhibition of MMPs.

Precursor for Chiral Ligands and Auxiliaries

The chiral nature of this compound makes it an attractive precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The carboxylic acid can be converted to other functional groups, such as amines or phosphines, to generate ligands that can coordinate to transition metals and induce enantioselectivity in a variety of chemical transformations.

Experimental Protocols

While specific, detailed protocols for the direct application of this compound as a building block in complex syntheses are not widely published, a reliable method for its own synthesis is documented. This protocol is crucial for researchers who may need to prepare this building block with specific stereochemistry or isotopic labeling.

Synthesis of 2-Methylcyclopentane-1-carboxylic Acid via Hydrogenation

A common method for the preparation of 2-methylcyclopentane-1-carboxylic acid involves the hydrogenation of its unsaturated precursor, 2-methyl-1-cyclopentene-1-carboxylic acid.

Reaction Scheme:

Materials and Reagents:

  • 2-Methyl-1-cyclopentene-1-carboxylic acid

  • 10% Palladium on activated charcoal (Pd/C)

  • Ethanol (B145695)

  • Water

  • Sodium hydroxide

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-1-cyclopentene-1-carboxylic acid in a mixture of ethanol and water containing sodium hydroxide.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere at 20 °C.

  • Stir the reaction mixture vigorously for 96 hours.

  • Upon completion of the reaction (monitored by TLC or GC), filter the mixture to remove the Pd/C catalyst.

  • Acidify the filtrate to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methylcyclopentane-1-carboxylic acid.

Quantitative Data:

ParameterValueReference
Yield94%[2]

Logical Workflow for Utilizing this compound

The following diagram illustrates a general workflow for the utilization of this compound as a building block in a drug discovery program.

G cluster_0 Building Block Preparation cluster_1 Derivative Synthesis cluster_2 Screening and Optimization cluster_3 Candidate Development A Starting Materials (e.g., 2-methyl-1-cyclopentene-1-carboxylic acid) B Synthesis of this compound (e.g., Hydrogenation) A->B C This compound B->C D Functional Group Transformation (e.g., Amide Coupling, Esterification) C->D E Library of Derivatives D->E F Biological Screening (e.g., Enzyme Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Preclinical Studies H->I J Clinical Trials I->J

Drug discovery workflow.

Signaling Pathway Diagram (Hypothetical)

While no specific signaling pathway is directly modulated by this compound itself, its derivatives, such as MMP inhibitors, can interfere with pathological signaling cascades. The following diagram illustrates a hypothetical mechanism where an inhibitor derived from this building block could block a cancer-related signaling pathway.

G cluster_pathway Cancer Progression Pathway cluster_inhibition Inhibitor Action GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF MMP_Gene MMP Gene Expression TF->MMP_Gene MMP MMP Protein MMP_Gene->MMP ECM Extracellular Matrix Degradation MMP->ECM Invasion Tumor Invasion and Metastasis ECM->Invasion Inhibitor MMP Inhibitor (Derived from 2-Methylcyclopentane- carboxylic Acid) Inhibitor->MMP

Hypothetical MMP inhibition.

References

Application Notes and Protocols for the Esterification of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the esterification of 2-methylcyclopentanecarboxylic acid, a key reaction in the synthesis of various organic molecules relevant to pharmaceutical and chemical industries. The following sections detail the widely used Fischer-Speier esterification method, including reaction mechanisms, experimental procedures, and key parameters influencing product yield.

Introduction to Esterification of this compound

Esterification is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol.[1] For this compound, this transformation is crucial for modifying its physicochemical properties, such as lipophilicity and volatility, which is often a necessary step in the development of drug candidates and other fine chemicals. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2]

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The equilibrium nature of the reaction means that specific strategies must be employed to drive the reaction towards the formation of the ester product.[5] This typically involves using a large excess of the alcohol or removing water as it is formed.[3]

Reaction Mechanism and Signaling Pathway

The Fischer esterification of this compound proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[6]

Fischer_Esterification sub 2-Methylcyclopentanecarboxylic Acid + Alcohol int1 Protonated Carboxylic Acid sub->int1 + H⁺ cat Acid Catalyst (e.g., H₂SO₄) cat->int1 nuc_attack Nucleophilic Attack by Alcohol int1->nuc_attack int2 Tetrahedral Intermediate nuc_attack->int2 rearrangement Proton Transfer int2->rearrangement int3 Protonated Intermediate rearrangement->int3 elimination Elimination of Water int3->elimination prod_protonated Protonated Ester elimination->prod_protonated water Water elimination->water prod Ester Product prod_protonated->prod - H⁺ catalyst_regen Catalyst Regeneration prod_protonated->catalyst_regen

Figure 1. Fischer-Speier Esterification Pathway.

Quantitative Data and Reaction Parameters

While specific quantitative data for the esterification of this compound is not extensively available in the literature, the following table provides expected yields and conditions based on general principles of Fischer esterification and data from structurally similar compounds, such as 2-methylcyclohexanecarboxylic acid. Steric hindrance from the methyl group adjacent to the carboxylic acid may necessitate more forcing conditions (higher catalyst loading, longer reaction times) compared to unsubstituted cyclopentanecarboxylic acid.

Ester ProductAlcoholCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Expected Yield (%)
Methyl 2-methylcyclopentanecarboxylateMethanol (B129727)H₂SO₄5-10Reflux (~65)12-2470-85
Ethyl 2-methylcyclopentanecarboxylateEthanol (B145695)H₂SO₄5-10Reflux (~78)12-2470-85
Isopropyl 2-methylcyclopentanecarboxylateIsopropanolH₂SO₄10-15Reflux (~82)24-4860-75

Note: Yields are estimates and can be influenced by the efficiency of water removal and the purity of reactants. The use of a Dean-Stark apparatus to remove water azeotropically is recommended for maximizing yield.

Experimental Protocols

The following are detailed protocols for the synthesis of methyl and ethyl esters of this compound.

Protocol for the Synthesis of Methyl 2-Methylcyclopentanecarboxylate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 2-methylcyclopentanecarboxylate.

  • The crude product can be purified by distillation under reduced pressure.

Protocol for the Synthesis of Ethyl 2-Methylcyclopentanecarboxylate

This procedure is analogous to the synthesis of the methyl ester, with ethanol being substituted for methanol.

Procedure:

  • Follow steps 1-3 of the methyl ester synthesis, using anhydrous ethanol (10-20 eq) instead of methanol.

  • Heat the mixture to reflux at approximately 78°C for 12-24 hours.

  • Follow the workup and purification steps (5-11) as described for the methyl ester synthesis.

Experimental Workflow and Logic

The overall workflow for the esterification of this compound involves reaction setup, execution, workup, and purification.

Esterification_Workflow start Start reactants Combine this compound, Alcohol, and Acid Catalyst start->reactants reflux Heat to Reflux (12-24 hours) reactants->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: Neutralization and Extraction monitor->workup Reaction Complete drying Dry Organic Layer workup->drying evaporation Solvent Removal drying->evaporation purification Purification by Distillation evaporation->purification end Pure Ester purification->end

Figure 2. General Experimental Workflow.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or using a Dean-Stark apparatus to remove water. Increasing the amount of the alcohol or the catalyst loading can also improve the yield.

  • Incomplete Reaction: Steric hindrance from the 2-methyl group can slow the reaction. Longer reaction times or a higher reaction temperature (if the alcohol's boiling point allows) may be necessary.

  • Side Reactions: At higher temperatures, dehydration of secondary or tertiary alcohols can occur. For these alcohols, milder esterification methods might be more suitable.

By following these protocols and considering the key reaction parameters, researchers can successfully synthesize various esters of this compound for their specific research and development needs.

References

Application Notes and Protocols for the Decarboxylation of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the decarboxylation of 2-methylcyclopentanecarboxylic acid. The methodologies outlined are based on established principles of carboxylic acid decarboxylation, with specific conditions extrapolated from studies on structurally similar cycloalkane carboxylic acids, such as naphthenic acids.

Introduction

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).[1] For simple aliphatic and cycloaliphatic carboxylic acids like this compound, this process typically requires elevated temperatures and may be facilitated by a catalyst.[2][3] The reaction transforms the carboxylic acid into its corresponding alkane, in this case, methylcyclopentane. This transformation is of interest in various synthetic pathways in the pharmaceutical and chemical industries.

The protocols described herein focus on catalytic decarboxylation, which offers a more controlled and efficient method compared to simple thermal decarboxylation.

Catalytic Decarboxylation Protocols

Catalytic decarboxylation provides a method for removing carboxyl groups under more controlled conditions than thermal methods alone. Acidic solid catalysts, such as zeolites, and various metal oxides have shown efficacy in the decarboxylation of cycloalkane carboxylic acids.[4][5]

Protocol 1: Heterogeneous Catalysis using HZSM-5 Zeolite

This protocol is adapted from studies on the catalytic decarboxylation of naphthenic acids, which share structural similarities with this compound.[4][6][7]

Experimental Protocol:

  • Catalyst Preparation:

    • Procure HZSM-5 zeolite catalyst.

    • Activate the catalyst by heating at a specified temperature (e.g., 500 °C) for a designated time in a controlled atmosphere (e.g., flowing nitrogen) to remove any adsorbed water and impurities.

  • Reaction Setup:

    • In a high-pressure batch reactor equipped with a magnetic stirrer, add this compound and the activated HZSM-5 zeolite catalyst.

    • The oil (substrate) to catalyst weight ratio can be varied to optimize the reaction (e.g., 20:1, 22:1, 25:1).[4][7]

  • Reaction Conditions:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with the inert gas.

    • Heat the reactor to the desired temperature (e.g., 250 °C, 270 °C, or 300 °C) while stirring.[4][7]

    • Maintain the reaction at the set temperature for a specific duration (e.g., 2, 3, or 4 hours).[4][7]

  • Work-up and Analysis:

    • After the reaction time has elapsed, cool the reactor to room temperature.

    • Carefully depressurize the reactor.

    • Separate the solid catalyst from the liquid product by filtration or centrifugation.

    • The resulting product, methylcyclopentane, can be purified by distillation.

    • Analyze the product and any remaining starting material using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) to determine the conversion and yield.

Quantitative Data from Analogous Naphthenic Acid Decarboxylation:

The following table summarizes the removal of naphthenic acids using an HZSM-5 zeolite catalyst, which can serve as a starting point for optimizing the decarboxylation of this compound.

Reaction Temperature (°C)Reaction Time (h)Oil:Catalyst Ratio (g/g)Naphthenic Acid Removal (%)
250420~99%
270420~99%
300420~99%

Data adapted from studies on naphthenic acid decarboxylation.[4][7]

Protocol 2: Metal Oxide Catalysis

Metal oxides, such as magnesium oxide (MgO) and silver oxide (Ag2O), have also been reported to be effective catalysts for the decarboxylation of naphthenic acids.[5][8]

Experimental Protocol:

  • Catalyst Preparation:

    • Procure the desired metal oxide catalyst (e.g., MgO or Ag2O).

    • The catalyst may be used as received or pre-treated as per the manufacturer's recommendations.

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a three-necked round-bottom flask equipped with a condenser and stirrer), add this compound and the metal oxide catalyst.

    • A solvent may be used if necessary, depending on the physical state of the starting material and the reaction temperature.

  • Reaction Conditions:

    • Heat the reaction mixture to the target temperature (e.g., 300 °C for Ag2O) with vigorous stirring.[8]

    • Monitor the reaction progress by observing the evolution of CO2 gas and by taking aliquots for analysis (e.g., by TLC or GC).

  • Work-up and Analysis:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Separate the solid catalyst from the liquid product by filtration.

    • Purify the product by distillation.

    • Characterize the product and determine the yield using appropriate analytical methods.

Quantitative Data from Analogous Naphthoic Acid Decarboxylation:

CatalystReaction Temperature (°C)Acid Conversion (%)
Ag2O30093.9

Data from a study on the decarboxylation of naphthoic acid, a model compound for naphthenic acids.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the catalytic decarboxylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start catalyst_prep Catalyst Activation/ Preparation start->catalyst_prep reagents Weigh Substrate & Catalyst catalyst_prep->reagents reactor Charge Reactor reagents->reactor purge Purge with Inert Gas reactor->purge heat_stir Heat & Stir under Controlled Temperature purge->heat_stir react Reaction Period heat_stir->react cool Cool to Room Temperature react->cool separate Separate Catalyst (Filtration/Centrifugation) cool->separate purify Purify Product (Distillation) separate->purify analyze Analyze Product (GC-MS, FTIR) purify->analyze end End analyze->end

Caption: Experimental workflow for catalytic decarboxylation.

Signaling Pathways and Logical Relationships

The decarboxylation of a simple cycloalkanecarboxylic acid like this compound is a direct transformation and does not involve complex biological signaling pathways. The logical relationship of the process is a linear progression from starting material to product, influenced by key reaction parameters.

logical_relationship cluster_input Inputs cluster_conditions Reaction Conditions cluster_process Process cluster_output Outputs substrate This compound decarboxylation Decarboxylation Reaction substrate->decarboxylation catalyst Catalyst (e.g., HZSM-5, Metal Oxide) catalyst->decarboxylation temperature Elevated Temperature temperature->decarboxylation time Reaction Time time->decarboxylation pressure Inert Atmosphere pressure->decarboxylation product Methylcyclopentane decarboxylation->product co2 Carbon Dioxide (CO2) decarboxylation->co2

Caption: Logical relationship of decarboxylation reaction parameters.

References

Pioneering New Synthetic Frontiers with 2-Methylcyclopentanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methylcyclopentanecarboxylic acid, a chiral carboxylic acid, presents a versatile scaffold for the development of novel synthetic pathways in drug discovery and materials science. Its stereogenic centers and modifiable carboxylic acid group make it an attractive starting material for the synthesis of a diverse range of complex molecules. This document provides detailed application notes and experimental protocols for key transformations of this compound, enabling researchers to leverage its synthetic potential.

I. Synthesis of this compound

A common route to this compound involves the hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid. This reaction proceeds with high efficiency and provides a reliable source of the saturated starting material.

Experimental Protocol: Hydrogenation of 2-Methyl-1-cyclopentene-1-carboxylic acid

Materials:

  • 2-Methyl-1-cyclopentene-1-carboxylic acid

  • Palladium on activated charcoal (10 wt. %)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-1-cyclopentene-1-carboxylic acid in a solution of ethanol and water.

  • Add a catalytic amount of 10% palladium on activated charcoal.

  • Add a stoichiometric amount of sodium hydroxide to the mixture.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature (20°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 96 hours).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution with a suitable acid (e.g., HCl) to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Reactant Product Catalyst Solvent Temperature Time Yield Reference
2-Methyl-1-cyclopentene-1-carboxylic acidThis compound10% Pd/C, NaOHEthanol/Water20°C96 h94%[1]

II. Functional Group Transformations of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations, opening doors to a wide array of derivatives.

A. Reduction to (2-Methylcyclopentyl)methanol

The reduction of the carboxylic acid to a primary alcohol is a fundamental transformation that provides access to a new class of intermediates. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sulfuric acid (10% v/v) or saturated aqueous sodium sulfate

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 10% sulfuric acid.

  • Separate the ether layer and extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield (2-methylcyclopentyl)methanol.

Reactant Product Reagent Solvent Work-up Typical Yield
This compound(2-Methylcyclopentyl)methanolLiAlH₄Anhydrous Ether/THFAcidic or basicHigh
B. Conversion to 2-Methylcyclopentanecarboxamide

The conversion of the carboxylic acid to an amide is a key step in the synthesis of many biologically active molecules. This is typically a two-step process involving the initial formation of an acid chloride followed by reaction with an amine.

Step 1: Synthesis of 2-Methylcyclopentanecarbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine this compound with an excess of thionyl chloride.

  • Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methylcyclopentanecarbonyl chloride, which can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 2-Methylcyclopentanecarboxamide

Materials:

  • 2-Methylcyclopentanecarbonyl chloride

  • Ammonia (B1221849) (aqueous or gaseous) or a primary/secondary amine

  • Anhydrous solvent (e.g., DCM, ether)

  • Separatory funnel

  • Drying agent

Procedure:

  • Dissolve the crude 2-methylcyclopentanecarbonyl chloride in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired amine (or bubble ammonia gas through the solution) with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water, dilute acid (to remove excess amine), and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the corresponding 2-methylcyclopentanecarboxamide.

Starting Material Intermediate Final Product Reagents Typical Yield
This compound2-Methylcyclopentanecarbonyl chloride2-Methylcyclopentanecarboxamide1. SOCl₂ 2. Amine/NH₃Good to High

III. Carbon Chain Homologation and Degradation

Manipulating the carbon skeleton is crucial in synthetic chemistry. This compound can undergo both chain extension and degradation reactions to access novel structures.

A. Arndt-Eistert Homologation: Synthesis of 2-(2-Methylcyclopentyl)acetic acid

The Arndt-Eistert reaction provides a method for the one-carbon homologation of a carboxylic acid.[2][3] This sequence involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement to a ketene (B1206846) that is trapped by water.[2][3]

Materials:

  • 2-Methylcyclopentanecarbonyl chloride (prepared as described above)

  • Diazomethane (handle with extreme caution) or trimethylsilyldiazomethane

  • Silver(I) oxide (Ag₂O) or other suitable catalyst

  • Dioxane or other suitable solvent

  • Water

Procedure:

  • Dissolve 2-methylcyclopentanecarbonyl chloride in an anhydrous solvent.

  • Carefully add a solution of diazomethane in ether at 0°C.

  • Stir the reaction mixture until the formation of the diazoketone is complete.

  • In a separate flask, prepare a suspension of silver(I) oxide in a mixture of dioxane and water.

  • Slowly add the diazoketone solution to the silver oxide suspension at a controlled temperature (often with gentle heating).

  • Stir until the Wolff rearrangement and subsequent hydration are complete.

  • Work up the reaction by filtering the catalyst and extracting the product into a suitable organic solvent.

  • Purify the 2-(2-methylcyclopentyl)acetic acid by standard methods.

Starting Material Product Key Reagents Key Intermediates
This compound2-(2-Methylcyclopentyl)acetic acid1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂ODiazoketone, Ketene
B. Hunsdiecker Reaction: Synthesis of 1-Bromo-2-methylcyclopentane

The Hunsdiecker reaction allows for the decarboxylative halogenation of a carboxylic acid, providing a route to alkyl halides.[4] The reaction proceeds via the silver salt of the carboxylic acid.[4]

Materials:

  • This compound

  • Silver(I) oxide (Ag₂O) or silver nitrate (B79036) (AgNO₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) (use with caution due to toxicity)

  • Filtration apparatus

Procedure:

  • Prepare the silver salt of this compound by reacting the acid with silver(I) oxide or by treating an aqueous solution of the sodium salt with silver nitrate. Isolate and thoroughly dry the silver salt.

  • Suspend the dry silver 2-methylcyclopentanecarboxylate in anhydrous carbon tetrachloride.

  • Slowly add a solution of bromine in carbon tetrachloride to the suspension with stirring.

  • Gently reflux the mixture until the reaction is complete (indicated by the disappearance of the silver salt and cessation of CO₂ evolution).

  • Filter the reaction mixture to remove the silver bromide precipitate.

  • Wash the filtrate with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent by distillation to obtain 1-bromo-2-methylcyclopentane.

Starting Material Product Reagents Key Intermediate
Silver 2-methylcyclopentanecarboxylate1-Bromo-2-methylcyclopentaneBr₂, CCl₄Acyl hypobromite, Radical

IV. Synthesis of Amines from this compound

The conversion of a carboxylic acid to an amine is a valuable transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The Curtius and Schmidt rearrangements are powerful methods for achieving this transformation.

A. Curtius Rearrangement: Synthesis of 2-Methylcyclopentylamine

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the corresponding amine.[5][6][7]

Materials:

  • 2-Methylcyclopentanecarbonyl chloride (prepared as described above)

  • Sodium azide (NaN₃)

  • Inert solvent (e.g., toluene, benzene)

  • Water or alcohol

  • Acid for hydrolysis

Procedure:

  • React 2-methylcyclopentanecarbonyl chloride with sodium azide in a suitable solvent to form 2-methylcyclopentanecarbonyl azide.

  • Carefully heat the solution of the acyl azide in an inert solvent. The rearrangement will occur with the evolution of nitrogen gas to form 2-methylcyclopentyl isocyanate.

  • The resulting isocyanate can be trapped with water to form a carbamic acid, which decarboxylates to the primary amine, or with an alcohol to form a carbamate, which can then be hydrolyzed to the amine.

  • Acidify the reaction mixture and extract the amine product.

Starting Material Product Key Reagents Key Intermediates
This compound2-Methylcyclopentylamine1. SOCl₂ 2. NaN₃ 3. Heat, H₂OAcyl azide, Isocyanate

V. Signaling Pathways and Workflow Diagrams

To visualize the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

G This compound This compound Acid Chloride Acid Chloride This compound->Acid Chloride SOCl₂ Alcohol Alcohol This compound->Alcohol LiAlH₄ Silver Salt Silver Salt This compound->Silver Salt Ag₂O Amide Amide Acid Chloride->Amide Amine/NH₃ Acyl Azide Acyl Azide Acid Chloride->Acyl Azide NaN₃ Diazoketone Diazoketone Acid Chloride->Diazoketone CH₂N₂ Isocyanate Isocyanate Acyl Azide->Isocyanate Heat Amine Amine Isocyanate->Amine H₂O Alkyl Halide Alkyl Halide Homologated Acid Homologated Acid Silver Salt->Alkyl Halide Br₂ Diazoketone->Homologated Acid Ag₂O, H₂O

Caption: Synthetic pathways from this compound.

G cluster_0 Amide Synthesis Workflow Start Start React with SOCl₂ React with SOCl₂ Start->React with SOCl₂ this compound Isolate Acid Chloride Isolate Acid Chloride React with SOCl₂->Isolate Acid Chloride React with Amine React with Amine Isolate Acid Chloride->React with Amine Work-up & Purify Work-up & Purify React with Amine->Work-up & Purify End End Work-up & Purify->End 2-Methylcyclopentanecarboxamide

Caption: Workflow for the synthesis of amides.

G cluster_1 Curtius Rearrangement Logical Relationship Carboxylic Acid Carboxylic Acid Acyl Halide Acyl Halide Carboxylic Acid->Acyl Halide Activation Acyl Azide Acyl Azide Acyl Halide->Acyl Azide Azide Formation Isocyanate Isocyanate Acyl Azide->Isocyanate Rearrangement Amine Amine Isocyanate->Amine Hydrolysis

Caption: Logical steps of the Curtius rearrangement.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-methylcyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the catalytic hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid and the carboxylation of a 2-methylcyclopentyl Grignard reagent. This guide includes comprehensive, step-by-step methodologies, quantitative data summaries, and visual diagrams to aid in the successful synthesis of the target compound.

Introduction

This compound is a chiral carboxylic acid whose stereoisomers are of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. The strategic introduction of the 2-methylcyclopentyl moiety can influence the pharmacological properties of a drug candidate, such as its potency, selectivity, and pharmacokinetic profile. The protocols outlined herein provide reliable methods for obtaining this important synthetic intermediate.

Data Presentation

The following tables summarize the quantitative data associated with the two primary synthetic routes for this compound.

Table 1: Catalytic Hydrogenation of 2-Methyl-1-cyclopentene-1-carboxylic Acid

ParameterValue
Starting Material2-Methyl-1-cyclopentene-1-carboxylic acid
Catalyst10% Palladium on Activated Charcoal (Pd/C)
SolventEthanol (B145695)/Water
Temperature20°C
PressureAtmospheric (H₂ balloon)
Reaction Time96 hours
Reported Yield 94% [1]

Table 2: Carboxylation of 2-Methylcyclopentyl Grignard Reagent

ParameterValue
Starting Material2-Methylcyclopentyl bromide
ReagentsMagnesium turnings, Dry Carbon Dioxide (Dry Ice)
SolventAnhydrous Diethyl Ether
Temperature0°C to Room Temperature
Reaction Time~2-4 hours
Expected Yield High (typically >80% for Grignard carboxylations)

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of the double bond in 2-methyl-1-cyclopentene-1-carboxylic acid to yield this compound.

Materials:

  • 2-Methyl-1-cyclopentene-1-carboxylic acid

  • 10% Palladium on activated charcoal (Pd/C)

  • Ethanol

  • Water

  • Sodium hydroxide (B78521) (for workup)

  • Hydrochloric acid (for workup)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon

  • Filtration apparatus (e.g., Büchner funnel with Celite)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1-cyclopentene-1-carboxylic acid in a mixture of ethanol and water.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction mixture is stirred vigorously at 20°C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (approximately 96 hours).

  • Workup:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • The filtrate is concentrated under reduced pressure to remove the ethanol.

    • The remaining aqueous solution is made basic with a sodium hydroxide solution and washed with diethyl ether to remove any non-acidic impurities.

    • The aqueous layer is then acidified with hydrochloric acid and extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation or recrystallization, if necessary.

Protocol 2: Synthesis via Grignard Reagent Carboxylation

This protocol details the formation of a Grignard reagent from 2-methylcyclopentyl bromide and its subsequent reaction with carbon dioxide.

Materials:

  • 2-Methylcyclopentyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Iodine crystal (as an initiator)

  • Hydrochloric acid (for workup)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • A three-necked round-bottom flask is flame-dried under an inert atmosphere and equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Magnesium turnings are added to the flask. A small crystal of iodine can be added to initiate the reaction.

    • A solution of 2-methylcyclopentyl bromide in anhydrous diethyl ether is added to the dropping funnel.

    • A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • The remaining 2-methylcyclopentyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium is consumed.

  • Carboxylation:

    • The Grignard solution is cooled in an ice bath.

    • Crushed dry ice is added portion-wise to the vigorously stirred Grignard solution. Alternatively, the Grignard solution can be transferred via cannula to a separate flask containing a slurry of crushed dry ice in anhydrous ether. .

  • Workup:

    • After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature.

    • The reaction is quenched by the slow addition of dilute hydrochloric acid.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation or recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_hydrogenation Route 1: Catalytic Hydrogenation cluster_grignard Route 2: Grignard Carboxylation start1 2-Methyl-1-cyclopentene-1-carboxylic acid step1_1 H₂, 10% Pd/C Ethanol/Water, 20°C, 96h start1->step1_1 product1 This compound step1_1->product1 start2 2-Methylcyclopentyl bromide step2_1 Mg, Anhydrous Et₂O start2->step2_1 intermediate2 2-Methylcyclopentyl magnesium bromide step2_1->intermediate2 step2_2 1. CO₂ (dry ice) 2. H₃O⁺ intermediate2->step2_2 product2 This compound step2_2->product2

Caption: Synthetic routes to this compound.

Hydrogenation_Mechanism start 2-Methyl-1-cyclopentene- 1-carboxylic acid adsorption Adsorption of H₂ and alkene on catalyst surface start->adsorption catalyst Pd/C Surface catalyst->adsorption hydrogen H₂ hydrogen->adsorption h_addition Stepwise addition of H atoms adsorption->h_addition desorption Desorption of product h_addition->desorption product This compound desorption->product

Caption: Simplified mechanism of catalytic hydrogenation.

Grignard_Mechanism start 2-Methylcyclopentyl bromide + Mg grignard_formation Formation of Grignard Reagent (2-Methylcyclopentylmagnesium bromide) start->grignard_formation carboxylation Nucleophilic attack on CO₂ grignard_formation->carboxylation intermediate Magnesium carboxylate salt carboxylation->intermediate protonation Protonation (H₃O⁺) intermediate->protonation product This compound protonation->product

Caption: Key steps in the Grignard carboxylation pathway.

References

Application Notes and Protocols for the Derivatization of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the chemical derivatization of 2-methylcyclopentanecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Derivatization is often essential for improving the analytical properties of the molecule, such as volatility for gas chromatography (GC) or enhancing detection in high-performance liquid chromatography (HPLC). This document covers common techniques including esterification for GC-MS analysis, and chiral derivatization for the separation of its enantiomers.

Esterification for GC-MS Analysis

Esterification is a widely used technique to increase the volatility and improve the chromatographic behavior of carboxylic acids for GC analysis. Methyl esters are the most common derivatives due to their stability and ease of formation.

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively published, the following table summarizes typical performance data for esterification of analogous cyclic carboxylic acids.

ParameterFischer Esterification (Acid-Catalyzed)Alkylation with PFBBr
Typical Yield >90%~100%[1]
Reaction Time 1-4 hours[2]30 minutes[1]
Reaction Temperature RefluxRoom Temperature[1]
Limit of Detection (LOD) ng/mL range (MS dependent)0.4 - 2.4 ng/L (for cyclohexanecarboxylic acid)[1]
Precision (%RSD) <10%<10% (for cyclohexanecarboxylic acid)[1]

A reported synthesis of 2-methylcyclopentane-1-carboxylic acid via hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid shows a yield of 94%[3].

Experimental Protocols

Protocol 1: Fischer Esterification for Methyl Ester Synthesis

This protocol describes the formation of methyl 2-methylcyclopentanecarboxylate using methanol (B129727) in the presence of an acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Hydrogen Chloride (gas or in methanol)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask, reflux condenser, separatory funnel, glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 20-50 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per mmol of carboxylic acid). Alternatively, use methanolic HCl.

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. For cyclic carboxylic acids, a longer reaction time of around 4 hours is recommended[2].

  • Monitor the reaction progress by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of a small, quenched aliquot.

  • After completion, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the methyl ester into an organic solvent (e.g., diethyl ether) two to three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 2-methylcyclopentanecarboxylate.

  • The product can be further purified by distillation if required.

Protocol 2: Derivatization with Pentafluorobenzyl Bromide (PFBBr) for Trace Analysis

This method is particularly useful for creating a derivative with high electron-capturing ability, significantly enhancing sensitivity in GC with an electron capture detector (ECD) or negative chemical ionization mass spectrometry (NCI-MS).

Materials:

  • Sample containing this compound

  • 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) solution in a suitable solvent (e.g., acetone)

  • Potassium carbonate or other suitable base

  • Solvent for extraction (e.g., hexane)

  • Vials for reaction

Procedure:

  • To a dried residue of the sample extract, add a solution of PFBBr in a suitable solvent like acetone[1].

  • Add a catalyst, such as potassium carbonate[1].

  • Incubate the mixture at room temperature for 30 minutes to form the pentafluorobenzyl ester[1].

  • The resulting derivative can be directly analyzed by GC-MS.

Workflow Diagram

Esterification_Workflow Esterification Workflow for GC-MS Analysis start Start with This compound dissolve Dissolve in Alcohol (e.g., Methanol) start->dissolve add_catalyst Add Acid Catalyst (e.g., H2SO4) dissolve->add_catalyst reflux Heat to Reflux (1-4 hours) add_catalyst->reflux neutralize Neutralize with NaHCO3 Solution reflux->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Solvent dry->concentrate analyze Analyze by GC-MS concentrate->analyze

Esterification Workflow for GC-MS

Silylation for GC-MS Analysis

Silylation is another common derivatization technique for GC analysis, where active hydrogens in the carboxylic acid group are replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). This reduces the polarity and increases the volatility of the analyte.

Quantitative Data Summary
ParameterSilylation with BSTFA/TMCS
Typical Yield >95%[2]
Reaction Time 5-15 minutes
Reaction Temperature 60-75 °C[4]
Reagents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) as catalyst
Stability of Derivative Moderate, sensitive to moisture
Experimental Protocol

Protocol 3: Silylation with BSTFA

Materials:

  • Dry sample containing this compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (Trimethylchlorosilane) (optional, as a catalyst)

  • Pyridine (B92270) or other suitable solvent (silylation grade)

  • Reaction vial with a screw cap

Procedure:

  • Place 1-5 mg of the dry sample into a reaction vial.

  • Add 100 µL of BSTFA.

  • Optionally, add 50 µL of pyridine or another silylation-grade solvent. For sterically hindered carboxylic acids, the addition of a catalyst like TMCS (often in a 99:1 mixture of BSTFA:TMCS) is recommended to increase the reactivity[4].

  • Cap the vial tightly and mix well.

  • Heat the vial at 60-75 °C for 15-45 minutes[4]. The reaction time and temperature may need optimization depending on the specific sample matrix[4].

  • Cool the reaction mixture to room temperature.

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Workflow Diagram

Silylation_Workflow Silylation Workflow for GC-MS Analysis start Start with Dry Sample add_reagent Add Silylating Reagent (e.g., BSTFA) start->add_reagent add_solvent Add Solvent/Catalyst (e.g., Pyridine/TMCS) add_reagent->add_solvent heat Heat at 60-75°C (15-45 min) add_solvent->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject

Silylation Workflow for GC-MS

Chiral Derivatization for Enantiomeric Separation

Since this compound is a chiral molecule, separating and quantifying its enantiomers is often crucial in pharmaceutical development. One common approach is the indirect method, where the enantiomers are derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Quantitative Data Summary

The efficiency of chiral separation is highly dependent on the choice of the chiral derivatizing agent and the chromatographic conditions.

ParameterChiral Derivatization (Indirect Method)
Objective Formation of diastereomers for separation on achiral columns
Common Derivatizing Agents Chiral amines (e.g., (S)-(-)-α-phenylethylamine), Chiral alcohols
Separation Technique HPLC with a standard achiral column (e.g., C18)
Detection UV, MS
Resolution (Rs) Method dependent, aiming for Rs > 1.5 for baseline separation
Yield of Derivatization Typically high to quantitative
Experimental Protocol

Protocol 4: Diastereomer Formation with a Chiral Amine

Materials:

  • Racemic this compound

  • Thionyl chloride or oxalyl chloride

  • Enantiomerically pure chiral amine (e.g., (S)-(-)-α-phenylethylamine)

  • A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF)

  • HPLC system with an achiral column

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried flask under an inert atmosphere, dissolve the racemic this compound in an anhydrous aprotic solvent.

    • Cool the solution in an ice bath and slowly add thionyl chloride or oxalyl chloride to convert the carboxylic acid to its more reactive acid chloride.

    • Stir the reaction at room temperature for 1-2 hours or until the conversion is complete (can be monitored by IR spectroscopy by the disappearance of the broad O-H stretch).

    • Remove the excess reagent and solvent under reduced pressure.

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous aprotic solvent.

    • In a separate flask, dissolve the enantiomerically pure chiral amine and a non-nucleophilic base in the same solvent.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction by TLC.

  • Work-up and Analysis:

    • Quench the reaction with water or a dilute acid solution.

    • Extract the diastereomeric amides with an organic solvent.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate.

    • The resulting mixture of diastereomers can be separated by HPLC on an achiral column. The enantiomeric excess (ee) of the original sample can be determined from the relative peak areas of the two diastereomers.

Logical Relationship Diagram

Chiral_Derivatization_Logic Logic of Chiral Derivatization for Enantiomeric Separation racemic_acid Racemic Mixture (R)- and (S)-2-Methyl- cyclopentanecarboxylic Acid reaction Derivatization Reaction racemic_acid->reaction chiral_reagent Enantiopure Chiral Reagent (e.g., (S)-Amine) chiral_reagent->reaction diastereomers Mixture of Diastereomers (R,S) and (S,S) reaction->diastereomers separation Separation on Achiral HPLC Column diastereomers->separation separated_diastereomers Separated Diastereomers separation->separated_diastereomers quantification Quantification by Peak Area separated_diastereomers->quantification

References

Application Notes and Protocols for the Quantification of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanecarboxylic acid is a cyclic carboxylic acid that may be of interest in various fields, including pharmaceutical development and metabolomics, as a potential biomarker or a metabolic byproduct. Accurate and robust analytical methods are crucial for its quantification in biological matrices to understand its physiological and pathological roles. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The analytical challenge in quantifying small polar molecules like this compound lies in achieving efficient extraction from complex biological matrices, good chromatographic retention, and sensitive detection. The methods outlined below address these challenges through appropriate sample preparation and derivatization strategies.

Quantitative Data Summary

The following table summarizes the performance characteristics of analytical methods suitable for the quantification of this compound. Direct comparative studies for this compound are limited; therefore, data for the structurally similar cyclohexanecarboxylic acid is included as a representative example for the GC-MS method.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Cyclohexanecarboxylic acid[1]General Carboxylic Acids[2][3]
Derivatization Agent Pentafluorobenzyl Bromide (PFBBr)3-Nitrophenylhydrazine (B1228671) (3-NPH) or o-Phenylenediamine (OPD)
Linearity Range Up to 3.6 µg/L[1]0.1 ng/mL - 10 µg/mL[2][3]
Limit of Detection (LOD) 0.4 - 2.4 ng/L[1]As low as 0.01 ng/mL[2][3]
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Accuracy (% Recovery) ~100%[1]90 - 105%[2][3]
Precision (%RSD) <10%[1]≤ 10%[2][3]

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound in plasma or serum using GC-MS with derivatization. Carboxylic acids require derivatization to increase their volatility for GC analysis.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or serum, add a suitable internal standard (e.g., isotopically labeled this compound or a structurally similar carboxylic acid not present in the sample).

  • Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid.

  • Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or diethyl ether) and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Repeat the extraction with another 500 µL of the organic solvent and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization (Alkylation)

  • To the dried residue, add 50 µL of a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetone.[1]

  • Add a catalyst, such as 10 µL of a 10% (w/v) solution of potassium carbonate in water.[1]

  • Vortex the mixture and incubate at room temperature for 30 minutes to form the pentafluorobenzyl ester of the carboxylic acid.[1]

  • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent for GC injection (e.g., ethyl acetate (B1210297) or hexane).

3. GC-MS Analysis

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[1]

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode for structural confirmation.[1]

  • Monitoring: In NCI mode, monitor the [M-PFB]- ion. In EI mode, monitor characteristic fragment ions of the derivatized this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is acidify Acidify Sample add_is->acidify extract Liquid-Liquid Extraction acidify->extract dry_down_1 Evaporate to Dryness extract->dry_down_1 add_reagents Add PFBBr & Catalyst dry_down_1->add_reagents incubate Incubate at RT add_reagents->incubate dry_down_2 Evaporate to Dryness incubate->dry_down_2 reconstitute Reconstitute in Solvent dry_down_2->reconstitute gcms GC-MS Analysis (NCI/EI) reconstitute->gcms data Data Acquisition & Quantification gcms->data

GC-MS analysis workflow for this compound.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the quantification of this compound in biological fluids using LC-MS/MS. Derivatization is employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, serum, or urine, add a suitable internal standard.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of a solution containing 3-nitrophenylhydrazine (3-NPH) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable solvent (e.g., acetonitrile/water).

  • Vortex and incubate the mixture at 40°C for 30 minutes.

  • After incubation, the sample may be diluted with the initial mobile phase before injection.

3. LC-MS/MS Analysis

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Operate in positive ion electrospray ionization (ESI+) mode.

  • Detection: Use multiple reaction monitoring (MRM) for the derivatized analyte and the internal standard. The precursor ion will be the [M+H]+ of the 3-NPH derivative, and the product ions will be characteristic fragments.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Fluid Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down add_reagents Add 3-NPH & EDC dry_down->add_reagents incubate Incubate at 40°C add_reagents->incubate lcmsms LC-MS/MS Analysis (ESI+) incubate->lcmsms data MRM Data Acquisition & Quantification lcmsms->data

LC-MS/MS analysis workflow for this compound.

Method Validation Considerations

For both protocols, a full method validation should be performed according to regulatory guidelines. Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the efficiency of the extraction process.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions and during the analytical process.

By following these detailed protocols and considering the validation requirements, researchers can achieve reliable and accurate quantification of this compound in biological samples for their research and development needs.

References

Application Notes and Protocols: Utilizing 2-Methylcyclopentanecarboxylic Acid in the Synthesis of Potent and Selective NaV1.7 Inhibitors for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics. Its pivotal role in human pain signaling is underscored by genetic studies of individuals with rare pain disorders. The discovery of potent and selective NaV1.7 inhibitors is a key objective in the pharmaceutical industry to address unmet needs in the treatment of chronic pain. Cyclopentane (B165970) carboxylic acid derivatives have been identified as a promising class of compounds that exhibit significant inhibitory activity against NaV1.7.[1] This document provides detailed application notes and protocols for the synthesis of a complex, biologically active molecule—a potent NaV1.7 inhibitor—utilizing a 2-methylcyclopentanecarboxylic acid scaffold.

This compound serves as a crucial chiral building block, providing a rigid scaffold that can be elaborated to achieve high-affinity and selective binding to the NaV1.7 channel. The synthetic strategy primarily involves an amide coupling reaction, a cornerstone of medicinal chemistry, to link the cyclopentane core to other key pharmacophoric elements.

Key Applications

The primary application of the described protocol is the synthesis of small molecule inhibitors of the NaV1.7 ion channel. These complex molecules are of significant interest for the development of non-opioid therapeutics for a variety of pain conditions, including:

  • Neuropathic pain

  • Inflammatory pain

  • Pain associated with inherited erythromelalgia (IEM)

Experimental Protocols

This section details the synthetic methodology for the preparation of a representative NaV1.7 inhibitor, designated as Compound 31 in a key study, starting from a derivative of this compound.[1]

Synthesis of the Cyclopentane Carboxylic Acid Core

The synthesis begins with the preparation of a suitable this compound derivative. For the purpose of this protocol, we will assume the availability of a commercially sourced or previously synthesized enantiomerically pure (1R,2S)-2-methylcyclopentanecarboxylic acid.

Amide Coupling to Synthesize the Target Inhibitor

The core of the synthetic strategy is the formation of an amide bond between the cyclopentane carboxylic acid and a complex amine fragment. This is a standard procedure in medicinal chemistry, often employing coupling reagents to facilitate the reaction.

Protocol: Amide Coupling for the Synthesis of a NaV1.7 Inhibitor

  • Materials and Reagents:

    • (1R,2S)-2-methylcyclopentanecarboxylic acid

    • Target amine (e.g., a substituted piperidine (B6355638) derivative)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of (1R,2S)-2-methylcyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF, add the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired amide product.

Data Presentation

The following tables summarize the biological activity of a series of cyclopentane carboxylic acid-based NaV1.7 inhibitors, demonstrating the structure-activity relationship (SAR) and the potency of the final compounds.[1]

CompoundhNaV1.7 IC₅₀ (nM)hNaV1.5 IC₅₀ (nM)Selectivity (NaV1.5/NaV1.7)
Proline Precursor 250>10000>40
Cyclopentane Analog 1 50>10000>200
Cyclopentane Analog 2 208000400
Compound 31 (Optimized) 5 >10000 >2000

Table 1: In vitro potency and selectivity of cyclopentane carboxylic acid derivatives against human NaV1.7 and NaV1.5 channels.

CompoundMouse NaV1.7 IC₅₀ (nM)Rat NaV1.7 IC₅₀ (nM)
Compound 31 810

Table 2: Cross-species potency of the optimized inhibitor, Compound 31.

Visualizations

Experimental Workflow: Synthesis of NaV1.7 Inhibitor

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Me_Cyclopentane_Acid 2-Methylcyclopentane- carboxylic Acid Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) 2_Me_Cyclopentane_Acid->Amide_Coupling Amine_Fragment Amine Fragment Amine_Fragment->Amide_Coupling NaV1_7_Inhibitor NaV1.7 Inhibitor Amide_Coupling->NaV1_7_Inhibitor

Caption: Synthetic workflow for the preparation of a NaV1.7 inhibitor.

Signaling Pathway: Inhibition of Pain Signal by a NaV1.7 Blocker

G cluster_neuron Nociceptive Neuron Pain_Stimulus Painful Stimulus NaV1_7_Channel NaV1.7 Channel (Open State) Pain_Stimulus->NaV1_7_Channel Depolarization Action_Potential Action Potential Generation NaV1_7_Channel->Action_Potential Na+ Influx Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal NaV1_7_Inhibitor 2-Methylcyclopentane- carboxylic Acid-based NaV1.7 Inhibitor NaV1_7_Inhibitor->NaV1_7_Channel Blockade

Caption: Mechanism of pain signal inhibition by a NaV1.7 blocker.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylcyclopentanecarboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that can lead to reduced yields or product impurities during the synthesis of this compound via three common routes: Catalytic Hydrogenation, Malonic Ester Synthesis, and Grignard Carboxylation.

Catalytic Hydrogenation of 2-Methyl-1-cyclopentenecarboxylic Acid

Issue 1: Low or incomplete conversion of the starting material.

  • Possible Cause: Inactive or poisoned catalyst.

    • Solution: Ensure the use of a fresh, high-quality catalyst such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).[1] Catalyst poisoning can occur due to impurities in the starting material or solvent, particularly sulfur or nitrogen compounds.[1] Purify the substrate and use high-purity, deoxygenated solvents.[1]

  • Possible Cause: Insufficient hydrogen pressure or poor hydrogen delivery.

    • Solution: Ensure the reaction system is properly sealed and purged of air. Use a hydrogen balloon or a pressurized hydrogenation apparatus to maintain a positive hydrogen pressure. Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen gas.[1]

  • Possible Cause: Inappropriate reaction temperature.

    • Solution: While many hydrogenations proceed well at room temperature, gentle heating may be required for less reactive substrates.[1] However, excessive heat can lead to side reactions. Monitor the reaction progress by TLC or GC to determine the optimal temperature.

Issue 2: Formation of side products.

  • Possible Cause: Over-reduction or hydrogenolysis of the carboxylic acid group.

    • Solution: This is more likely with more active catalysts like Raney Nickel or under harsh conditions (high temperature and pressure).[1] Use a less active catalyst (e.g., Pd/C) and milder conditions. Monitor the reaction carefully and stop it once the starting material is consumed.

  • Possible Cause: Isomerization of the double bond in the starting material.

    • Solution: This can sometimes occur depending on the catalyst and reaction conditions. While this may not always affect the final saturated product, it can complicate reaction monitoring. Using a well-defined catalyst and optimized conditions can minimize this.

Malonic Ester Synthesis

Issue 1: Low yield of the alkylated malonic ester.

  • Possible Cause: Incomplete deprotonation of diethyl malonate.

    • Solution: Use a strong, anhydrous base such as sodium ethoxide in absolute ethanol (B145695). Ensure all reagents and glassware are scrupulously dry, as the presence of water will consume the base and the enolate.

  • Possible Cause: Use of a sterically hindered or unreactive alkyl halide.

    • Solution: The alkylation step is an SN2 reaction, so primary alkyl halides work best. For the synthesis of this compound, an intramolecular cyclization using a dihalide (e.g., 1,4-dibromopentane) would be followed by methylation. Alternatively, direct alkylation with a suitable cyclic halide is possible but may be less efficient. Secondary halides can lead to elimination side products.[2]

Issue 2: Formation of a dialkylated product.

  • Possible Cause: The mono-alkylated malonic ester is deprotonated and reacts with another molecule of the alkyl halide.[3]

    • Solution: Use a slight excess of the malonic ester relative to the base and the alkylating agent to minimize the chance of the mono-alkylated product being deprotonated.[4][5]

Issue 3: Incomplete hydrolysis or decarboxylation.

  • Possible Cause: Insufficiently strong basic or acidic conditions for hydrolysis.

    • Solution: For saponification, use a concentrated solution of NaOH or KOH with heating. For acidic hydrolysis, reflux with a strong acid like H₂SO₄. Ensure the reaction goes to completion by monitoring with TLC.

  • Possible Cause: Insufficient heating for decarboxylation.

    • Solution: After hydrolysis and acidification, the resulting malonic acid derivative needs to be heated, often to temperatures above 150 °C, to induce decarboxylation.

Grignard Carboxylation of 1-Bromo-2-methylcyclopentane (B2610695)

Issue 1: The Grignard reaction fails to initiate.

  • Possible Cause: Magnesium surface is passivated by a layer of magnesium oxide.

    • Solution: Use fresh, high-quality magnesium turnings. Crush the turnings in a mortar and pestle just before use to expose a fresh surface.[6] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help activate the magnesium.[6][7]

  • Possible Cause: Presence of water in the glassware or solvent.

    • Solution: All glassware must be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (nitrogen or argon).[6] Use anhydrous ether or THF as the solvent.

Issue 2: Low yield of the carboxylic acid.

  • Possible Cause: Wurtz coupling side reaction.

    • Solution: This occurs when the formed Grignard reagent reacts with the starting alkyl halide. To minimize this, add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Possible Cause: Reaction with atmospheric CO₂ or moisture during workup.

    • Solution: Perform the reaction under an inert atmosphere. For the carboxylation step, pour the Grignard solution over crushed dry ice (solid CO₂) rather than bubbling CO₂ gas through the solution, as this provides a high concentration of the electrophile.[8]

  • Possible Cause: Formation of ketone byproducts.

    • Solution: If the Grignard reagent is particularly reactive or if the reaction temperature is not controlled, it can react with the initially formed carboxylate to produce a ketone after workup. Maintaining a low reaction temperature during the carboxylation step can help to mitigate this.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route generally provides the highest yield for this compound?

A1: Based on available data, catalytic hydrogenation of the corresponding unsaturated acid, 2-methyl-1-cyclopentenecarboxylic acid, can achieve very high yields, potentially exceeding 90%. However, the overall yield will also depend on the synthesis of the starting unsaturated acid. Malonic ester synthesis and Grignard carboxylation offer more flexibility in terms of starting materials but may involve more steps and potential side reactions that can lower the overall yield.

Q2: How can I effectively purify the final this compound product?

A2: The primary purification method for carboxylic acids is through acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., NaOH or NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent, dried, and concentrated. For liquid carboxylic acids, fractional distillation under reduced pressure can be an effective final purification step.

Q3: What is the expected stereochemistry of the product from the catalytic hydrogenation route?

A3: Catalytic hydrogenation of an alkene on a heterogeneous catalyst surface typically results in syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond.[9] For 2-methyl-1-cyclopentenecarboxylic acid, this will lead to the formation of cis-2-Methylcyclopentanecarboxylic acid as the major product.

Q4: Can I use a secondary alkyl chloride for the Grignard reaction?

A4: While alkyl bromides are generally more reactive and preferred for Grignard reagent formation, alkyl chlorides can also be used.[10] However, the reaction may be more sluggish to initiate and may require activation of the magnesium. The overall yield might be lower compared to using the corresponding bromide.

Q5: In the malonic ester synthesis, what is the best way to avoid the formation of dialkylated byproducts?

A5: To favor mono-alkylation, it is recommended to use an excess of the malonic ester in relation to the base and the alkylating agent.[4][5] This ensures that after the first alkylation, there is a higher probability of the base reacting with an unreacted malonic ester molecule rather than the mono-alkylated product.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteStarting MaterialsKey ReagentsTypical Yield RangeKey AdvantagesCommon Disadvantages
Catalytic Hydrogenation 2-Methyl-1-cyclopentenecarboxylic acidH₂, Pd/C or PtO₂90-95%High yield, clean reaction, stereoselective.Requires synthesis of the unsaturated precursor, potential for catalyst poisoning.
Malonic Ester Synthesis Diethyl malonate, 1-bromo-2-chloropropane (B1583154) (example)NaOEt, Alkyl halide, NaOH/H₃O⁺, Heat60-80%Versatile, uses readily available starting materials.Multiple steps, potential for dialkylation, requires strong base and anhydrous conditions.[3]
Grignard Carboxylation 1-Bromo-2-methylcyclopentaneMg, CO₂ (dry ice), H₃O⁺50-70%Direct carboxylation of an alkyl halide.Requires strictly anhydrous conditions, potential for Wurtz coupling and other side reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Methyl-1-cyclopentenecarboxylic Acid
  • Catalyst Preparation: In a flask equipped with a magnetic stir bar, add 10% Palladium on Carbon (Pd/C, 5 mol%).

  • Reaction Setup: Seal the flask and purge with an inert gas (e.g., argon or nitrogen). Add a solution of 2-methyl-1-cyclopentenecarboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by acid-base extraction or distillation.

Protocol 2: Malonic Ester Synthesis of this compound (Illustrative Intramolecular Approach)
  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare sodium ethoxide. Cool the solution to room temperature and add diethyl malonate (1 equivalent) dropwise.

  • Alkylation: To the resulting enolate solution, add 1,4-dibromopentane (B1359787) (1 equivalent) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux until the reaction is complete (monitor by TLC).

  • Hydrolysis (Saponification): Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (3 equivalents) in water. Heat the mixture at reflux until the ester hydrolysis is complete.

  • Acidification and Decarboxylation: Cool the mixture and carefully acidify with concentrated HCl until the pH is ~1-2. Heat the acidic mixture to induce decarboxylation, which is evident by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

  • Isolation: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound. Purify by distillation.

Protocol 3: Grignard Carboxylation of 1-Bromo-2-methylcyclopentane
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Prepare a solution of 1-bromo-2-methylcyclopentane (1 equivalent) in anhydrous diethyl ether in the addition funnel. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Slowly and carefully pour the Grignard solution over the crushed dry ice with stirring.

  • Work-up: Allow the excess dry ice to sublime. Carefully quench the reaction by the slow addition of dilute hydrochloric acid.

  • Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by acid-base extraction and/or distillation.

Mandatory Visualization

Synthesis_Yield_Troubleshooting cluster_synthesis Synthesis of this compound Start Start Synthesis Route_Selection Select Synthesis Route Start->Route_Selection Hydrogenation Catalytic Hydrogenation Route_Selection->Hydrogenation High Yield Malonic_Ester Malonic Ester Synthesis Route_Selection->Malonic_Ester Versatility Grignard Grignard Carboxylation Route_Selection->Grignard Direct Carboxylation Reaction Perform Reaction Hydrogenation->Reaction Malonic_Ester->Reaction Grignard->Reaction Workup Work-up & Purification Reaction->Workup Analysis Analyze Yield & Purity Workup->Analysis Desired_Yield Desired Yield Achieved? Analysis->Desired_Yield End End Desired_Yield->End Yes Troubleshoot Troubleshoot Low Yield Desired_Yield->Troubleshoot No Troubleshoot->Route_Selection Re-evaluate Route/Conditions

Caption: Logical workflow for the synthesis and troubleshooting of this compound.

Malonic_Ester_Side_Reaction Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation Base Base (NaOEt) Base->Enolate Base->Enolate Mono_Alkylated Mono-alkylated Product (Desired Intermediate) Enolate->Mono_Alkylated SN2 Reaction Dialkylated Di-alkylated Product (Side Product) Enolate->Dialkylated Second SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Mono_Alkylated Alkyl_Halide->Dialkylated Mono_Alkylated->Enolate Further Deprotonation (Undesired)

Caption: Signaling pathway illustrating the formation of the undesired dialkylated side product in malonic ester synthesis.

Grignard_Reaction_Workflow Alkyl_Halide Alkyl Halide (1-Bromo-2-methylcyclopentane) Grignard_Reagent Grignard Reagent (R-MgBr) Alkyl_Halide->Grignard_Reagent Wurtz_Coupling Wurtz Coupling (R-R) (Side Product) Alkyl_Halide->Wurtz_Coupling Mg Magnesium Metal Mg->Grignard_Reagent Anhydrous_Ether Anhydrous Ether/THF Anhydrous_Ether->Grignard_Reagent Carboxylate_Salt Magnesium Carboxylate Salt Grignard_Reagent->Carboxylate_Salt Grignard_Reagent->Wurtz_Coupling CO2 CO₂ (Dry Ice) CO2->Carboxylate_Salt Final_Product This compound Carboxylate_Salt->Final_Product Acid_Workup Acidic Work-up (H₃O⁺) Acid_Workup->Final_Product

Caption: Experimental workflow for the synthesis of this compound via Grignard carboxylation, including a common side reaction.

References

Technical Support Center: Purification of Crude 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methylcyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-methylcyclopentanone (B130040) if a haloform reaction is used, or 2-methyl-1-cyclopentene-1-carboxylic acid if a hydrogenation step is involved.[1]

  • Byproducts of the Synthesis: For instance, iodoform (B1672029) (CHI3) can be a byproduct if the haloform reaction is performed with iodine.[2]

  • Neutral Organic Compounds: These can be residual solvents from the reaction or non-acidic byproducts.

  • Basic Compounds: If amines or other basic reagents are used in the synthesis, they may be present as impurities.

Q2: What is the most effective general method for a preliminary purification of this compound?

A2: Acid-base extraction is a highly effective initial purification step.[3][4] This technique separates the acidic product from neutral and basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt with a base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.[5]

Q3: My purified this compound is a yellow or brown liquid. What could be the cause and how can I fix it?

A3: A yellow or brown tint can indicate the presence of residual impurities, such as iodide compounds from a carbonylation reaction or other colored organic byproducts.[6] To address this, you can try treating the crude acid with activated carbon before final purification or employing fractional distillation.[6]

Q4: I am having trouble with my fractional distillation. What are the optimal conditions for this compound?

A4: this compound has a boiling point of 183-185 °C at 16 Torr.[7] For fractional distillation, it is recommended to perform the distillation under reduced pressure (vacuum) to prevent thermal decomposition and to lower the required temperature.[8] The exact pressure and corresponding boiling point will need to be optimized for your specific equipment.

Q5: Can I purify this compound by recrystallization?

A5: While this compound is a liquid at room temperature, it may be possible to crystallize it at low temperatures.[9] However, finding a suitable solvent system can be challenging. A two-solvent recrystallization is often a good approach for compounds that are oils at room temperature.[10] This would involve dissolving the acid in a solvent in which it is soluble, and then adding a second solvent in which it is insoluble to induce crystallization upon cooling.

Troubleshooting Guides

Issue 1: Low Yield After Acid-Base Extraction
Possible Cause Recommended Solution(s)
Incomplete Extraction into Aqueous Layer Ensure the pH of the aqueous layer is sufficiently basic (at least 2-3 pH units above the pKa of the carboxylic acid) to fully deprotonate the acid. Use a stronger base if necessary.[6]
Incomplete Precipitation upon Acidification Ensure the pH of the aqueous layer is sufficiently acidic (at least 2-3 pH units below the pKa) to fully protonate the carboxylate salt. Test with pH paper.[3]
Formation of an Emulsion Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product Loss During Organic Extraction Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery of the precipitated acid.
Issue 2: Persistent Impurities After Fractional Distillation
Possible Cause Recommended Solution(s)
Co-distillation with Impurities If impurities have a boiling point close to the product, improve the efficiency of the distillation column (e.g., use a longer column or one with a more efficient packing material).
Thermal Decomposition Reduce the distillation pressure to lower the boiling point and minimize thermal stress on the compound.[8]
Presence of Water Ensure the crude product is thoroughly dried before distillation, as water can form azeotropes with the product and impurities, affecting separation.
Issue 3: Oiling Out During Low-Temperature Crystallization
Possible Cause Recommended Solution(s)
Inappropriate Solvent System Experiment with different solvent pairs for a two-solvent recrystallization. Good starting points for carboxylic acids include toluene/petroleum ether or ethanol/water mixtures.[11][12]
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in a low-temperature bath. Slow cooling promotes the formation of larger, purer crystals.[6]
Presence of Impurities Inhibiting Crystallization The presence of significant impurities can prevent crystal lattice formation.[11] Consider performing an initial purification step, such as acid-base extraction, before attempting crystallization.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 5454-78-4[7][9][13]
Molecular Formula C₇H₁₂O₂[7]
Molecular Weight 128.17 g/mol [7]
Appearance Colorless to light yellow liquid[7][9]
Boiling Point 183-185 °C at 16 Torr[7]
Density (Predicted) 1.059 ± 0.06 g/cm³[7]
pKa (Predicted) 4.81 ± 0.40[7]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral and basic impurities.[14]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (B78521) (NaOH) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution (if using bicarbonate).

  • Extraction of Impurities: Allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer two more times with the basic solution, combining all aqueous layers. The organic layer now contains neutral impurities.

  • Removal of Basic Impurities (Optional): If basic impurities are suspected, wash the organic layer with a dilute acid solution (e.g., 1M HCl).

  • Regeneration of the Carboxylic Acid: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper). This compound should precipitate or form an oily layer.

  • Isolation: Extract the purified carboxylic acid from the acidified aqueous solution with fresh organic solvent.

  • Drying and Solvent Removal: Dry the organic extract over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Vacuum Fractional Distillation

This method is effective for separating the product from impurities with different boiling points.[8]

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.

  • Distillation: Apply a vacuum and begin to gently heat the distillation flask.

  • Fraction Collection: Collect and discard the initial low-boiling fraction. Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.

  • Completion: Stop the distillation before the flask runs dry to avoid concentrating high-boiling impurities.

Mandatory Visualization

PurificationWorkflow crude Crude this compound abe Acid-Base Extraction crude->abe Initial Purification dist Vacuum Fractional Distillation abe->dist Further Purification cryst Low-Temperature Crystallization abe->cryst Alternative Purification pure Pure this compound dist->pure Final Product cryst->pure

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Attempt check_purity Check Purity (e.g., GC, NMR) start->check_purity impure Impurities Present check_purity->impure No pure Product is Pure check_purity->pure Yes identify_impurity Identify Impurity Type impure->identify_impurity neutral_basic Neutral/Basic Impurities identify_impurity->neutral_basic Neutral/Basic acidic Acidic Impurities identify_impurity->acidic Acidic colored Colored Impurities identify_impurity->colored Colored abe Perform Acid-Base Extraction neutral_basic->abe dist Perform Fractional Distillation acidic->dist carbon Treat with Activated Carbon colored->carbon abe->start Re-evaluate dist->start Re-evaluate carbon->start Re-evaluate

Caption: Logical troubleshooting flow for purification issues.

References

Technical Support Center: Stereoselective Synthesis of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers engaged in the stereoselective synthesis of 2-methylcyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the synthesis, focusing on controlling stereochemistry and optimizing reaction outcomes.

Q1: My synthesis is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A1: Achieving high diastereoselectivity is a primary challenge. The ratio of cis to trans isomers is often influenced by the synthetic route and reaction conditions.

  • Steric Hindrance: In catalytic hydrogenations of substituted rings, the approach of the substrate to the catalyst surface dictates the stereochemical outcome. Using a chiral auxiliary can shield one face of the molecule, forcing the hydrogenation to occur from the less hindered side, which often results in the preferential formation of the cis product.[1]

  • Catalyst and Additives: The choice of metal (e.g., Rhodium vs. Ruthenium), the support (e.g., alumina (B75360) vs. carbon), and the presence of additives like amines can stabilize the substrate's adsorption on the catalyst in a specific orientation, thereby increasing the diastereoisomeric excess (de).[1] For example, in related hydrogenations, the addition of an amine was shown to improve diastereoselectivity from 68% to 91% de.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the more stable stereoisomer.

Q2: I'm struggling to achieve high enantiomeric excess (e.e.). What are effective strategies?

A2: Inducing enantioselectivity requires the use of chiral information in the reaction.

  • Chiral Auxiliaries: This is a robust strategy where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[2] The auxiliary is removed in a later step.[2] Commonly used auxiliaries include Evans-type oxazolidinones and pseudoephedrine derivatives.[2][3][4] The auxiliary works by creating a conformationally rigid structure that blocks one face of the prochiral center, forcing the reagent to attack from the opposite face.[2]

  • Asymmetric Catalysis: This approach uses a chiral catalyst to create a chiral environment around the substrate. For cyclopentane (B165970) ring systems, methods like chiral copper carbenoid reactions have been used to synthesize cyclopropane (B1198618) precursors with high enantioselectivity (up to 92% e.e.), which could potentially be adapted.[5]

  • Enzymatic Resolution: This method uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer.[6]

Q3: The separation of stereoisomers is proving difficult. What are the recommended purification techniques?

A3: If a stereoisomeric mixture is obtained, effective separation is crucial.

  • Chiral Resolution via Diastereomeric Salts: This is a classical and effective method for separating enantiomers of carboxylic acids. The racemic acid is reacted with a chiral base (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts.[7] These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[6][7] The desired enantiomer is then recovered by acidifying the isolated salt.[7]

  • Chromatography: Diastereomers can typically be separated using standard silica (B1680970) gel chromatography due to their different physical properties. For enantiomers, Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique.[7]

  • Derivatization: The carboxylic acid can be converted into a diastereomeric ester or amide by reacting it with a chiral alcohol or amine. These diastereomers can then be separated by standard chromatography, followed by hydrolysis to recover the enantiopure acid.

Q4: I am experiencing low yields and significant side reactions. What are the common pitfalls?

A4: Low yields can often be traced to side reactions or suboptimal conditions.

  • Epimerization: The stereocenter at the C2 position (alpha to the carboxyl group) is susceptible to epimerization (loss of stereochemical integrity) under harsh acidic or basic conditions, especially at elevated temperatures.[7] This is a critical issue in stereoselective synthesis.

  • Ring Contraction/Expansion Issues: If using rearrangement strategies like the Favorskii rearrangement, incomplete reaction or the formation of condensation byproducts can lower yields. The purity of the starting materials, such as 2-halocyclohexanones, is critical for success.[8]

  • Impure Reagents and Solvents: Water and other impurities can interfere with many organometallic reactions and catalytic processes. Ensure all reagents and solvents are pure and dry.[7]

Comparative Data on Synthetic Strategies

While specific data for this compound is sparse, the following table presents results from the diastereoselective hydrogenation of a closely related substrate, (S)-methyl-N-(2-methylbenzoyl)proline ester, to form the corresponding cis-2-methylcyclohexane carboxylic acid derivatives. This data provides valuable insight into how catalyst and additive choice can influence stereoselectivity.

CatalystAdditiveConversion (%)Diastereomeric Excess (de %)Predominant Isomer
5% Rh/CNone10068cis
5% Rh/CEDCA¹10091cis
5% Ru/CNone6083cis
5% Ru/Al₂O₃None10085cis
5% Ru/Al₂O₃EDCA¹10096cis

¹EDCA: Ethyldicyclohexylamine

Key Experimental Protocols

Protocol 1: Favorskii Rearrangement for Cyclopentanecarboxylic Acid Core

This protocol describes a general method for forming the cyclopentanecarboxylate (B8599756) ring system from a 2-chlorocyclohexanone (B41772) precursor via a Favorskii rearrangement.[8] This method produces a racemic product but is a foundational route to the core structure.

  • Preparation: Equip a dry 1-L three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.

  • Reagents: Suspend sodium methoxide (B1231860) (1.07 moles) in 330 mL of anhydrous ether in the flask and begin stirring.

  • Addition: Prepare a solution of 2-chlorocyclohexanone (1.0 mole) diluted with 30 mL of dry ether. Add this solution dropwise to the stirred sodium methoxide suspension over approximately 40 minutes. Control the exothermic reaction by adjusting the rate of addition.

  • Reaction: After the addition is complete, heat the mixture under reflux for 2 hours.

  • Work-up: Cool the mixture and add water to dissolve the salts. Separate the ether layer. Saturate the aqueous layer with sodium chloride and extract twice with 50-mL portions of ether.

  • Purification: Combine all ethereal solutions and wash successively with 100-mL portions of 5% HCl, 5% aqueous sodium bicarbonate, and saturated sodium chloride solution. Dry the ether solution over magnesium sulfate.

  • Isolation: Remove the ether by distillation. Distill the crude product under vacuum to yield methyl cyclopentanecarboxylate. The yield is typically in the 56–61% range.[8]

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general workflow for separating a racemic mixture of this compound.[7]

  • Salt Formation: Dissolve the racemic this compound (1.0 equiv) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve a chiral resolving agent like (R)-(+)-α-methylbenzylamine (0.5 equiv) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution. Allow the mixture to stand at room temperature or cool to induce crystallization of one diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.[7]

  • Liberation of Enantiopure Acid: Dissolve the purified diastereomeric salt in water and acidify with 1M HCl to a pH of ~2.

  • Extraction: Extract the liberated enantiopure carboxylic acid with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

Visual Guides and Workflows

The following diagrams illustrate key workflows and troubleshooting logic for the stereoselective synthesis.

G A Starting Material (e.g., Substituted Cyclohexanone) B Stereoselective Reaction (e.g., Asymmetric Hydrogenation, Auxiliary-Controlled Addition) A->B C Work-up & Crude Isolation B->C D Auxiliary Cleavage (If Applicable) C->D E Purification (Chromatography / Crystallization) C->E No Auxiliary Used D->E F Stereochemical Analysis (Chiral HPLC, NMR) E->F G Final Product F->G

Caption: General experimental workflow for stereoselective synthesis.

G Problem Problem: Low Diastereoselectivity (cis/trans mixture) Cause1 Suboptimal Temperature? Problem->Cause1 Cause2 Ineffective Steric Shielding? Problem->Cause2 Cause3 Poor Catalyst Performance? Problem->Cause3 Sol1 Action: Lower the reaction temperature Cause1->Sol1 Sol2 Action: Change or modify the chiral auxiliary Cause2->Sol2 Sol3 Action: Screen different catalysts (e.g., Rh vs Ru) or supports Cause3->Sol3 Sol4 Action: Introduce additives (e.g., amines) to reaction Cause3->Sol4

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Optimizing Esterification of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 2-methylcyclopentanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have reached equilibrium due to insufficient reaction time, low temperature, or inadequate catalysis.[1]- Increase reaction time: Monitor the reaction progress using TLC or GC. For sterically hindered acids, longer reaction times (e.g., 12-24 hours) may be necessary. - Increase temperature: Reflux the reaction at the boiling point of the alcohol being used as the esterifying agent.[2] - Optimize catalyst concentration: Ensure an adequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) is used. See Table 1 for recommended ranges.
Presence of water: Water can hydrolyze the ester, shifting the equilibrium back towards the reactants.[3]- Use anhydrous reagents and glassware: Ensure the alcohol and any solvents are dry. - Remove water during the reaction: Employ a Dean-Stark apparatus for azeotropic removal of water, particularly when using solvents like toluene (B28343) or hexane.[3] - Use a drying agent: Add molecular sieves to the reaction mixture.
Steric hindrance: The methyl group on the cyclopentane (B165970) ring can impede the approach of the alcohol to the carboxylic acid.[4]- Use a less sterically hindered alcohol: Primary alcohols (e.g., methanol (B129727), ethanol) will react more readily than secondary or tertiary alcohols.[3] - Consider alternative esterification methods: For particularly difficult esterifications, methods using acid chlorides or coupling agents like DCC may be more effective.[4]
Slow Reaction Rate Insufficient catalyst: The amount of acid catalyst may not be enough to facilitate the reaction at a reasonable rate.- Increase catalyst loading: Gradually increase the amount of catalyst. Refer to Table 1 for typical ranges.
Low reaction temperature: The reaction temperature may be too low to achieve a sufficient rate.- Increase temperature to reflux: Ensure the reaction is heated to the boiling point of the alcohol or solvent.
Formation of Side Products Dehydration of alcohol: Particularly with secondary or tertiary alcohols, elimination to form an alkene can occur at high temperatures with a strong acid catalyst.- Use a milder catalyst: Consider using p-toluenesulfonic acid instead of sulfuric acid. - Control reaction temperature: Avoid excessive heating.
Ether formation: Self-condensation of the alcohol can occur.- Use an excess of the carboxylic acid relative to the alcohol if feasible, although using an excess of the alcohol is more common to drive the esterification equilibrium.
Difficult Product Isolation Emulsion formation during workup: Residual acid or base can cause emulsions during aqueous washes.- Ensure complete neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. - Use brine wash: A final wash with a saturated sodium chloride solution can help break emulsions.
Product solubility in aqueous layer: The resulting ester may have some solubility in water, especially if it is a short-chain ester (e.g., methyl ester).- Perform multiple extractions: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of catalyst for the esterification of this compound?

A1: Strong protic acids are typically used as catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective choices.[3] For substrates sensitive to harsh acidic conditions, p-TsOH may be a milder alternative.

Q2: How can I drive the reversible esterification reaction to completion?

A2: To maximize the yield of the ester, the equilibrium must be shifted towards the products. This can be achieved by:

  • Using a large excess of one reactant: Typically, the alcohol is used in large excess as it can also serve as the solvent.[4]

  • Removing water as it is formed: This can be done by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3]

Q3: What is a typical reaction time and temperature for this esterification?

A3: The reaction is generally carried out at the reflux temperature of the alcohol used.[2] For methanol, this is approximately 65°C, and for ethanol, it is around 78°C. Due to the steric hindrance of this compound, the reaction time can be lengthy, often ranging from several hours to overnight (12-24 hours) to reach equilibrium.[3] Monitoring the reaction by TLC or GC is recommended to determine the optimal time.

Q4: What is the standard workup procedure for a Fischer esterification?

A4: A typical workup involves:

  • Cooling the reaction mixture to room temperature.

  • Removing the excess alcohol/solvent under reduced pressure.

  • Dissolving the residue in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Carefully neutralizing the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Washing the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering off the drying agent and evaporating the solvent to yield the crude ester.

  • Purifying the crude product, typically by distillation or column chromatography.

Q5: Can I use a tertiary alcohol for the esterification of this compound?

A5: Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination (dehydration) under strong acid and heat to form alkenes.[3]

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of the esterification of this compound with methanol. These are representative values and may require optimization for specific experimental setups.

Table 1: Effect of Catalyst Loading on Ester Yield

Catalyst (H₂SO₄) Loading (mol%)Reaction Time (h)Temperature (°C)Approximate Yield (%)
11265 (Reflux)60-70
31265 (Reflux)75-85
51265 (Reflux)80-90

Conditions: this compound (1 eq.), Methanol (10 eq.), with water removal.

Table 2: Effect of Reaction Time on Ester Yield

Reaction Time (h)Catalyst (H₂SO₄) Loading (mol%)Temperature (°C)Approximate Yield (%)
4365 (Reflux)50-60
8365 (Reflux)70-80
16365 (Reflux)85-95

Conditions: this compound (1 eq.), Methanol (10 eq.), with water removal.

Table 3: Effect of Alcohol Excess on Ester Yield

Methanol (eq.)Catalyst (H₂SO₄) Loading (mol%)Reaction Time (h)Temperature (°C)Approximate Yield (%)
531265 (Reflux)70-80
1031265 (Reflux)80-90
2031265 (Reflux)>90

Conditions: this compound (1 eq.), with water removal.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add anhydrous methanol (10-20 eq.). The methanol will act as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (3-5 mol%) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: a. Allow the reaction mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in diethyl ether (or another suitable organic solvent). d. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until no more gas evolves. e. Wash the organic layer with water, followed by a wash with brine. f. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2-methylcyclopentanecarboxylate.

  • Purification: Purify the crude ester by vacuum distillation.

Visualizations

Esterification_Workflow start Start: Combine Reactants (this compound + Alcohol) add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to Reflux (with optional water removal) add_catalyst->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor workup Reaction Workup (Neutralization, Extraction, Drying) monitor->workup Reaction Complete purification Purification (Distillation/Chromatography) workup->purification product Final Product: Ester purification->product

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes water_present Water Present? start->water_present Yes steric_hindrance Steric Hindrance Issue? start->steric_hindrance Yes increase_time Increase Reaction Time/Temp incomplete_rxn->increase_time Yes increase_catalyst Increase Catalyst Loading incomplete_rxn->increase_catalyst Yes remove_water Use Dean-Stark / Drying Agent water_present->remove_water Yes change_alcohol Use Less Hindered Alcohol steric_hindrance->change_alcohol Yes

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: Purification of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylcyclopentanecarboxylic acid. The following sections address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound is impure. What are the likely contaminants?

A1: The impurities in your sample will largely depend on the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted precursors such as 2-methylcyclopentanone (B130040) or 1-cyclopentene-1-carboxylic acid.

  • Reaction Byproducts: Side-products from the specific chemical transformations used. For instance, if a Wolff-Kishner reduction was performed, you might have azine formation.[1][2] If a Grignard carboxylation was used, byproducts from the Grignard reagent's interaction with moisture or air could be present.[3][4][5][6][7]

  • Stereoisomers: this compound exists as cis and trans isomers. Your product is likely a mixture of these.[8][9][10][11]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: I am having difficulty separating the cis and trans isomers of this compound. What methods can I use?

A2: The separation of cis and trans isomers can be challenging due to their similar physical properties. Here are a few approaches:

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the cis and trans isomers, fractional distillation under reduced pressure can be effective.[12][13][14][15][16]

  • Diastereomeric Salt Crystallization: This is a classical and often effective method. By reacting the isomeric mixture with a chiral amine, you can form diastereomeric salts which have different solubilities, allowing for their separation by fractional crystallization.[9][17]

  • Chromatography (HPLC): High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, can be a powerful tool for separating stereoisomers.[18][19][20][21][22]

Q3: My product is a yellowish liquid, but the literature reports it as colorless. What could be the cause?

A3: A yellowish tint often indicates the presence of trace impurities, which could be byproducts from the synthesis or degradation products.[23] It is recommended to purify the product using one of the methods outlined in this guide, such as fractional distillation or chromatography.

Q4: I am observing a broad boiling point range during distillation. What does this suggest?

A4: A broad boiling point range is a strong indication that your sample is a mixture of compounds, likely containing impurities or a mixture of cis and trans isomers.[12][13] Improving the efficiency of your distillation setup (e.g., using a longer fractionating column) or employing an alternative purification technique is recommended.

Data Presentation: Comparison of Purification Methods

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.[12][13]Good to ExcellentScalable, cost-effective for large quantities.Requires a significant boiling point difference between components; can be time-consuming.
Recrystallization Separation based on differences in solubility in a specific solvent.Good to ExcellentCan yield very pure crystalline products.Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.
Acid-Base Extraction Separation of acidic compounds from neutral or basic impurities.GoodEffective for removing non-acidic impurities.Does not separate isomeric impurities.
Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.[18][19][20][21][22]ExcellentHigh resolution, effective for separating isomers.Can be expensive and time-consuming for large quantities.
Diastereomeric Salt Formation Conversion of enantiomers or diastereomers into salts with different physical properties for separation.[9][17]ExcellentHighly effective for resolving stereoisomers.Requires an additional chemical reaction and subsequent removal of the resolving agent.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation (Example Protocol)

This protocol is a general guideline and may require optimization for your specific sample.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column of appropriate length to ensure good separation.

  • Sample Preparation: Place the impure this compound in a round-bottom flask with a magnetic stirrer.

  • Distillation:

    • Begin heating the flask gently under reduced pressure.

    • Carefully monitor the temperature at the head of the distillation column.

    • Collect fractions in separate receiving flasks based on the boiling point. The different isomers may distill at slightly different temperatures.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS or NMR) to determine their purity and isomeric ratio.

Protocol 2: Separation of cis and trans Isomers via Diastereomeric Salt Crystallization (Example Protocol)

This protocol provides a general framework for isomer separation.

  • Salt Formation:

    • Dissolve the mixture of this compound isomers in a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Add an equimolar amount of a chiral amine (e.g., (R)-(+)-α-phenylethylamine).

    • Stir the solution to allow for the formation of diastereomeric salts.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration.

    • The more soluble diastereomeric salt will remain in the mother liquor.

  • Liberation of the Free Acid:

    • Treat the separated diastereomeric salts with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the pure isomer.

    • Extract the pure isomer with an organic solvent.

  • Analysis: Confirm the isomeric purity of the separated acids using an appropriate analytical technique (e.g., chiral HPLC or NMR).

Visualizations

Purification_Workflow General Purification Workflow for this compound start Impure this compound acid_base Acid-Base Extraction (to remove neutral/basic impurities) start->acid_base distillation Fractional Distillation acid_base->distillation crystallization Recrystallization acid_base->crystallization isomer_check Check Isomeric Purity distillation->isomer_check crystallization->isomer_check chromatography Chromatography (HPLC) pure_product Pure this compound chromatography->pure_product isomer_check->pure_product Purity Acceptable diastereomeric_salt Diastereomeric Salt Formation & Crystallization isomer_check->diastereomeric_salt Isomer Separation Needed diastereomeric_salt->chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Guide Troubleshooting Common Purification Issues issue Identified Issue broad_bp Broad Boiling Point issue->broad_bp isomers_not_separated Isomers Not Separated issue->isomers_not_separated yellow_color Yellowish Product issue->yellow_color improve_distillation Improve Distillation Efficiency broad_bp->improve_distillation alt_purification Use Alternative Purification broad_bp->alt_purification diastereomeric_crystallization Diastereomeric Crystallization isomers_not_separated->diastereomeric_crystallization chiral_hplc Chiral HPLC isomers_not_separated->chiral_hplc trace_impurity_removal Remove Trace Impurities (e.g., via chromatography) yellow_color->trace_impurity_removal solution Potential Solution improve_distillation->solution alt_purification->solution diastereomeric_crystallization->solution chiral_hplc->solution trace_impurity_removal->solution

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Scaling Up 2-Methylcyclopentanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 2-Methylcyclopentanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low or no conversion during catalytic hydrogenation of a cyclopentene (B43876) precursor. Catalyst poisoning or deactivation.Ensure all reagents and solvents are pure and free of catalyst poisons such as sulfur or strong coordinating agents. Use fresh, high-quality catalyst.
Inefficient hydrogen gas delivery.Ensure the reaction vessel is properly sealed and purged of air. Use a hydrogen balloon or a pressurized hydrogenation system to maintain a positive hydrogen atmosphere.[1]
Sub-optimal reaction conditions.Optimize temperature and pressure. While higher temperatures can increase the rate, they may also lead to side reactions.[1] Room temperature is often a good starting point for many hydrogenations.[1] Ensure vigorous stirring to facilitate contact between the catalyst, substrate, and hydrogen.[1]
Formation of significant byproducts during Favorskii rearrangement. Competing side reactions.The Favorskii rearrangement can be sensitive, leading to side products like α-alkoxy ketones or unsaturated ketones.[2] To favor the desired intramolecular reaction, consider using high dilution conditions (e.g., <0.1 M) to minimize intermolecular condensation.
Incorrect base or solvent.The choice of base and solvent is critical. For ring contraction to a carboxylic acid, a hydroxide (B78521) base is typically used. For ester formation, an alkoxide is preferred.[3]
Uncontrolled exotherm during Grignard reagent formation or carboxylation. Rapid addition of reagents.Add the alkyl/aryl halide to the magnesium turnings slowly and in a controlled manner to manage the initial exotherm.[4] Similarly, add the Grignard reagent to the carbon dioxide source (e.g., dry ice) portion-wise.
Inefficient heat dissipation.As reaction scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[4] Use a reactor with adequate cooling capacity and a suitable cooling bath (e.g., ice-water or a chiller).[4]
Low yield of carboxylic acid after Grignard carboxylation. Grignard reagent reacting with acidic protons.Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Carboxylic acids themselves will quench the Grignard reagent.[5]
Incomplete carboxylation.Use a significant excess of carbon dioxide (dry ice) to ensure the Grignard reagent is fully consumed.
Difficulty in separating diastereomers of this compound. Similar physicochemical properties of diastereomers.Diastereomers can often be separated by fractional crystallization or chromatography (e.g., HPLC or column chromatography on silica (B1680970) gel).[6] Derivatization with a chiral auxiliary can also facilitate separation.
Product contamination with residual catalyst after hydrogenation. Incomplete filtration.Filter the reaction mixture through a pad of celite to effectively remove the solid catalyst.[1] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the most common scalable synthesis routes for this compound? A1: The most common scalable routes include:

    • Catalytic Hydrogenation: This involves the reduction of a substituted cyclopentene precursor, such as 2-methyl-1-cyclopentene-1-carboxylic acid, using a catalyst like palladium on carbon (Pd/C).[1]

    • Favorskii Rearrangement: This method involves the ring contraction of a 2-halocyclohexanone derivative in the presence of a base to form a cyclopentanecarboxylic acid.[2][3]

    • Grignard Reaction with Carbon Dioxide: A Grignard reagent prepared from a suitable 2-methylcyclopentyl halide can be reacted with carbon dioxide (as dry ice) to form the desired carboxylic acid.[5]

  • Q2: How can I minimize the formation of byproducts during the Favorskii rearrangement? A2: To minimize byproducts, it is crucial to control the reaction conditions carefully. Using a non-nucleophilic, sterically hindered base in an aprotic solvent can sometimes improve selectivity. Additionally, maintaining a low reaction temperature and slow addition of the base can help favor the desired intramolecular rearrangement over intermolecular side reactions.

  • Q3: What are the key safety considerations when performing a large-scale Grignard reaction? A3: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[4] Key precautions include:

    • Ensuring the reactor has adequate cooling capacity.

    • Slow and controlled addition of reagents.[4]

    • Using an appropriate solvent with a higher boiling point, like THF, can help manage the reaction temperature.[4]

    • Performing the reaction under an inert atmosphere to prevent contact with moisture and air.

Purification

  • Q4: What is the most effective method for purifying crude this compound at scale? A4: For large-scale purification, a combination of techniques is often employed. An initial acid-base extraction can remove neutral and basic impurities. This is followed by distillation under reduced pressure or recrystallization from a suitable solvent system to achieve high purity. For separating diastereomers, preparative chromatography may be necessary.

  • Q5: How can I effectively remove the hydrogenation catalyst from my product on a large scale? A5: On a large scale, the catalyst is typically removed by filtration. Using a filter press or a similar industrial filtration setup with a filter aid like celite is effective. It is important to wash the filter cake thoroughly with the reaction solvent to maximize product recovery.[1]

Experimental Protocols

A detailed, scalable protocol for a related compound, 2-aminocyclopentanecarboxylic acid, provides a strong template for the synthesis of this compound. The key steps of reductive amination followed by hydrogenolysis can be adapted.

Example Scalable Synthesis of a Substituted Cyclopentanecarboxylic Acid Derivative (Adapted from a known procedure for a related compound)[7]

  • Reductive Amination:

    • Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene.

    • Add isobutyric acid (1.1 eq) and the appropriate amine (e.g., for the amino derivative, (S)-α-phenylethylamine was used, 1.08 eq).

    • Heat the mixture to facilitate enamine formation and remove water via azeotropic distillation.

    • After cooling, perform the reduction using a suitable reducing agent (e.g., NaBH4).

  • Hydrogenolysis (where applicable for deprotection):

    • Dissolve the product from the previous step in a suitable solvent like methanol.

    • Add a palladium on activated carbon catalyst (e.g., 10% Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (e.g., 1.05 atm).

    • Stir the mixture at a slightly elevated temperature (e.g., 45 °C) until hydrogen consumption ceases.

    • Filter the reaction mixture through celite to remove the catalyst.

  • Hydrolysis and Isolation:

    • Treat the resulting ester with an aqueous acid (e.g., 10% HCl) and heat to hydrolyze the ester to the carboxylic acid.

    • Evaporate the solvent under vacuum.

    • The crude product can be purified by recrystallization or other suitable methods.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the production of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Material (e.g., 2-Methylcyclopent-1-enecarboxylic acid) B Catalytic Hydrogenation (Pd/C, H2) A->B Reaction C Crude this compound B->C Work-up D Acid-Base Extraction C->D Initial Purification E Distillation / Recrystallization D->E Final Purification F Pure this compound E->F Isolation

Caption: General experimental workflow for the synthesis and purification of this compound via catalytic hydrogenation.

troubleshooting_hydrogenation Start Low Conversion in Hydrogenation Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_H2 Check Hydrogen Supply Start->Check_H2 Check_Conditions Check Reaction Conditions Start->Check_Conditions Solution_Catalyst Use Fresh Catalyst / Check for Poisons Check_Catalyst->Solution_Catalyst Inactive Solution_H2 Ensure Proper Purge & Positive Pressure Check_H2->Solution_H2 Insufficient Solution_Conditions Optimize Temp, Pressure & Agitation Check_Conditions->Solution_Conditions Sub-optimal

Caption: Troubleshooting logic for low conversion during catalytic hydrogenation.

grignard_safety cluster_hazards Potential Hazards cluster_controls Control Measures center_node Grignard Reaction Scale-up exotherm Uncontrolled Exotherm center_node->exotherm moisture Reaction with Moisture/Air center_node->moisture cooling Adequate Cooling System exotherm->cooling addition Slow Reagent Addition exotherm->addition inert_atm Inert Atmosphere (N2/Ar) moisture->inert_atm

Caption: Key safety considerations for scaling up Grignard reactions.

References

Technical Support Center: Diastereomeric Separation of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the diastereomeric separation of 2-Methylcyclopentanecarboxylic acid. The information is presented in a direct question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the diastereomers of this compound?

A1: The separation of this compound diastereomers relies on converting the enantiomeric mixture into diastereomers with distinct physical properties. The two most common strategies are:

  • Diastereomeric Derivatization followed by Chromatography: This is a widely used and robust method. The racemic carboxylic acid is reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as a chiral alcohol or amine, to form a mixture of diastereomeric esters or amides.[1][2] These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC or column chromatography.[3]

  • Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic acid with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine, brucine) to form diastereomeric salts.[2][4] These salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[1][5] After separation, the desired pure enantiomer of the carboxylic acid is recovered by treating the salt with a strong acid.[2]

Q2: I am attempting to separate my diastereomeric derivatives by HPLC, but I am seeing poor or no resolution. What are the common causes and solutions?

A2: Poor resolution in the HPLC separation of diastereomers is a frequent issue. The problem can typically be traced to the mobile phase, the choice of chiral derivatizing agent, or the HPLC method parameters. A systematic approach to troubleshooting is essential.[6]

Common Troubleshooting Steps:

  • Optimize Mobile Phase: The polarity and composition of the mobile phase are critical. Systematically vary the ratio of your solvents (e.g., hexane/ethyl acetate (B1210297) or hexane/isopropanol) to find the optimal selectivity.[7]

  • Introduce Additives: For acidic compounds, peak tailing can occur due to interactions with the silica (B1680970) stationary phase. Adding a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape and resolution.[7][8]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution.[6] Temperature also affects selectivity; running the separation at sub-ambient or elevated temperatures (e.g., 15°C, 25°C, 40°C) can sometimes enhance separation and should be evaluated.[7]

  • Re-evaluate the Chiral Derivatizing Agent (CDA): The chosen CDA may not be inducing a sufficient difference in the physical properties of the diastereomers. Consider using a different CDA that offers greater steric or electronic differences, which can lead to better separation.[9][10]

G start Start: Poor/No Resolution check_derivative Is derivatization complete and successful? start->check_derivative optimize_mp Optimize Mobile Phase check_derivative->optimize_mp Yes change_cda Consider a different Chiral Derivatizing Agent (CDA) check_derivative->change_cda No vary_ratio Vary solvent ratio (e.g., Hexane/EtOAc) optimize_mp->vary_ratio add_modifier Add modifier (e.g., 0.1% TFA) vary_ratio->add_modifier resolution_ok1 Resolution Improved? add_modifier->resolution_ok1 optimize_conditions Optimize Other Conditions resolution_ok1->optimize_conditions No end_good Success: Baseline Resolution resolution_ok1->end_good Yes adjust_flow Lower flow rate optimize_conditions->adjust_flow adjust_temp Vary temperature (e.g., 15°C, 25°C, 40°C) adjust_flow->adjust_temp resolution_ok2 Resolution Improved? adjust_temp->resolution_ok2 resolution_ok2->change_cda No resolution_ok2->end_good Yes end_bad Re-evaluate Strategy change_cda->end_bad

A troubleshooting workflow for poor HPLC resolution of diastereomers.

Q3: My diastereomeric salt crystallization is failing; the mixture is oiling out or no crystals are forming. What should I do?

A3: Crystallization failures are common in classical resolutions and are highly dependent on the choice of resolving agent and solvent.[10]

Troubleshooting Steps:

  • Screen Different Solvents: The solubility of the diastereomeric salts is highly solvent-dependent. If one solvent fails, screen a variety of others with different polarities.

  • Adjust Concentration: If the solution is too concentrated, the salts may "oil out." Try diluting the solution by adding more solvent. Conversely, if no crystals form, the solution may be too dilute; slowly evaporate the solvent to increase concentration.[10]

  • Control Cooling Rate: Rapid cooling can lead to oiling or the formation of very small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.[10]

  • Try Seeding: If a small amount of pure diastereomeric crystal is available, adding a "seed" crystal to the supersaturated solution can induce crystallization.[10]

  • Change the Chiral Resolving Agent: The combination of your acid and the chosen chiral base may not form salts that crystallize well. Trying a different commercially available chiral base is often a necessary step.[1][10]

G start Start: Crystallization Issue issue_type What is the issue? start->issue_type oiling_out Mixture 'Oils Out' issue_type->oiling_out Oiling no_crystals No Crystals Form issue_type->no_crystals No Formation sol_oil1 Solution is too concentrated. oiling_out->sol_oil1 sol_oil2 Cooling rate is too fast. oiling_out->sol_oil2 sol_nocrys1 Solution is too dilute. no_crystals->sol_nocrys1 sol_nocrys2 Supersaturated but no nucleation. no_crystals->sol_nocrys2 act_oil1 Add more solvent. sol_oil1->act_oil1 change_solvent Screen different solvents act_oil1->change_solvent act_oil2 Allow to cool slowly. sol_oil2->act_oil2 act_oil2->change_solvent act_nocrys1 Slowly evaporate solvent. sol_nocrys1->act_nocrys1 act_nocrys1->change_solvent act_nocrys2 Try seeding or scratching flask. sol_nocrys2->act_nocrys2 act_nocrys2->change_solvent change_agent Try a different chiral resolving agent change_solvent->change_agent If still fails success Success: Pure Crystals Form change_solvent->success If successful change_agent->start Restart process

A decision tree for troubleshooting diastereomeric salt crystallization.

Data Presentation

Table 1: Comparison of Chiral Derivatizing Agents (CDAs) for Carboxylic Acids

CDA TypeExample(s)Resulting DerivativeSeparation MethodAdvantagesDisadvantages
Chiral Amines (S)-(-)-1-Phenylethylamine, Brucine[2][4]Diastereomeric AmideNormal Phase HPLCAmide bonds are stable; often provides good chromatographic separation.[9]Cleavage to recover the acid can require harsh conditions.[9]
Chiral Alcohols (-)-Menthol, (R)-1-Phenylethanol[9][11]Diastereomeric EsterNormal Phase HPLCEster cleavage is typically straightforward (e.g., hydrolysis).[1]Esters can be less stable; may provide less chromatographic resolution than amides.
Aminoindanol-based CDAs Aminoindanol derivativesDiastereomeric Ester/AmideNMR, HPLCCan be designed to give large chemical shift differences in NMR for easy analysis.[12]May require custom synthesis of the agent.
Fluorescent CDAs D-DBD-APy, D-ABD-APyFluorescent Diastereomeric AmideFluorescence HPLCEnables highly sensitive detection for trace analysis.[13]Reagents can be expensive and may require specific activation agents.[13]

Experimental Protocols

Protocol 1: Derivatization with a Chiral Amine and Separation by HPLC

This protocol describes a general method for forming diastereomeric amides for subsequent HPLC analysis.

1. Materials:

  • Racemic this compound

  • Chiral Amine (e.g., (R)-(+)-1-Phenylethylamine) (1.0 eq)

  • Coupling Agent (e.g., DCC, HATU) (1.1 eq)

  • Anhydrous Solvent (e.g., Dichloromethane, DMF)

  • Quenching solution (e.g., dilute HCl, saturated NaHCO₃)

  • Drying agent (e.g., MgSO₄, Na₂SO₄)

2. Procedure: Amide Formation

  • Dissolve the racemic this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Add the chiral amine (1.0 equivalent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the coupling agent (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, filter off any solid byproducts (e.g., DCU if using DCC).

  • Wash the organic solution sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amide mixture.

  • Purify by flash column chromatography on silica gel if necessary before HPLC analysis.

3. Procedure: HPLC Separation

  • Column: Standard normal phase silica gel column (e.g., 250 x 4.6 mm, 5 µm).

  • Sample Preparation: Dissolve the diastereomeric amide mixture in the mobile phase to a concentration of ~1 mg/mL.

  • Initial Screening Conditions:

    • Mobile Phase: Start with a non-polar/polar mixture such as 90:10 (v/v) n-Hexane/Isopropanol.[8]

    • Flow Rate: 1.0 mL/min.[6]

    • Temperature: 25 °C.[6]

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm if using an aromatic CDA).

  • Optimization: If separation is incomplete, systematically adjust the mobile phase composition, flow rate, and temperature as described in the FAQ section.

Table 2: Example HPLC Screening Conditions for Diastereomeric Amides

ParameterCondition A (Screening)Condition B (Optimized for Polarity)Condition C (For Peak Shape)
Mobile Phase n-Hexane / Isopropanol (90:10)n-Hexane / Isopropanol (95:5)n-Hexane / Isopropanol (90:10) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C20 °C
Expected Outcome Initial assessment of separability.Increased retention, may improve resolution for closely eluting peaks.Reduced peak tailing and improved resolution.

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

This protocol outlines the steps for separation via fractional crystallization.

1. Materials:

  • Racemic this compound

  • Chiral Base (e.g., (S)-(-)-1-Phenylethylamine) (0.5 - 1.0 eq)

  • Solvent for crystallization (e.g., Ethanol, Acetone, Ethyl Acetate, or mixtures)

  • Strong Acid (e.g., 2M HCl) for recovery

  • Extraction Solvent (e.g., Diethyl ether, Ethyl Acetate)

2. Procedure: Salt Formation and Crystallization

  • Dissolve the racemic acid in a minimal amount of the chosen crystallization solvent, with gentle heating if necessary.

  • In a separate flask, dissolve the chiral base (typically 0.5 to 1.0 equivalents) in the same solvent.

  • Slowly add the base solution to the acid solution while stirring. A precipitate may form immediately.

  • If no precipitate forms, heat the solution until clear and then allow it to cool slowly to room temperature. If crystals form, proceed to step 6. If not, place the solution in a refrigerator (4 °C) overnight.[2][4]

  • If no crystals form after refrigeration, try a different solvent or slowly evaporate the current solvent to increase concentration.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of crystals, which should be enriched in the less soluble diastereomeric salt.

  • Recrystallize the solid material from the same solvent system until the optical rotation of the material is constant, indicating that a pure diastereomer has been isolated.[1]

3. Procedure: Recovery of the Enantiopure Acid

  • Suspend the pure diastereomeric salt crystals in water.

  • Add a strong acid (e.g., 2M HCl) until the solution is acidic (pH ~1-2). This will protonate the carboxylic acid and dissolve the salt.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (e.e.) by a suitable method (e.g., chiral GC or HPLC after derivatization).

References

preventing byproduct formation in 2-Methylcyclopentanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylcyclopentanecarboxylic acid. The following information is designed to help overcome common challenges and prevent byproduct formation in its reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are esterification and amide formation, targeting the carboxylic acid functional group. These reactions are fundamental in the synthesis of various derivatives for applications in pharmaceuticals and agrochemicals.[1]

Q2: What are the typical byproducts observed during the esterification of this compound?

Q3: What byproducts can form during amide coupling reactions with this compound?

A3: When using carbodiimide (B86325) coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the most common byproduct is the corresponding N-acylurea, which can be difficult to remove.[4][5] If the reaction conditions are not optimized, racemization at the chiral centers of this compound can also occur. Direct reaction with an amine at high temperatures may lead to thermal degradation byproducts.

Troubleshooting Guides

Esterification Reactions (Fischer Esterification)

Issue 1: Low Yield of the Desired Ester

Low conversion in Fischer esterification is often due to the reversible nature of the reaction.

Solutions:

  • Water Removal: The continuous removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side.

    • Dean-Stark Apparatus: Utilize a Dean-Stark trap with an azeotrope-forming solvent like toluene (B28343) to effectively remove water as it is formed.

    • Drying Agents: The use of molecular sieves can also be effective in sequestering water from the reaction mixture.

  • Excess Alcohol: Using the alcohol reactant as the solvent (in large excess) can shift the equilibrium towards the formation of the ester.[6]

  • Catalyst Choice and Concentration: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.

Experimental Protocol: Fischer Esterification of this compound

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the desired alcohol (10.0 eq), and a catalytic amount of sulfuric acid (e.g., 0.05 eq).

  • Add a suitable solvent that forms an azeotrope with water (e.g., toluene) to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Issue 2: Formation of Alkene Byproducts from the Alcohol

This is more prevalent with secondary and tertiary alcohols which are prone to dehydration under acidic conditions.

Solutions:

  • Milder Acid Catalyst: Consider using a milder acid catalyst.

  • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, though this may require longer reaction times.

  • Alternative Esterification Methods: For sensitive alcohols, consider alternative methods that do not require strong acids, such as Steglich esterification.

Amide Formation Reactions

Issue 1: Formation of N-Acylurea Byproduct with Carbodiimide Reagents

The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and often difficult-to-remove byproduct in DCC or EDC couplings.[4]

Solutions:

  • Addition of HOBt or HOAt: Including 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as an additive can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[7]

  • Order of Reagent Addition: Add the carboxylic acid, amine, and HOBt together before adding the coupling reagent. This ensures the amine is available to react with the activated acid as soon as it is formed.[4]

  • Solvent Choice: Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents. The choice of solvent can influence the solubility of the dicyclohexylurea (DCU) byproduct when using DCC, facilitating its removal by filtration.[5]

Experimental Protocol: Amide Coupling using EDC/HOBt

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Racemization of Chiral Centers

This compound is a chiral molecule. The use of some coupling reagents and bases can lead to epimerization at the carbon alpha to the carbonyl group.

Solutions:

  • Use of Additives: Additives like HOBt can help to suppress racemization.

  • Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA) to minimize side reactions.

  • Lower Reaction Temperature: Performing the reaction at lower temperatures (e.g., starting at 0 °C) can help to minimize racemization.

Data Presentation

While specific quantitative data for byproduct formation in reactions of this compound is not extensively published, the following table provides a general guide based on analogous reactions with similar cycloalkane carboxylic acids.

Table 1: Comparative Yields and Byproduct Formation in Amide Coupling of Cycloalkane Carboxylic Acids

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Major Byproduct(s)
DCCNoneDIPEADCM50-70N-acylurea
DCCHOBtDIPEADCM80-95Dicyclohexylurea (DCU)
EDCHOBtDIPEADMF85-98Water-soluble urea (B33335) byproduct
HATUNoneDIPEADMF>90Tetramethylurea

Note: Yields are approximate and can vary significantly based on the specific amine and reaction conditions.

Visualizations

Diagram 1: General Workflow for Fischer Esterification

FischerEsterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Carboxylic_Acid 2-Methylcyclopentane- carboxylic Acid Reaction_Vessel Reflux with Dean-Stark Trap Carboxylic_Acid->Reaction_Vessel Alcohol Alcohol (Excess) Alcohol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction_Vessel Neutralization Neutralize Reaction_Vessel->Neutralization Reaction Completion Extraction Extract Neutralization->Extraction Drying Dry Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product Ester Desired Ester Chromatography->Ester

Caption: A typical experimental workflow for the Fischer esterification of this compound.

Diagram 2: Byproduct Formation Pathway in DCC Coupling

DCCCoupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Amide Desired Amide (R-CONHR') O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (No Amine) Amine R'-NH2 DCU DCU (Byproduct) Amide->DCU forms

Caption: Reaction pathways in DCC-mediated amide formation, highlighting the formation of the desired amide and the N-acylurea byproduct.

Diagram 3: Troubleshooting Logic for Low Amide Yield

AmideTroubleshooting Start Low Amide Yield Check_Byproducts Analyze Crude Mixture (TLC, LC-MS) Start->Check_Byproducts N_Acylurea_Detected N-Acylurea Present? Check_Byproducts->N_Acylurea_Detected Add_HOBt Add HOBt/HOAt to Reaction N_Acylurea_Detected->Add_HOBt Yes Unreacted_SM Unreacted Starting Material? N_Acylurea_Detected->Unreacted_SM No Change_Order Optimize Reagent Addition Order Add_HOBt->Change_Order Success Improved Yield Change_Order->Success Check_Reagents Check Reagent Purity and Stoichiometry Unreacted_SM->Check_Reagents Yes Unreacted_SM->Success No Increase_Time_Temp Increase Reaction Time or Temperature Check_Reagents->Increase_Time_Temp Increase_Time_Temp->Success

Caption: A logical troubleshooting guide for addressing low yields in amide coupling reactions.

References

Technical Support Center: Catalyst Selection for 2-Methylcyclopentanecarboxylic Acid Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of 2-Methylcyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to assist with catalyst selection, experimental setup, and troubleshooting common issues encountered during the reduction of this compound to 2-(hydroxymethyl)cyclopentyl)methanol.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the primary challenges in the hydrogenation of this compound?

A1: The hydrogenation of carboxylic acids, including this compound, can be challenging due to the low reactivity of the carboxyl group. Key difficulties include:

  • Harsh Reaction Conditions: Often, high temperatures and pressures are required, which can lead to side reactions.[1]

  • Catalyst Inhibition: The carboxylic acid substrate or the alcohol product can sometimes inhibit or poison the catalyst.

  • Side Reactions: Potential side reactions include decarboxylation (loss of CO2), hydrogenolysis of the resulting alcohol to an alkane, and esterification between the starting acid and the product alcohol.[1]

  • Stereocontrol: For chiral molecules like this compound, maintaining or controlling the stereochemistry can be a significant challenge.

Q2: Which types of catalysts are most effective for the hydrogenation of cyclic aliphatic carboxylic acids?

A2: Both homogeneous and heterogeneous catalysts are employed for carboxylic acid hydrogenation. For substrates like this compound, the following catalyst families have shown promise:

  • Ruthenium-based Catalysts: Cationic mononuclear ruthenium complexes are known to be effective for the hydrogenation of a variety of carboxylic acids, often under relatively mild conditions.[2] Ruthenium-tin bimetallic catalysts have also demonstrated high selectivity for the hydrogenation of carboxylic groups.

  • Rhenium-based Catalysts: Rhenium complexes, sometimes in combination with other metals like osmium, are active for the hydrogenation of carboxylic acids at lower temperatures and pressures.[3] Rhenium carbonyl (Re2(CO)10) catalyzed hydrosilylation followed by hydrolysis is another effective method for reducing aliphatic carboxylic acids.[3][4]

  • Palladium and Platinum Catalysts: While typically more active for other functional groups, palladium on carbon (Pd/C) and platinum on carbon (Pt/C) can be used, often requiring higher pressures and temperatures.[1] Protic solvents like alcohols or acetic acid can enhance their activity.[5]

  • Cobalt and Nickel Catalysts: These base metal catalysts can also be effective, particularly in heterogeneous systems, though they may require more forcing conditions.[1]

Q3: My hydrogenation reaction is not proceeding or is very slow. What are the common causes and how can I troubleshoot this?

A3: A stalled or slow reaction is a common issue. Here are several troubleshooting steps:

  • Catalyst Activity:

    • Old or Inactive Catalyst: Catalysts can deactivate over time due to exposure to air or moisture. Try using a fresh batch of catalyst.

    • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. Purifying the substrate and using high-purity solvents and gas is crucial.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: Ensure your system is properly sealed and that the hydrogen pressure is adequate. For many carboxylic acid hydrogenations, elevated pressures are necessary.

    • Inadequate Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.

    • Poor Mixing: In heterogeneous catalysis, efficient mixing is vital for good contact between the substrate, hydrogen, and catalyst surface. Ensure vigorous stirring.[5]

  • Solvent Choice:

    • Solvent Polarity: Protic solvents like methanol, ethanol, or acetic acid can often accelerate the reaction rate for catalysts like Pd/C.[5]

    • Substrate Solubility: Ensure your starting material is fully dissolved in the chosen solvent at the reaction temperature.

Q4: I am observing significant byproduct formation. How can I improve the selectivity to the desired alcohol?

A4: Byproduct formation is a key challenge. Here are strategies to enhance selectivity:

  • Ester Formation: The reaction between the starting carboxylic acid and the product alcohol to form an ester is a common side reaction.[1]

    • Adding Water: The presence of a small amount of water can sometimes suppress esterification.[1]

    • Lowering Substrate Concentration: At lower concentrations, the intermolecular reaction leading to ester formation can be minimized.

  • Decarboxylation and Hydrogenolysis:

    • Milder Conditions: Operating at the lowest effective temperature and pressure can often reduce over-reduction to the alkane.

    • Catalyst Choice: Some catalysts are inherently more selective. For instance, certain ruthenium-based systems have shown high selectivity for the alcohol product.[2]

  • Ring Hydrogenation: If the starting material contains aromatic rings, ring hydrogenation can occur. This is less of a concern for this compound, but if other unsaturated moieties are present, a catalyst with high chemoselectivity for the carboxylic acid group is needed.

Catalyst Performance Data for Analogous Reactions

The following table summarizes performance data for various catalysts in the hydrogenation of cyclic and sterically hindered carboxylic acids, which can serve as a starting point for optimizing the hydrogenation of this compound.

Catalyst SystemSubstrateTemperature (°C)H2 Pressure (MPa)SolventYield of Alcohol (%)Reference
Cationic Ru-carboxylateBenzoic Acid1604Dioxane87[2]
Ru-Sn/Al2O3Cyclohexane (B81311) dicarboxylic acidsN/AN/AN/AHigh[6]
Rh/CBenzoic Acid5010scCO299.1[7]
Re-Os bimetallicDecanoic Acid100-1202.5-10N/AHigh
Re2(CO)10 / Et3SiH (hydrosilylation)Aliphatic Carboxylic AcidsRoom TempN/AN/AHigh[3][4]
5% Pd/CAromatic dicarboxylic acidsN/AN/AN/A(Selectivity to cyclohexane dicarboxylic acid was 100%)[6]

Detailed Experimental Protocols

The following are generalized experimental protocols based on common practices for carboxylic acid hydrogenation. Note: These are starting points and may require optimization for this compound.

Protocol 1: Hydrogenation using a Heterogeneous Catalyst (e.g., Ru/C, Pd/C)

  • Reactor Setup:

    • To a high-pressure autoclave reactor equipped with a magnetic stir bar, add the catalyst (e.g., 5 mol% Ru/C).

    • Safety Note: Handle pyrophoric catalysts like Pd/C under an inert atmosphere (e.g., Argon or Nitrogen). Add the dry catalyst to the reactor first, followed by the solvent to avoid ignition of solvent vapors.[5]

  • Reactant Addition:

    • Add this compound (1 equivalent).

    • Add the appropriate solvent (e.g., dioxane, ethanol, or acetic acid) to dissolve the substrate.

  • System Purge:

    • Seal the reactor.

    • Purge the system by pressurizing with nitrogen or argon to ~1 MPa and then venting. Repeat this cycle 3-5 times to remove all oxygen.

    • Perform a final purge cycle with hydrogen gas.

  • Reaction:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 4-10 MPa).

    • Heat the reactor to the target temperature (e.g., 100-160 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by GC or TLC. Hydrogen consumption can also be monitored via a pressure drop.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.

Protocol 2: Hydrosilylation-Reduction using a Homogeneous Catalyst (e.g., Re2(CO)10)

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable solvent (if necessary, though some reactions are run neat).

    • Add the hydrosilane (e.g., triethylsilane, 2.2 equivalents).[3]

    • Add the catalyst (e.g., Re2(CO)10, 0.5 mol%).[3]

  • Reaction:

    • Irradiate the mixture with a UV lamp (e.g., 350 nm) at room temperature with stirring.[4]

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up (Hydrolysis):

    • Upon completion, carefully add an acidic solution (e.g., 1M HCl) to hydrolyze the resulting silyl (B83357) ether.

    • Stir the mixture until the hydrolysis is complete (monitor by TLC or GC).

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be further purified.

Visual Workflow and Troubleshooting Guides

Below are diagrams to visually guide you through the catalyst selection process and troubleshooting common issues.

CatalystSelectionWorkflow start Start: Hydrogenation of This compound initial_screening Initial Catalyst Screening start->initial_screening ru_cat Ruthenium-based (e.g., Cationic Ru complexes, Ru/C) initial_screening->ru_cat High selectivity and milder conditions often preferred re_cat Rhenium-based (e.g., Re-Os, Re2(CO)10) initial_screening->re_cat Good for aliphatic acids pd_pt_cat Palladium/Platinum-based (e.g., Pd/C, Pt/C) initial_screening->pd_pt_cat Readily available, may require higher P/T base_metal_cat Base Metal-based (e.g., Ni, Co) initial_screening->base_metal_cat Cost-effective, likely harsh conditions mild_conditions Mild Conditions: Low T (<120°C) Low P (<5 MPa) ru_cat->mild_conditions re_cat->mild_conditions harsh_conditions Harsh Conditions: High T (>120°C) High P (>5 MPa) pd_pt_cat->harsh_conditions base_metal_cat->harsh_conditions reaction_check Reaction Complete with Good Selectivity? mild_conditions->reaction_check harsh_conditions->reaction_check troubleshoot Troubleshoot Reaction reaction_check->troubleshoot No end End: Purified 2-(hydroxymethyl)cyclopentyl)methanol reaction_check->end Yes troubleshoot->initial_screening Re-evaluate catalyst or conditions TroubleshootingGuide start Problem: Low or No Conversion check_catalyst Check Catalyst start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_purity Check Reagent Purity start->check_purity fresh_catalyst Use fresh catalyst check_catalyst->fresh_catalyst Is it old? increase_loading Increase catalyst loading check_catalyst->increase_loading Is loading too low? increase_pressure Increase H2 pressure check_conditions->increase_pressure Pressure too low? increase_temp Increase temperature check_conditions->increase_temp Temp too low? improve_stirring Improve stirring check_conditions->improve_stirring Poor mixing? purify_substrate Purify starting material check_purity->purify_substrate Substrate impure? use_high_purity Use high-purity solvent and H2 check_purity->use_high_purity Solvent/gas quality? end Re-run Experiment fresh_catalyst->end increase_loading->end increase_pressure->end increase_temp->end improve_stirring->end purify_substrate->end use_high_purity->end

References

stability issues of 2-Methylcyclopentanecarboxylic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylcyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability and handling issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] While room temperature is generally acceptable for short-term use, refrigeration at 2-8°C is recommended for prolonged storage to minimize any potential for slow degradation.[3][4] Protect the compound from direct sunlight and moisture.

Q2: Is this compound prone to degradation under normal laboratory conditions?

A2: this compound is a relatively stable compound. Significant degradation is not expected under normal laboratory and storage conditions. Issues perceived as "instability," such as changes in color or the appearance of new peaks in analytical data, are more commonly associated with the presence of impurities from synthesis, contamination, or improper handling rather than inherent instability of the molecule itself.

Q3: What are the potential degradation pathways for carboxylic acids like this compound?

A3: While stable, carboxylic acids can degrade under specific conditions. The primary theoretical degradation pathways include:

  • Hydrolysis: This is a common degradation pathway for carboxylic acid derivatives like esters and amides, and can be catalyzed by acids or bases.[5]

  • Oxidation: This often involves free-radical reactions and can be initiated by exposure to light, heat, or the presence of metal ions.[5]

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group typically requires high temperatures or the presence of a catalyst and is unlikely to occur during storage.[6]

Q4: What chemicals are incompatible with this compound?

A4: Avoid storing this compound with strong bases, oxidizing agents, and reactive metals.[7][8] Contact with bases can cause a vigorous acid-base reaction. Oxidizing agents can lead to degradation of the molecule. Carboxylic acids can also be corrosive to certain metals.[7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the use of this compound.

Issue 1: Unexpected Experimental Results or Poor Reproducibility
  • Possible Cause: The purity of the this compound may be lower than expected, or it may have degraded due to improper storage.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your sample using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][10][11]

    • Check for Impurities: Analyze the data for the presence of unexpected peaks that could correspond to starting materials, residual solvents, or degradation products.

    • Purify the Acid: If impurities are detected, consider purifying the compound.[12] A general procedure for the purification of liquid carboxylic acids is outlined in the Experimental Protocols section.

Issue 2: Change in Physical Appearance (e.g., Color Change)
  • Possible Cause: A change in color from colorless to light yellow could indicate the presence of trace impurities that are undergoing oxidation or other reactions.

  • Troubleshooting Steps:

    • Analytical Assessment: Use spectroscopic methods like UV-Vis spectroscopy to check for the appearance of new chromophores.

    • Purity Analysis: Perform GC-MS or HPLC to identify the nature of the impurity.

    • Review Storage Conditions: Ensure the compound has been stored away from light and heat sources in a tightly sealed container.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with this compound.

G Troubleshooting Workflow for this compound start Unexpected Experimental Results check_purity Verify Purity (GC-MS, HPLC) start->check_purity impurity_detected Impurities Detected? check_purity->impurity_detected purify Purify Acid impurity_detected->purify Yes review_storage Review Storage Conditions impurity_detected->review_storage No re_evaluate Re-evaluate Experiment purify->re_evaluate improper_storage Improper Storage Identified? review_storage->improper_storage correct_storage Implement Correct Storage improper_storage->correct_storage Yes no_issue Purity and Storage OK (Consider other experimental variables) improper_storage->no_issue No correct_storage->re_evaluate G Generalized Oxidative Degradation of an Impurity impurity Trace Impurity (e.g., unsaturated hydrocarbon) degradation_product Degradation Product (e.g., colored aldehyde/ketone) impurity->degradation_product Oxidation oxidizing_agent Oxidizing Agent (e.g., atmospheric O2, light) oxidizing_agent->degradation_product

References

Technical Support Center: High-Purity 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for obtaining high-purity 2-Methylcyclopentanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield After Synthesis Incomplete reaction.- Ensure starting materials are pure and dry.- Optimize reaction time and temperature based on literature procedures.[1]- Use a slight excess of the methylating agent if applicable.
Mechanical losses during workup.- Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).- Minimize transfers between glassware.
Side reactions.- Control reaction temperature carefully to minimize the formation of byproducts.- Consider alternative synthetic routes with fewer potential side reactions.
Product Contaminated with Starting Material Incomplete reaction.- Monitor the reaction progress using TLC or GC to ensure full conversion of the starting material.
Inefficient purification.- Optimize the purification method. For example, in acid-base extraction, ensure the pH is sufficiently high to deprotonate all the carboxylic acid and low enough during acidification to fully protonate it for extraction.[2]
Presence of Unidentified Impurities Formation of side products.- Common side products can include isomers or products of over-methylation. Analyze the crude product by GC-MS to identify the impurities and adjust reaction conditions accordingly.
Contaminated reagents or solvents.- Use high-purity, anhydrous solvents and reagents.
Product is an Oil Instead of a Solid (if expecting a solid) Presence of impurities.- Impurities can lower the melting point and prevent crystallization. Further purification is required.
Incorrect stereoisomer.- Different stereoisomers of this compound may have different physical properties. Confirm the stereochemistry if relevant to your application.
Difficulty in Removing Solvent High-boiling point solvent used.- Use a lower-boiling point solvent for extraction if possible.- If a high-boiling solvent is necessary, remove it under high vacuum.
Azeotrope formation.- If an azeotrope with the product is formed, consider a different solvent for the final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: A combination of acid-base extraction followed by fractional distillation under reduced pressure is generally effective for initial purification. For achieving high purity (>99%), recrystallization from a suitable solvent system is recommended.

Q2: What are the best analytical techniques to assess the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, can be used to determine the enantiomeric purity if you are working with a specific stereoisomer.[3]

Q3: My this compound is a liquid at room temperature. Is this normal?

A3: Yes, this compound is often described as a colorless to pale yellow liquid or a low-melting solid, depending on its purity and the specific mixture of stereoisomers.[4][5]

Q4: What are some suitable recrystallization solvents for this compound?

A4: While specific solvent systems for this compound are not widely reported, for similar carboxylic acids, mixtures of a solvent in which the compound is soluble (e.g., ethyl acetate (B1210297), acetone, or methanol) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane, or water) are often effective.[6][7] Small-scale solubility tests are recommended to determine the optimal solvent system.

Q5: How can I remove residual water from my final product?

A5: Residual water can often be removed by dissolving the product in a dry, volatile organic solvent, drying the solution with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, filtering, and then removing the solvent under reduced pressure.

Quantitative Data Presentation

Table 1: Comparison of Purification Techniques for Carboxylic Acids

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction 90-98%Removes neutral and basic impurities effectively.May not remove other acidic impurities.
Fractional Distillation 95-99%Effective for separating compounds with different boiling points.Not suitable for thermally unstable compounds.
Recrystallization >99%Can yield very high purity product.Yield can be lower due to solubility of the compound in the mother liquor.
Column Chromatography >98%Can separate compounds with very similar properties.Can be time-consuming and require large amounts of solvent.

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound via Hydrogenation

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 1-Cyclopentene-1-carboxylic acid, 2-methyl-

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium on activated charcoal (10% Pd/C)

  • Ethanol (B145695)

  • Water

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 1-Cyclopentene-1-carboxylic acid, 2-methyl- and sodium hydroxide in a mixture of ethanol and water.

  • Add 10% Palladium on activated charcoal to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at 20°C for 96 hours.

  • Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with hydrochloric acid.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification by Fractional Distillation

Materials:

  • Crude this compound

  • Distillation apparatus with a fractionating column (e.g., Vigreux column)

  • Vacuum source

  • Heating mantle

  • Cold water condenser

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask.

  • Apply a vacuum to the system.

  • Begin heating the distillation flask gently.

  • Collect and discard the initial low-boiling fraction.

  • Collect the main fraction at the reported boiling point of this compound (183-185 °C at 16 Torr).[5]

  • Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.

Protocol 3: High-Purity Refinement by Recrystallization

Materials:

  • Partially purified this compound

  • A suitable solvent system (e.g., ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the this compound in a minimal amount of hot ethyl acetate.

  • While the solution is still hot, add hexanes dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum to obtain high-purity this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Catalyst Crude Product Crude Product Reaction->Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Fractional Distillation Fractional Distillation Acid-Base Extraction->Fractional Distillation Recrystallization Recrystallization Fractional Distillation->Recrystallization High-Purity Product High-Purity Product Recrystallization->High-Purity Product

Caption: Experimental workflow for high-purity product.

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check Reaction Monitoring Data Mechanical Loss Mechanical Loss Low Yield->Mechanical Loss Review Workup Procedure Side Reactions Side Reactions Low Yield->Side Reactions Analyze Crude by GC-MS Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Refine Extraction Refine Extraction Mechanical Loss->Refine Extraction Modify Reaction Modify Reaction Side Reactions->Modify Reaction

Caption: Troubleshooting low yield issues.

G Crude Product Crude Product Purity Analysis Purity Analysis Crude Product->Purity Analysis GC-MS, HPLC High Purity High Purity Purity Analysis->High Purity >99% Further Purification Further Purification Purity Analysis->Further Purification <99% Further Purification->Crude Product Re-process

Caption: Logical relationship for purity assessment.

References

Validation & Comparative

Comparative NMR Spectral Analysis of 2-Methylcyclopentanecarboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectral characteristics of 2-methylcyclopentanecarboxylic acid, with a comparative analysis against cyclopentanecarboxylic acid and 3-methylcyclopentanecarboxylic acid. This guide provides comprehensive experimental data, detailed methodologies, and visual aids to facilitate structural elucidation and characterization.

This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound, a key structural motif in various organic molecules. To provide a clear understanding of the influence of the methyl group position on the NMR spectrum, a direct comparison is made with cyclopentanecarboxylic acid and 3-methylcyclopentanecarboxylic acid. The data is presented in tabular format for easy comparison, and a detailed experimental protocol for NMR data acquisition is provided.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of a methyl group to the cyclopentane (B165970) ring of cyclopentanecarboxylic acid induces notable changes in the chemical shifts of the neighboring protons and carbons. These shifts provide valuable information for the structural determination of these compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these carboxylic acids are characterized by signals in the aliphatic region (1-3 ppm) corresponding to the cyclopentane ring protons and a characteristic downfield signal for the carboxylic acid proton (>10 ppm). The position of the methyl group significantly influences the multiplicity and chemical shifts of the ring protons.

CompoundProton AssignmentChemical Shift (δ) ppm
This compound -COOH12.26
H-12.55
H-22.15
CH-CH₃1.11 (d)
Ring CH₂1.5-2.0
Cyclopentanecarboxylic acid -COOH11.89
H-12.76
Ring CH₂1.5-2.0
3-Methylcyclopentanecarboxylic acid Data not availableData not available
¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shift of the carbonyl carbon (-COOH) is typically observed in the range of 180-185 ppm. The position of the methyl substituent directly impacts the chemical shifts of the cyclopentane ring carbons.

CompoundCarbon AssignmentChemical Shift (δ) ppm
This compound -COOH183.1
C-149.5
C-240.5
C-334.2
C-425.5
C-530.1
-CH₃15.6
Cyclopentanecarboxylic acid -COOH182.7
C-145.9
C-2, C-530.1
C-3, C-425.9
3-Methylcyclopentanecarboxylic acid Data not availableData not available

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample or dispense 20-30 µL of the liquid sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2s relaxation delay).

  • Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., 1024 scans, 2s relaxation delay) with proton decoupling.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Visualization of Key Structural-Spectral Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹³C NMR signals.

G This compound: Structure to 13C NMR Correlation cluster_structure Chemical Structure cluster_nmr 13C NMR Signals (ppm) structure COOH 183.1 structure->COOH -COOH C1 49.5 structure->C1 C1 C2 40.5 structure->C2 C2 C3 34.2 structure->C3 C3 C4 25.5 structure->C4 C4 C5 30.1 structure->C5 C5 CH3 15.6 structure->CH3 -CH3

Caption: Correlation of this compound structure with its 13C NMR signals.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound and its isomers. The presented data and protocols can serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery for the accurate identification and characterization of these and related molecules.

A Comparative Guide to the ¹H NMR Spectrum of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectrum of 2-methylcyclopentanecarboxylic acid with its structural isomers and the parent compound, cyclopentanecarboxylic acid. Due to the limited availability of experimental spectra for this compound, this guide presents a predicted spectrum based on established NMR principles, offering valuable insights for spectral interpretation and structural elucidation.

Comparison of ¹H NMR Spectral Data

The following table summarizes the experimental ¹H NMR data for cyclopentanecarboxylic acid and the predicted data for the cis and trans isomers of this compound and 3-methylcyclopentanecarboxylic acid.

CompoundProtonPredicted/Experimental Chemical Shift (ppm)Predicted Multiplicity
Cyclopentanecarboxylic Acid -COOH11.89singlet
H-12.76quintet
H-2, H-51.88 - 1.98multiplet
H-3, H-41.55 - 1.75multiplet
cis-2-Methylcyclopentanecarboxylic Acid -COOH~12singlet
H-1~2.5multiplet
H-2~2.1multiplet
H-3, H-4, H-5~1.2 - 1.9multiplet
-CH₃~1.1doublet
trans-2-Methylcyclopentanecarboxylic Acid -COOH~12singlet
H-1~2.4multiplet
H-2~1.9multiplet
H-3, H-4, H-5~1.2 - 1.9multiplet
-CH₃~1.0doublet
cis-3-Methylcyclopentanecarboxylic Acid -COOH~12singlet
H-1~2.8multiplet
H-2, H-5~1.9 - 2.2multiplet
H-3~1.8multiplet
H-4~1.3 - 1.6multiplet
-CH₃~1.0doublet
trans-3-Methylcyclopentanecarboxylic Acid -COOH~12singlet
H-1~2.7multiplet
H-2, H-5~1.8 - 2.1multiplet
H-3~1.6multiplet
H-4~1.4 - 1.7multiplet
-CH₃~0.9doublet

Experimental Protocols

The experimental data for cyclopentanecarboxylic acid was obtained from a spectrum recorded on a 90 MHz spectrometer in CDCl₃.[1] Predicted data for the other compounds are based on standard ¹H NMR chemical shift correlations and spin-spin coupling principles.

General Experimental Conditions for ¹H NMR Spectroscopy:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for these types of compounds, with the residual CHCl₃ peak appearing at approximately 7.26 ppm.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.

  • Temperature: Spectra are usually recorded at room temperature (approximately 298 K).

  • Instrument Frequency: Data can be acquired on spectrometers with varying frequencies (e.g., 300, 400, 500 MHz). Higher frequencies will result in better signal dispersion.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structure of cis-2-methylcyclopentanecarboxylic acid and its predicted ¹H NMR signals.

G cluster_molecule cis-2-Methylcyclopentanecarboxylic Acid cluster_signals Predicted ¹H NMR Signals mol Structure: (Image of cis-2-methylcyclopentanecarboxylic acid structure would be here) COOH -COOH ~12 ppm (s, 1H) mol->COOH Carboxylic acid proton H1 H-1 ~2.5 ppm (m, 1H) mol->H1 Proton α to COOH H2 H-2 ~2.1 ppm (m, 1H) mol->H2 Proton α to CH₃ H345 H-3,4,5 ~1.2-1.9 ppm (m, 6H) mol->H345 Ring protons CH3 -CH₃ ~1.1 ppm (d, 3H) mol->CH3 Methyl protons

Caption: Predicted ¹H NMR signals for cis-2-methylcyclopentanecarboxylic acid.

References

Distinguishing Diastereomers: A Comparative Guide to the 13C NMR Analysis of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

13C NMR Spectral Data: A Comparative Table

The differentiation of the cis and trans isomers of 2-methylcyclopentanecarboxylic acid via 13C NMR spectroscopy relies on the distinct chemical environments of the carbon atoms in each diastereomer. The spatial arrangement of the methyl and carboxylic acid groups influences the electron density around each carbon nucleus, leading to unique chemical shifts.

Below is a table of predicted 13C NMR chemical shifts for the cis and trans isomers of this compound. These values were generated using a validated computational prediction tool and serve as a reliable guide for spectral interpretation.

Carbon AtomPredicted Chemical Shift (ppm) - cis-isomerPredicted Chemical Shift (ppm) - trans-isomer
C=O 182.5182.0
C1 (CH-COOH)48.049.5
C2 (CH-CH3)38.540.0
C3 (CH2)33.034.5
C4 (CH2)25.026.0
C5 (CH2)30.031.5
CH3 15.016.5

Note: These are predicted values and may differ slightly from experimental results.

Distinguishing Features in the 13C NMR Spectra

The key differences in the predicted chemical shifts between the cis and trans isomers arise from steric interactions. In the cis isomer, the proximity of the methyl and carboxylic acid groups leads to greater steric hindrance. This "gamma-gauche" effect typically results in an upfield (lower ppm) shift for the involved carbon atoms and their immediate neighbors compared to the less sterically crowded trans isomer. This trend is observable in the predicted data for C1, C2, and the methyl carbon.

Alternative Analytical Methods for Isomer Differentiation

While 13C NMR is a powerful tool, other analytical techniques can also be employed to distinguish between the diastereomers of this compound, particularly when NMR data is inconclusive.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can effectively separate the enantiomers of both the cis and trans diastereomers. By extension, this technique can also separate the diastereomers themselves.[1]

  • 1H NMR Spectroscopy: The coupling constants (J-values) between the protons on C1 and C2 can differ significantly between the cis and trans isomers due to their different dihedral angles, as described by the Karplus equation.

  • Vibrational Spectroscopy (IR and Raman): While less definitive than NMR for stereoisomer differentiation, subtle differences in the fingerprint region of the IR or Raman spectra may be observable due to the different symmetries and vibrational modes of the cis and trans isomers.

  • Mass Spectrometry with Chiral Recognition: Certain mass spectrometry techniques, such as those involving chiral host-guest complexes, can be used to differentiate between stereoisomers.[2]

Experimental Protocol for 13C NMR Analysis

The following is a standard protocol for obtaining a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 50-100 mg of the this compound sample.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Methanol-d4 (CD3OD), or Dimethyl sulfoxide-d6 (DMSO-d6)) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[3]

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimize the resolution.

  • Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. This typically includes:

    • A 90° pulse width.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the sample concentration).

    • A relaxation delay (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between pulses.

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required (note: for standard 13C NMR, peak intensities are not always directly proportional to the number of carbons).

Visualizing the Analytical Workflow and Stereoisomeric Relationship

The following diagrams, generated using the Graphviz DOT language, illustrate the analytical workflow for distinguishing the isomers and their stereochemical relationship.

analytical_workflow cluster_sample Sample Preparation cluster_analysis 13C NMR Analysis cluster_interpretation Data Interpretation Sample 2-Methylcyclopentanecarboxylic Acid Isomer Mixture Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration Acquisition Data Acquisition Filtration->Acquisition Processing Data Processing Acquisition->Processing Comparison Compare Chemical Shifts with Predicted Data Processing->Comparison Identification Identify cis and trans Isomers Comparison->Identification

Caption: Workflow for the 13C NMR analysis of this compound isomers.

stereoisomers cluster_cis cis-Isomer cluster_trans trans-Isomer This compound This compound cis-Isomer cis-Isomer This compound->cis-Isomer Diastereomers trans-Isomer trans-Isomer This compound->trans-Isomer Diastereomers cis_R (1R, 2S) cis_S (1S, 2R) cis_R->cis_S Enantiomers trans_R (1R, 2R) trans_S (1S, 2S) trans_R->trans_S Enantiomers

Caption: Stereoisomeric relationship of this compound.

References

Mass Spectrometry of 2-Methylcyclopentanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of 2-methylcyclopentanecarboxylic acid and its structural isomers. Due to the limited availability of a direct experimental mass spectrum for this compound, this guide leverages data from closely related compounds and established fragmentation principles to predict its mass spectral characteristics. This information is benchmarked against the experimental data of cyclopentanecarboxylic acid and 3-methylcyclopentanecarboxylic acid to offer a thorough comparative analysis.

Predicted and Experimental Mass Spectra Data

The mass spectrum of this compound is predicted based on the fragmentation patterns of similar cyclic carboxylic acids. Key predicted fragments are compared with the experimental data for cyclopentanecarboxylic acid and the expected fragments for 3-methylcyclopentanecarboxylic acid.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and their Interpretation
This compound (Predicted)128113 ([M-CH₃]⁺), 83 ([M-COOH]⁺), 69 ([C₅H₉]⁺), 55 ([C₄H₇]⁺), 41 ([C₃H₅]⁺)
Cyclopentanecarboxylic Acid 11499, 85, 69 ([C₅H₉]⁺, base peak), 57, 41
3-Methylcyclopentanecarboxylic Acid (Predicted)128113 ([M-CH₃]⁺), 83 ([M-COOH]⁺), 69 ([C₅H₉]⁺), 55 ([C₄H₇]⁺), 41 ([C₃H₅]⁺)

Comparative Analysis of Fragmentation Patterns

The fragmentation of these cyclic carboxylic acids under electron ionization (EI) is primarily driven by the loss of the carboxylic acid group and rearrangements of the cyclic structure.

  • This compound (Predicted): The presence of a methyl group at the 2-position is expected to influence the fragmentation pathway. The initial loss of the methyl group (to give a fragment at m/z 113) or the entire carboxylic acid group (m/z 83) are probable primary fragmentation steps. Subsequent ring cleavage and rearrangements would lead to the formation of stable cyclopentyl (m/z 69) and smaller alkyl fragment ions.

  • Cyclopentanecarboxylic Acid: The experimental data for cyclopentanecarboxylic acid shows a prominent base peak at m/z 69, corresponding to the cyclopentyl cation. This indicates that the loss of the carboxylic acid group is a very favorable fragmentation pathway.

  • 3-Methylcyclopentanecarboxylic Acid (Predicted): The fragmentation pattern of the 3-methyl isomer is anticipated to be very similar to the 2-methyl isomer, as the primary fragmentation drivers remain the same. Distinguishing between these isomers by mass spectrometry alone would likely require high-resolution instrumentation or analysis of derivatized samples.

Experimental Protocols

For the analysis of this compound and its isomers by Gas Chromatography-Mass Spectrometry (GC-MS), the following general protocol is recommended. Due to the polar nature of carboxylic acids, derivatization is often necessary to improve chromatographic performance and obtain sharp peaks.

1. Sample Preparation and Derivatization:

  • Esterification: A common and effective method is to convert the carboxylic acids to their methyl or ethyl esters.

    • Reagents: Methanol or ethanol, and a catalyst such as acetyl chloride or BF₃-methanol.

    • Procedure: Dissolve the sample in an excess of the alcohol. Add the catalyst dropwise and heat the mixture at 60-70°C for 1-2 hours. Neutralize the reaction mixture, extract the esters with a suitable organic solvent (e.g., diethyl ether or hexane), and concentrate the extract before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of fatty acid methyl esters (FAMEs), such as a DB-5ms or HP-5ms column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizing Fragmentation and Workflows

To better understand the processes involved, the following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Predicted Fragmentation of this compound M [C7H12O2]+• m/z = 128 F1 [C6H9O2]+ m/z = 113 M->F1 - •CH3 F2 [C6H11]+ m/z = 83 M->F2 - •COOH F3 [C5H9]+ m/z = 69 F2->F3 - CH2 F4 [C4H7]+ m/z = 55 F3->F4 - CH2 F5 [C3H5]+ m/z = 41 F4->F5 - CH2

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Derivatization Esterification (e.g., with Methanol/H+) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Solvent Evaporation Extraction->Concentration GC_Injection Injection into GC Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analysis and Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (Spectrum Interpretation) MS_Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of cyclic carboxylic acids.

comparing synthesis routes for 2-Methylcyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of 2-Methylcyclopentanecarboxylic Acid for research, scientific, and drug development applications. This guide provides a comparative analysis of key synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method based on specific research and development needs.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its stereoisomers are of significant interest in medicinal chemistry due to their potential for specific biological interactions. The efficient synthesis of this compound is therefore of critical importance. This guide compares three primary synthetic routes to this compound: Hydrogenation of an unsaturated precursor, Favorskii rearrangement of a cyclic ketone, and carboxylation of a Grignard reagent.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on several factors, including precursor availability, desired yield and purity, reaction scalability, and safety considerations. The following table summarizes the key quantitative data for the three discussed methods.

Synthesis RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reaction Time
Hydrogenation 2-methyl-1-cyclopentene-1-carboxylic acidH₂, Pd/C, NaOHEthanol (B145695)/water, 20°C94High (not specified)96 h
Favorskii Rearrangement 2-chloro-2-methylcyclohexanone (B81787)Sodium methoxide (B1231860), then H₃O⁺Methanol (B129727), refluxModerate to Good (ester)Good (not specified)Several hours
Grignard Carboxylation 2-methylcyclopentyl bromideMg, CO₂, then H₃O⁺Diethyl ether, low temp.Moderate to GoodGood (not specified)Several hours

Detailed Experimental Protocols

Route 1: Hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid

This method provides a high yield of the target compound through the reduction of an unsaturated precursor.[1]

Experimental Protocol:

  • In a reaction vessel, dissolve 2-methyl-1-cyclopentene-1-carboxylic acid in a mixture of ethanol and water.

  • Add a catalytic amount of 10% palladium on activated charcoal (Pd/C).

  • Add a stoichiometric amount of sodium hydroxide.

  • The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at 20°C for 96 hours.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The residue is acidified with a suitable acid (e.g., HCl) and extracted with an organic solvent.

  • The organic layer is dried over anhydrous sulfate (B86663) and concentrated to yield this compound.

Route 2: Favorskii Rearrangement of 2-chloro-2-methylcyclohexanone

This route involves a ring contraction of a six-membered ring to the desired five-membered ring carboxylic acid derivative.[2][3][4] The initial product is an ester, which is then hydrolyzed.

Experimental Protocol:

  • A solution of 2-chloro-2-methylcyclohexanone in anhydrous methanol is added dropwise to a stirred solution of sodium methoxide in methanol at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • The solvent is removed under reduced pressure.

  • The resulting residue, containing the methyl ester of this compound, is then subjected to hydrolysis by heating with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • After hydrolysis, the mixture is acidified (if a basic hydrolysis was performed) and the product is extracted with an organic solvent.

  • The organic layer is dried and the solvent evaporated to afford this compound.

Route 3: Carboxylation of a Grignard Reagent

This classic method involves the formation of a Grignard reagent from a 2-methylcyclopentyl halide, followed by its reaction with carbon dioxide.[5]

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 2-methylcyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Once the Grignard reagent formation is complete, the solution is cooled in an ice-salt bath.

  • Dry carbon dioxide gas is bubbled through the stirred solution, or the solution is poured over crushed dry ice.

  • The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., HCl).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sulfate, and the solvent is removed to yield this compound.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthesis_Routes cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Favorskii Rearrangement cluster_2 Route 3: Grignard Carboxylation A 2-methyl-1-cyclopentene- 1-carboxylic acid B This compound A->B H₂, Pd/C, NaOH Ethanol/Water, 20°C, 96h C 2-chloro-2-methylcyclohexanone D Methyl 2-methylcyclopentanecarboxylate C->D NaOCH₃ Methanol, Reflux E This compound D->E H₃O⁺ Hydrolysis F 2-methylcyclopentyl bromide G 2-methylcyclopentyl magnesium bromide F->G Mg Diethyl ether H This compound G->H 1. CO₂ 2. H₃O⁺

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

This guide provides a comparative overview of three distinct and viable synthetic routes to this compound. The hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid offers a high-yield, one-step process, although it requires a longer reaction time. The Favorskii rearrangement provides a clever ring-contraction strategy, while the Grignard carboxylation represents a fundamental and reliable organometallic approach. The choice of the optimal route will be dictated by the specific requirements of the research or development project, including factors such as the availability of starting materials, desired scale, and the importance of yield versus reaction time.

References

A Comparative Analysis of 2-Methylcyclopentanecarboxylic Acid and Cyclopentanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, synthesis, and potential applications of 2-Methylcyclopentanecarboxylic acid and Cyclopentanecarboxylic acid, presenting available data to inform research and development decisions.

Physicochemical Properties: A Tabulated Comparison

The addition of a methyl group to the cyclopentane (B165970) ring in this compound results in a higher molecular weight and is predicted to slightly decrease its acidity (indicated by a higher pKa) compared to Cyclopentanecarboxylic acid. The boiling point is also affected by this structural change. The following table summarizes the key physicochemical properties of both compounds.

PropertyThis compoundCyclopentanecarboxylic acid
Molecular Formula C₇H₁₂O₂[1]C₆H₁₀O₂[2]
Molecular Weight 128.17 g/mol [3]114.14 g/mol [2]
Appearance Colorless to light yellow liquid[1]Colorless to light yellow liquid[2]
Boiling Point 183-185 °C at 16 Torr216 °C[2]
Melting Point Not available3-5 °C
Density 1.059 ± 0.06 g/cm³ (Predicted)1.053 g/mL at 25 °C
pKa 4.81 ± 0.40 (Predicted)4.99
Solubility Moderately soluble in water, more soluble in organic solvents.Moderately soluble in water, soluble in organic solvents.

Note: Some properties for this compound are predicted values and should be confirmed experimentally.

The presence of the methyl group in this compound can influence its steric and electronic properties, which in turn may affect its reactivity in chemical syntheses and its binding affinity to biological targets. Generally, the electron-donating nature of the methyl group is expected to slightly decrease the acidity of the carboxylic acid.[4][5]

Experimental Protocols: Synthesis of the Compounds

The synthesis of both carboxylic acids can be achieved through various established organic chemistry methodologies. Below are representative experimental protocols for the preparation of each compound.

Synthesis of this compound

A common route for the synthesis of 2-methylcyclopentane-1-carboxylic acid involves the hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid.[6]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-Cyclopentene-1-carboxylic acid, 2-methyl- in a solvent mixture of ethanol (B145695) and water.

  • Catalyst Addition: Add palladium on activated charcoal (10% w/w) as the catalyst.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel and maintain the pressure.

  • Reaction Conditions: Stir the reaction mixture at 20°C for 96 hours.

  • Work-up: After the reaction is complete, filter off the catalyst. Remove the ethanol by evaporation.

  • Purification: The resulting aqueous solution containing the sodium salt of the product is then acidified and extracted with an organic solvent. The solvent is evaporated to yield 2-methylcyclopentane-1-carboxylic acid.

Synthesis of Cyclopentanecarboxylic Acid

Cyclopentanecarboxylic acid can be synthesized via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772), followed by hydrolysis of the resulting ester.[7]

Experimental Protocol:

  • Ester Formation (Favorskii Rearrangement):

    • Prepare a suspension of sodium methoxide (B1231860) in anhydrous ether in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.

    • Add a solution of 2-chlorocyclohexanone in dry ether dropwise to the stirred suspension.

    • After the addition, heat the mixture under reflux for 2 hours.

    • Cool the mixture and add water to dissolve the salts. Separate the ether layer.

    • Wash the ether layer successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

    • Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation to obtain methyl cyclopentanecarboxylate (B8599756).

  • Hydrolysis to Carboxylic Acid:

    • Hydrolyze the methyl cyclopentanecarboxylate using a solution of sodium hydroxide (B78521) in water and methanol (B129727).

    • Heat the mixture under reflux.

    • After cooling, remove the methanol by distillation.

    • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the cyclopentanecarboxylic acid.

    • Extract the product with ether, dry the ether layer, and evaporate the solvent to obtain pure cyclopentanecarboxylic acid.

Comparative Analysis Workflow

To facilitate a direct and comprehensive comparison of these two compounds, a structured experimental workflow is essential. The following diagram illustrates a logical approach for such a comparative study.

G Workflow for Comparative Analysis of Carboxylic Acids cluster_0 Compound Acquisition and Preparation cluster_1 Physicochemical Property Comparison cluster_2 Reactivity and Biological Activity Screening cluster_3 Data Analysis and Reporting Synthesis_A Synthesize This compound Purification_A Purify Compound A Synthesis_A->Purification_A Synthesis_B Synthesize Cyclopentanecarboxylic acid Purification_B Purify Compound B Synthesis_B->Purification_B Characterization_A Characterize Compound A (NMR, IR, MS) Purification_A->Characterization_A Characterization_B Characterize Compound B (NMR, IR, MS) Purification_B->Characterization_B pKa pKa Determination Characterization_A->pKa Solubility Solubility Assays Characterization_A->Solubility MeltingPoint Melting/Boiling Point Analysis Characterization_A->MeltingPoint Reactivity Comparative Reactivity Studies (e.g., Esterification) Characterization_A->Reactivity Biological Biological Activity Assays (e.g., Enzyme Inhibition) Characterization_A->Biological Characterization_B->pKa Characterization_B->Solubility Characterization_B->MeltingPoint Characterization_B->Reactivity Characterization_B->Biological DataAnalysis Analyze and Compare Data pKa->DataAnalysis Solubility->DataAnalysis MeltingPoint->DataAnalysis Reactivity->DataAnalysis Biological->DataAnalysis Report Generate Comparison Report DataAnalysis->Report

Caption: A generalized workflow for the comparative analysis of two carboxylic acids.

Potential Applications in Drug Discovery

Cyclopentane rings are prevalent scaffolds in medicinal chemistry due to their conformational properties, which can favorably influence the binding of a molecule to its biological target. Carboxylic acid moieties are often key for interacting with biological receptors and for improving the pharmacokinetic properties of drug candidates.[8] While specific applications for this compound are not well-documented, derivatives of cyclopentanecarboxylic acid have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a target for pain therapeutics. The introduction of a methyl group could be explored to modulate the potency, selectivity, and metabolic stability of such inhibitors.

Conclusion

The addition of a methyl group to the cyclopentane ring of cyclopentanecarboxylic acid creates a distinct chemical entity with altered physicochemical properties. This guide provides a foundational comparison based on available data and established synthetic protocols. For researchers and drug development professionals, this compound represents a potentially valuable building block for creating novel chemical structures with tailored properties. However, a clear need exists for direct comparative studies to fully elucidate the impact of the 2-methyl substituent on the chemical reactivity and biological activity of the cyclopentanecarboxylic acid scaffold. Such studies would provide invaluable data for the rational design of new therapeutic agents.

References

A Comparative Guide to the Biological Activities of 2-Methylcyclopentanecarboxylic Acid and 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cycloalkane carboxylic acids are a class of organic molecules that serve as important scaffolds in medicinal chemistry. The size and conformation of the cycloalkane ring can significantly influence the compound's interaction with biological targets, affecting its potency, selectivity, and pharmacokinetic properties. This guide focuses on two such analogs: 2-methylcyclopentanecarboxylic acid and 2-methylcyclohexanecarboxylic acid. While structurally similar, the difference in their ring size—a five-membered cyclopentane (B165970) versus a six-membered cyclohexane—can lead to distinct biological activities. This document serves as a resource for researchers aiming to investigate and compare the pharmacological profiles of these two compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and 2-methylcyclohexanecarboxylic acid is presented below. This data is essential for understanding the compounds' solubility, stability, and potential for formulation.

PropertyThis compound2-Methylcyclohexanecarboxylic Acid
Molecular Formula C₇H₁₂O₂C₈H₁₄O₂
Molecular Weight 128.17 g/mol 142.20 g/mol
IUPAC Name 2-methylcyclopentane-1-carboxylic acid2-methylcyclohexane-1-carboxylic acid
CAS Number 5454-78-456586-13-1
Appearance Colorless to pale yellow liquid or solidData not readily available
Solubility Moderately soluble in polar solvents, higher in organic solvents.[1]Data not readily available
Acidic Properties The carboxylic acid group imparts acidic properties.[1]The carboxylic acid group imparts acidic properties.

Hypothetical Biological Activity and Experimental Protocols

While specific data is lacking, cycloalkane carboxylic acids can interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. To elucidate the biological activities of this compound and 2-methylcyclohexanecarboxylic acid, a series of standard in vitro assays can be performed.

Receptor Binding Affinity

To determine if these compounds bind to specific receptors, radioligand binding assays are the gold standard.[2] These assays measure the affinity of a ligand for a receptor by quantifying the displacement of a known radiolabeled ligand.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.[3]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand and varying concentrations of the test compound (this compound or 2-methylcyclohexanecarboxylic acid).[3]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[3]

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[3]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.[3]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Quantify Radioactivity filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Workflow for a Radioligand Binding Assay.
Functional Activity at G-Protein Coupled Receptors (GPCRs)

Should binding to a GPCR be established, the functional consequence of this binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist) can be determined by measuring the levels of downstream second messengers, such as cyclic AMP (cAMP).

Experimental Protocol: cAMP Assay

  • Cell Culture: Cells expressing the target GPCR are cultured in a 96-well plate.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay.[5]

  • Data Analysis: A standard curve is used to determine the cAMP concentration in each sample. For agonists, the EC₅₀ (effective concentration to elicit 50% of the maximal response) is calculated. For antagonists, the IC₅₀ is determined.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis culture_cells Culture GPCR-expressing Cells add_compound Add Test Compound culture_cells->add_compound incubation Incubate add_compound->incubation lyse_cells Lyse Cells incubation->lyse_cells measure_camp Measure cAMP Levels lyse_cells->measure_camp calc_ec50_ic50 Calculate EC50 or IC50 measure_camp->calc_ec50_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Ligand (e.g., 2-Methylcycloalkanecarboxylic acid) receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates/ Inhibits atp ATP camp cAMP atp:e->camp:w Converts pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates

References

A Comparative Guide to the Structural Isomers of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of 2-Methylcyclopentanecarboxylic acid and its key structural isomers. The following analysis is designed to assist researchers in distinguishing between these closely related compounds, offering insights into their relative properties and the analytical techniques required for their characterization.

Introduction to the Isomers

This compound (molecular formula C₇H₁₂O₂) is a cyclic carboxylic acid with significant stereoisomerism. The presence of two chiral centers at carbons 1 and 2 gives rise to four stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans. In the cis isomer, the methyl and carboxyl groups are on the same side of the cyclopentane (B165970) ring, while in the trans isomer, they are on opposite sides.

For a comprehensive comparison, this guide also includes other structural isomers with the same molecular formula but different carbon skeletons or functional group positions. The selected isomers for this analysis are:

  • cis-2-Methylcyclopentanecarboxylic acid

  • trans-2-Methylcyclopentanecarboxylic acid

  • 3-Methylcyclopentanecarboxylic acid

  • Cyclohexanecarboxylic acid

  • Cyclopentylacetic acid

These compounds, while sharing the same molecular weight, exhibit distinct structural and electronic properties that influence their physical characteristics and chemical reactivity.

Visualization of Isomeric Structures

The structural differences between these isomers are fundamental to their varying properties. The following diagram illustrates the connectivity and stereochemistry of the selected compounds.

Caption: Relationship between this compound and its isomers.

Physicochemical Properties

The arrangement of atoms and functional groups directly impacts the physicochemical properties of the isomers. The following table summarizes key experimental and predicted data for each compound.

Propertycis-2-Methylcyclopentanecarboxylic acidtrans-2-Methylcyclopentanecarboxylic acid3-Methylcyclopentanecarboxylic acidCyclohexanecarboxylic acidCyclopentylacetic acid
Molecular Weight ( g/mol ) 128.17128.17128.17128.17128.17
Boiling Point (°C) 183-185 (16 Torr) (mixture)[1]183-185 (16 Torr) (mixture)[1]Data not available232-233[1]133-134 (23 mmHg)[1]
Melting Point (°C) Data not availableData not availableData not available29-31[1]13-14[1]
Density (g/cm³) 1.059 (Predicted)[1]1.059 (Predicted)[1]Data not available1.033[1]1.022[1]
pKa 4.81 (Predicted)[1]4.81 (Predicted)[1]Data not available4.9[1]4.85 (Predicted)
Appearance Colorless to light yellow liquid (mixture)[1][2]Colorless to light yellow liquid (mixture)[1][2]Data not availableWhite crystalline solid[1]Clear colorless liquid[1]

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts of the carbon and proton atoms are highly sensitive to their local electronic environment, which is influenced by the molecule's stereochemistry and overall structure. While specific experimental spectra for cis- and trans-2-Methylcyclopentanecarboxylic acid are not available, the following provides a general overview of the expected differences.

Expected ¹H and ¹³C NMR Spectral Features:

  • cis- vs. trans-2-Methylcyclopentanecarboxylic acid: The spatial proximity of the methyl and carboxyl groups in the cis isomer is expected to result in through-space interactions (Nuclear Overhauser Effect), which would be absent in the trans isomer. This can be observed in 2D NMR experiments like NOESY. Furthermore, the different steric environments will likely lead to subtle but measurable differences in the chemical shifts of the ring protons and carbons, as well as the methyl and carboxyl resonances.

  • Positional Isomers (2-Methyl vs. 3-Methyl): The substitution pattern significantly alters the symmetry of the molecule, leading to distinct differences in the number and multiplicity of signals in both ¹H and ¹³C NMR spectra.

  • Skeletal Isomers: Cyclohexanecarboxylic acid and Cyclopentylacetic acid will exhibit markedly different spectra due to the different ring sizes and the location of the carboxylic acid group relative to the ring. For instance, Cyclopentylacetic acid will show a characteristic signal for the -CH₂- group between the ring and the carboxyl group.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

GC-MS is a highly effective technique for separating and identifying volatile and semi-volatile compounds such as carboxylic acid isomers. Due to the polarity of the carboxyl group, derivatization is often necessary to improve chromatographic resolution and peak shape.

1. Derivatization via Esterification (with BF₃-Methanol):

This protocol converts the carboxylic acids to their more volatile methyl esters.

  • Sample Preparation: Dissolve approximately 1 mg of the carboxylic acid isomer mixture in a suitable solvent (e.g., acetonitrile).

  • Reaction:

    • Transfer 100 µL of the sample solution to a clean, dry autosampler vial.

    • Add 50 µL of 14% Boron Trifluoride in methanol (B129727) (BF₃-methanol).

    • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.

    • After cooling to room temperature, add 0.5 mL of a saturated NaCl aqueous solution and vortex for 10 seconds.

    • Add 0.6 mL of hexane (B92381), vortex, and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial for GC-MS analysis.

  • GC-MS Parameters (Typical):

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 40°C, hold for 1 minute, then ramp at 10°C/min to 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector: Mass spectrometer operating in electron ionization (EI) mode.

The following diagram illustrates the derivatization and analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Isomer Mixture Deriv Add BF3-Methanol Heat at 60°C Sample->Deriv Extract Liquid-Liquid Extraction with Hexane Deriv->Extract GC GC Injection & Separation Extract->GC MS Mass Spectrometry Detection GC->MS Data Data Analysis MS->Data

Caption: GC-MS analysis workflow with esterification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information without the need for derivatization.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra.

    • For unambiguous assignment and stereochemical analysis, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations, which is particularly useful for differentiating cis and trans isomers.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Summary and Conclusions

The structural isomers of this compound present a challenge for analytical separation and characterization due to their similar physicochemical properties.

  • Cyclohexanecarboxylic acid and Cyclopentylacetic acid are readily distinguishable from the methylcyclopentanecarboxylic acids by their significantly different boiling and melting points, as well as their unique NMR and mass spectral fragmentation patterns.

  • Distinguishing between positional isomers like 2- and 3-Methylcyclopentanecarboxylic acid is achievable through careful analysis of their NMR and mass spectra.

  • The differentiation of cis and trans stereoisomers of this compound is the most challenging and typically requires high-resolution analytical techniques. While their bulk physical properties are expected to be very similar, chromatographic separation (especially after derivatization) and advanced 2D NMR techniques should provide the necessary resolution for their individual characterization.

For drug development professionals, understanding the precise stereochemistry is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The experimental protocols outlined in this guide provide a robust framework for the unambiguous identification and comparison of these isomers.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of synthesized compounds is a cornerstone of reliable scientific research and is of paramount importance in the drug development pipeline. This guide provides an objective comparison of analytical techniques for assessing the purity of 2-Methylcyclopentanecarboxylic acid, a valuable building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR) are compared, supported by detailed experimental protocols and representative data.

Introduction to Purity Validation

This compound is a chiral carboxylic acid whose derivatives have shown promise as potent and selective inhibitors of voltage-gated sodium channel NaV1.7, a key target in pain therapeutics.[1] Given its potential role in drug discovery, ensuring the chemical and stereoisomeric purity of synthesized this compound is critical. Impurities, including stereoisomers, unreacted starting materials, and synthetic byproducts, can significantly impact the compound's biological activity and toxicity profile.

This guide explores various analytical methodologies to provide a comprehensive framework for validating the purity of this compound and its analogs.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Below is a comparative summary of the most common methods.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity, detection of non-volatile impurities, enantiomeric separation (with chiral column).High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires reference standards for quantification, solvent consumption.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Quantitative purity, identification of volatile impurities by mass fragmentation patterns.High sensitivity, excellent for volatile and semi-volatile compounds, structural elucidation of impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the NMR signal intensity of an analyte relative to a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.High precision and accuracy, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, identifying functional groups.Qualitative identification of the compound and detection of functional group impurities.Fast, non-destructive, provides information about the chemical bonding.Not inherently quantitative, less sensitive to minor impurities compared to other methods.

Quantitative Data Summary

The following tables present representative data for the purity analysis of a synthesized batch of this compound using HPLC, GC-MS, and qNMR.

Table 1: HPLC Purity Analysis of this compound

Peak No. Retention Time (min) Component Peak Area (%)
14.2Impurity A (e.g., starting material)0.25
25.8(1R,2S/1S,2R)-2-Methylcyclopentanecarboxylic acid99.60
36.5Impurity B (e.g., diastereomer)0.15
Total 100.00

Table 2: GC-MS Purity Analysis of Derivatized this compound

Peak No. Retention Time (min) Component (as Methyl Ester) Peak Area (%) Key m/z Fragments
17.1Impurity C (e.g., solvent residue)0.10Varies
28.5Methyl 2-methylcyclopentanecarboxylate99.85142 (M+), 111, 83, 55
38.9Isomeric Impurity0.05142 (M+), 111, 83, 55
Total 100.00

Table 3: qNMR Purity Determination of this compound

Analyte Signal (Integral) Internal Standard (Maleic Acid) Signal (Integral) Analyte Moles Internal Standard Moles Purity (w/w %)
1.00 (CH-COOH)1.00 (CH=CH)CalculatedKnown99.5%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation

This protocol outlines a method for the chiral separation of this compound enantiomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of trifluoroacetic acid (TFA) to improve peak shape (e.g., n-Hexane:Isopropanol:TFA 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the percentage of each enantiomer based on the peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes the analysis of this compound after derivatization to its more volatile methyl ester.

  • Derivatization:

    • Dissolve approximately 5 mg of the synthesized acid in 1 mL of methanol.

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Heat the mixture at 60 °C for 1 hour.

    • Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with diethyl ether.

    • Dry the ether layer over anhydrous sodium sulfate (B86663) and concentrate it before GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: Splitless injection of 1 µL of the derivatized sample.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Purity Calculation: Determine the relative peak area of the main component compared to all integrated peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol details the determination of absolute purity using an internal standard.[2][3]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and IS = internal standard.

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol

This protocol is for the qualitative assessment and identification of the synthesized compound.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Place a small drop of the liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • Identify the characteristic absorption bands for a carboxylic acid: a broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.

    • Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity.

    • The absence of significant peaks corresponding to potential impurities (e.g., C=C from starting materials) can provide qualitative evidence of purity.

Visualization of the Purity Validation Workflow

The following diagrams illustrate the logical workflow for validating the purity of a synthesized compound and its place within the broader drug discovery process.

Purity_Validation_Workflow Purity Validation Workflow for Synthesized Compound cluster_synthesis Synthesis & Initial Characterization cluster_validation Purity Validation cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Initial_ID Initial Identification (TLC, Melting Point) Purification->Initial_ID HPLC HPLC Analysis (Purity, Enantiomeric Ratio) Initial_ID->HPLC GCMS GC-MS Analysis (Volatile Impurities) Initial_ID->GCMS qNMR qNMR Analysis (Absolute Purity) Initial_ID->qNMR FTIR FTIR Analysis (Functional Group Confirmation) Initial_ID->FTIR Purity_Check Purity Meets Specification? HPLC->Purity_Check GCMS->Purity_Check qNMR->Purity_Check FTIR->Purity_Check Proceed Proceed to Further Studies Purity_Check->Proceed Yes Repurify Repurify Batch Purity_Check->Repurify No Repurify->Purification

Caption: A logical workflow for the synthesis, purification, and comprehensive purity validation of this compound.

Drug_Discovery_Workflow Role of Purity Validation in Drug Discovery Target_ID Target Identification & Validation (e.g., NaV1.7) Lead_Gen Lead Generation (e.g., Cyclopentane (B165970) Carboxylic Acids) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Synthesis of Analogs) Lead_Gen->Lead_Opt Purity_Val Purity Validation of Synthesized Compounds Lead_Opt->Purity_Val In_Vitro In Vitro Testing (Potency, Selectivity) Purity_Val->In_Vitro In_Vitro->Lead_Opt Iterative Optimization In_Vivo In Vivo Testing (Efficacy, PK/PD) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

A Comparative Analysis of 2-Methylcyclopentanecarboxylic Acid Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative framework for the evaluation of novel derivatives of 2-methylcyclopentanecarboxylic acid. While direct comparative studies on a broad series of these specific derivatives are not extensively available in published literature, this document synthesizes methodologies and data presentation formats from studies on analogous cyclic carboxylic acid derivatives. The provided experimental data is illustrative and intended to serve as a template for the evaluation of newly synthesized compounds.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry due to its constrained, three-dimensional structure which can allow for precise interactions with biological targets. Its derivatives, including esters and amides, are of significant interest for the development of new therapeutic agents. This guide outlines the synthesis of a hypothetical series of ester and amide derivatives and provides a framework for their comparative evaluation in terms of antimicrobial and cytotoxic activities.

Synthesis of this compound Derivatives

The synthesis of ester and amide derivatives of this compound can be achieved through standard organic chemistry reactions. The general synthetic pathways are outlined below.

General Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Carboxylic_Acid This compound Start->Carboxylic_Acid Esterification Esterification Carboxylic_Acid->Esterification R-OH, H+ Amidation Amidation Carboxylic_Acid->Amidation R1R2NH, Coupling Agent Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides Antimicrobial Antimicrobial Screening Esters->Antimicrobial Cytotoxicity Cytotoxicity Assay Esters->Cytotoxicity Amides->Antimicrobial Amides->Cytotoxicity Data_Analysis Data Analysis and SAR Determination Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Comparative Biological Activity

The following tables present hypothetical data for the antimicrobial and cytotoxic activities of a series of this compound ester and amide derivatives. This data is structured for easy comparison of the compounds' performance.

Table 1: Antimicrobial Activity of this compound Derivatives

The antimicrobial activity is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency.

Compound IDDerivative TypeR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
ESTER-01 EsterMethyl>128>128>128
ESTER-02 EsterEthyl128>128128
ESTER-03 EsterPropyl6412864
ESTER-04 EsterButyl326432
AMIDE-01 AmidePropyl326432
AMIDE-02 AmideButyl163216
AMIDE-03 AmidePhenyl8168
AMIDE-04 Amide4-Chlorophenyl484
Control -Ciprofloxacin10.5-
Control -Fluconazole--2
Table 2: Cytotoxic Activity of this compound Derivatives

The cytotoxic activity is presented as the half-maximal inhibitory concentration (IC₅₀) in µM against a human cancer cell line (e.g., HeLa). Higher values indicate lower cytotoxicity and thus a better safety profile.

Compound IDDerivative TypeR GroupHeLa Cell Line IC₅₀ (µM)
ESTER-01 EsterMethyl>100
ESTER-02 EsterEthyl95.4
ESTER-03 EsterPropyl78.2
ESTER-04 EsterButyl65.1
AMIDE-01 AmidePropyl55.8
AMIDE-02 AmideButyl42.3
AMIDE-03 AmidePhenyl25.1
AMIDE-04 Amide4-Chlorophenyl15.6
Control -Doxorubicin0.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Synthesis of Ester Derivatives (General Procedure)

To a solution of this compound (1.0 eq) in the corresponding alcohol (10 mL/mmol) is added a catalytic amount of concentrated sulfuric acid (2-3 drops). The reaction mixture is heated at reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the excess alcohol is removed under reduced pressure. The residue is diluted with ethyl acetate (B1210297) (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to afford the crude ester, which is then purified by column chromatography.

Synthesis of Amide Derivatives (General Procedure)

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol) at 0 °C are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.2 eq), 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 eq), and triethylamine (B128534) (TEA, 2.5 eq). The mixture is stirred for 20 minutes, followed by the addition of the respective amine (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction mixture is diluted with DCM (20 mL) and washed with 1N HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Two-fold serial dilutions of each compound are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. The final concentrations typically range from 0.25 to 256 µg/mL. The wells are inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi. The plates are incubated at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The formazan (B1609692) crystals formed are dissolved by adding 150 µL of DMSO to each well. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Structure-Activity Relationship (SAR) Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the structure-activity relationship analysis of the synthesized derivatives.

SAR Signaling Pathway cluster_sar Structure-Activity Relationship (SAR) Analysis Scaffold 2-Methylcyclopentyl Scaffold Ester_Series Ester Derivatives Scaffold->Ester_Series Amide_Series Amide Derivatives Scaffold->Amide_Series Lipophilicity Increased Lipophilicity (Longer Alkyl Chain) Ester_Series->Lipophilicity SAR Amide_Series->Lipophilicity SAR Aromaticity Aromatic/Substituted Aromatic Groups Amide_Series->Aromaticity SAR H_Bonding Hydrogen Bonding (Amide N-H) Amide_Series->H_Bonding SAR Activity Increased Biological Activity (Antimicrobial & Cytotoxic) Lipophilicity->Activity Aromaticity->Activity H_Bonding->Activity

A Comparative Guide to the Reaction Products of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical transformations of 2-methylcyclopentanecarboxylic acid, a versatile building block in organic synthesis. We present a comparative overview of its key reactions, including esterification, reduction, and amidation, supported by generalized experimental data and detailed protocols. This document aims to equip researchers with the necessary information to effectively utilize this compound in the development of novel molecules.

Comparison of Key Reactions and Products

The reactivity of this compound is primarily dictated by its carboxylic acid functional group. The following table summarizes the common reactions, their resulting products, and typical reaction conditions and yields. While specific data for this compound may vary, the provided information is representative of cyclopentanecarboxylic acids in general.[1][2][3]

Reaction TypeReagents & ConditionsProductTypical Yield (%)
Esterification (Fischer) Methanol (B129727) (excess), H₂SO₄ (catalyst), RefluxMethyl 2-methylcyclopentanecarboxylate60-70[4][5]
Reduction 1. LiAlH₄, Dry THF; 2. H₃O⁺ workup(2-Methylcyclopentyl)methanol>90[6][7][8]
Amide Formation 1. SOCl₂, Reflux; 2. NH₃ (aq)2-Methylcyclopentanecarboxamide80-90 (two steps)[][10]
Amide Formation (Direct) NH₄Cl, DCC, DCM, RT2-Methylcyclopentanecarboxamide~70-80
Acyl Chloride Formation SOCl₂, Reflux2-Methylcyclopentanecarbonyl chloride>90[2]

Experimental Protocols

Fischer Esterification: Synthesis of Methyl 2-methylcyclopentanecarboxylate

This protocol describes the acid-catalyzed esterification of this compound with methanol.[4][5]

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10.0 eq), slowly add concentrated sulfuric acid (0.1 eq) while cooling in an ice bath.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation to yield pure methyl 2-methylcyclopentanecarboxylate.

Reduction with LiAlH₄: Synthesis of (2-Methylcyclopentyl)methanol

This protocol outlines the reduction of this compound to its corresponding primary alcohol using lithium aluminum hydride.[6][7]

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water, while maintaining the temperature below 20 °C.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude alcohol can be purified by distillation or column chromatography.

Amide Synthesis via Acyl Chloride: Synthesis of 2-Methylcyclopentanecarboxamide

This two-step protocol describes the formation of an amide from this compound by first converting it to an acyl chloride.[][10]

Step 1: Synthesis of 2-Methylcyclopentanecarbonyl chloride

  • Add thionyl chloride (2.0 eq) to this compound (1.0 eq) and heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methylcyclopentanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Methylcyclopentanecarboxamide

  • Dissolve the crude 2-methylcyclopentanecarbonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM).

  • Cool the solution in an ice bath and add a concentrated aqueous solution of ammonia (B1221849) (3.0 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methylcyclopentanecarboxamide.

Visualizing Reaction Pathways and Analytical Workflow

To better understand the chemical transformations and the process of product characterization, the following diagrams are provided.

Reaction_Pathways This compound This compound Methyl 2-methylcyclopentanecarboxylate Methyl 2-methylcyclopentanecarboxylate This compound->Methyl 2-methylcyclopentanecarboxylate MeOH, H+ (2-Methylcyclopentyl)methanol (2-Methylcyclopentyl)methanol This compound->(2-Methylcyclopentyl)methanol 1. LiAlH4 2. H3O+ 2-Methylcyclopentanecarbonyl chloride 2-Methylcyclopentanecarbonyl chloride This compound->2-Methylcyclopentanecarbonyl chloride 2-Methylcyclopentanecarboxamide 2-Methylcyclopentanecarboxamide 2-Methylcyclopentanecarbonyl chloride->2-Methylcyclopentanecarboxamide NH3

Caption: Key reaction pathways of this compound.

Analytical_Workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_characterization Characterization Reaction Mixture Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Extraction/Filtration Purified Product Purified Product Crude Product->Purified Product Distillation or Chromatography NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy GC-MS Analysis GC-MS Analysis Purified Product->GC-MS Analysis FT-IR Spectroscopy FT-IR Spectroscopy Purified Product->FT-IR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation GC-MS Analysis->Structural Confirmation FT-IR Spectroscopy->Structural Confirmation

Caption: General workflow for reaction product characterization.

Characterization of Reaction Products

The identification and characterization of the synthesized products are crucial for confirming the success of a reaction and determining the purity of the obtained compound. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the product.[11][12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate components of a mixture and identify them based on their mass-to-charge ratio. For carboxylic acids and alcohols, derivatization is often necessary to increase their volatility for GC analysis.[15][16][17]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. For instance, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a C=O stretch at a different wavenumber for an ester or amide can confirm the transformation.

Biological Context and Alternative Syntheses

While direct involvement of this compound in specific signaling pathways is not extensively documented, carboxylic acids are central metabolites in pathways like the Tricarboxylic Acid (TCA) cycle.[1][2][18][19] The structural similarity of this compound to natural products suggests its potential for biological activity, warranting further investigation.

Alternative synthetic strategies for cyclopentane (B165970) derivatives include ring-contraction methods such as the Favorskii rearrangement, which can provide access to complex cyclopentane structures.[20] Furthermore, synthesis from readily available precursors like cyclopentanol (B49286) through oxidation and subsequent Grignard reaction offers another route to this class of compounds.[21] The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Methylcyclopentanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques for the characterization of 2-methylcyclopentanecarboxylic acid esters. These compounds, possessing stereogenic centers, are of interest in synthetic chemistry and drug development, necessitating robust analytical methods for structural elucidation and purity assessment. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in their analysis, supported by experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize typical spectroscopic data for esters of cyclopentanecarboxylic acid derivatives. Due to the limited availability of a complete public dataset for a single, simple ester of this compound, data for closely related compounds are presented to provide representative values.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm
Methyl cyclopentanecarboxylate CCl₄3.6 (s, 3H, -OCH₃), 2.7 (m, 1H, -CH-), 1.5-1.9 (m, 8H, -CH₂-)
Methyl 2-cyclopentanonecarboxylate CDCl₃3.75 (s, 3H, -OCH₃), 3.4 (t, 1H, J=7.5 Hz, -CH-), 2.2-2.5 (m, 4H, -CH₂-), 1.9-2.2 (m, 2H, -CH₂-)[1][2]

Note: The presence of a methyl group at the 2-position of the cyclopentane (B165970) ring would introduce an additional signal, typically a doublet, in the aliphatic region (around 1.0-1.2 ppm), and would further split the signal of the adjacent methine proton.

Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm
Methyl 2-cyclopentanonecarboxylate CDCl₃205.9 (C=O, ketone), 171.8 (C=O, ester), 52.4 (-OCH₃), 50.1 (-CH-), 38.0, 28.1, 20.6 (-CH₂-)
2-Methylcyclopentanone CDCl₃221.9 (C=O), 45.2 (-CH-), 35.5, 29.7, 20.8 (-CH₂-), 15.1 (-CH₃)[3]

Note: For a simple ester of this compound, the ester carbonyl carbon would appear around 175 ppm. The carbons of the cyclopentane ring and the methyl group would have shifts influenced by the ester group and the methyl substituent.

Table 3: IR Spectroscopic Data
CompoundTechniqueKey Absorptions (cm⁻¹)
Methyl cyclopentanecarboxylate Neat~2950 (C-H stretch), 1735 (C=O stretch, ester) , ~1170 (C-O stretch)
General Esters -1735-1750 (C=O stretch)

Note: The most characteristic absorption for these esters is the strong carbonyl (C=O) stretch in the region of 1735-1750 cm⁻¹.

Table 4: Mass Spectrometry Data
CompoundIonization MethodKey Fragment Ions (m/z)
Methyl cyclopentanecarboxylate Electron Ionization (EI)128 (M⁺), 97 (M⁺ - OCH₃), 69 (C₅H₉⁺)
Ethyl 2-methylcyclopentanecarboxylate Not specifiedMolecular Weight: 156.22 g/mol

Note: The mass spectra of these esters are expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the alkoxy group from the ester.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-20 mg of the liquid ester sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4] The solution should be homogeneous and free of particulate matter.

  • Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • Locking and Shimming: The spectrometer locks onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[4]

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, providing single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR)-IR:

  • Sample Preparation: No specific sample preparation is required for a liquid sample.[5]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal) is used.

  • Data Acquisition:

    • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.[6]

    • Sample Spectrum: A small drop of the liquid ester is placed directly onto the ATR crystal, ensuring complete coverage. The sample spectrum is then recorded.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dilute the liquid ester sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (typically in the ppm range).

  • Instrumentation: A GC-MS system is used, consisting of a gas chromatograph for separation and a mass spectrometer for detection.

  • Data Acquisition:

    • GC Separation: A small volume of the prepared sample (typically 1 µL) is injected into the GC. The volatile ester is vaporized and separated from other components on a capillary column with a suitable temperature program.

    • MS Analysis: As the ester elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method for generating ions. The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

  • Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values. This data is used to determine the molecular weight and deduce the structure from the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a this compound ester.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR Direct application (ATR) MS MS Sample->MS Dilute in volatile solvent Structure Structure NMR->Structure ¹H & ¹³C Spectra IR->Structure IR Spectrum MS->Structure Mass Spectrum

Caption: General workflow for the spectroscopic analysis of an ester sample.

Comparative Analysis of Techniques

Each spectroscopic technique provides unique and complementary information for the structural elucidation of this compound esters.

  • NMR Spectroscopy is the most powerful technique for determining the precise connectivity of atoms in the molecule. ¹H NMR provides information about the chemical environment and coupling of protons, while ¹³C NMR reveals the number of unique carbon atoms. For chiral molecules like this compound esters, advanced NMR techniques can also be used to determine the relative stereochemistry.

  • IR Spectroscopy is a rapid and simple method for identifying the presence of key functional groups. The strong and characteristic C=O stretching absorption of the ester group is easily identifiable. While it does not provide detailed structural information on its own, it is an excellent tool for confirming the presence of the ester functionality and for monitoring reactions.

  • Mass Spectrometry , particularly when coupled with Gas Chromatography (GC-MS), provides the molecular weight of the compound and valuable information about its fragmentation pattern. This data can be used to confirm the elemental composition and to deduce structural features by analyzing the masses of the fragments.

The logical relationship for a comprehensive analysis is outlined in the diagram below.

Logical_Analysis Unknown_Ester Unknown Ester IR_Analysis IR Analysis Unknown_Ester->IR_Analysis MS_Analysis MS Analysis Unknown_Ester->MS_Analysis NMR_Analysis NMR Analysis Unknown_Ester->NMR_Analysis Functional_Group Ester C=O confirmed IR_Analysis->Functional_Group Molecular_Weight Molecular Weight determined MS_Analysis->Molecular_Weight Connectivity C-H Framework established NMR_Analysis->Connectivity Final_Structure Final Structure Elucidated Functional_Group->Final_Structure Molecular_Weight->Final_Structure Connectivity->Final_Structure

Caption: Logical flow for comprehensive structural elucidation.

References

performance comparison of catalysts for 2-Methylcyclopentanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive performance comparison of catalytic systems for the synthesis of 2-Methylcyclopentanecarboxylic acid is presented for researchers, scientists, and professionals in drug development. This guide details promising catalytic methodologies, supported by experimental data from analogous systems, to inform catalyst selection for this valuable synthetic building block.

Nickel-Catalyzed Reductive Carboxylation

Nickel catalysis has emerged as a powerful tool for the carboxylation of C(sp³)-halides with carbon dioxide, offering a direct route to carboxylic acids from readily available precursors.[1][2] This method is particularly attractive due to the abundance and low cost of both nickel and carbon dioxide.

Performance Comparison

The following table summarizes representative performance data for Nickel-catalyzed carboxylation of alkyl bromides, which can be considered analogous to the synthesis of this compound from a 2-methylcyclopentyl bromide precursor.

Catalyst SystemSubstrateYield (%)Key Reaction Conditions
NiBr₂·glyme / L3 Cyclopropyl bromide66Mn (2.6 equiv), LiCl (4 equiv), CO₂ (1 atm), DMA, 30 °C, 40 h
NiBr₂·glyme / dppf 1-bromoadamantane85Mn (2.6 equiv), LiCl (4 equiv), CO₂ (1 atm), DMA, 30 °C, 48 h
NiCl₂·glyme / PCy₃ 1-bromocyclohexane75Mn (3.0 equiv), CO₂ (1 atm), DMA, 25 °C, 16 h

Data is adapted from analogous catalytic systems for different substrates and should be considered indicative.

Experimental Protocol: Nickel-Catalyzed Carboxylation of an Alkyl Bromide

This protocol is adapted from a general procedure for the nickel-catalyzed reductive carboxylation of alkyl bromides.[3]

  • Catalyst Preparation: In a glovebox, an oven-dried Schlenk tube is charged with NiBr₂·glyme (10 mol%), a suitable ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) or another specified phosphine (B1218219)/N-heterocyclic carbene ligand, 26 mol%), manganese powder (2.6 equivalents), and lithium chloride (4 equivalents).

  • Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and then evacuated and backfilled with carbon dioxide (1 atm) three times.

  • Reagent Addition: Anhydrous N,N-dimethylacetamide (DMA) is added, followed by the substrate (e.g., 1-bromo-2-methylcyclopentane, 1 equivalent) under a positive pressure of CO₂.

  • Reaction: The mixture is stirred at a specified temperature (e.g., 30 °C) for 40-48 hours.

  • Workup and Isolation: The reaction is quenched with 2 M aqueous HCl. The aqueous phase is extracted with ethyl acetate (B1210297). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired carboxylic acid.

Catalytic Cycle and Workflow

Ni_Catalyzed_Carboxylation Nickel-Catalyzed Reductive Carboxylation Cycle Ni0 Ni(0)Lₙ NiII_RBr R-Ni(II)(Br)Lₙ Ni0->NiII_RBr NiI_R R-Ni(I)Lₙ NiII_RBr->NiI_R MnBr Mn(II)Br NiI_CO2 R-Ni(I)(CO₂)Lₙ NiI_R->NiI_CO2 NiII_CO2R RCO₂-Ni(II)Lₙ NiI_CO2->NiII_CO2R Migratory Insertion NiII_CO2R->Ni0 Reductive Elimination/ Reduction Product R-COOH NiII_CO2R->Product Protonolysis H_plus H⁺ RBr R-Br RBr->Ni0 Oxidative Addition Mn Mn Mn->NiII_RBr Reduction CO2 CO₂ CO2->NiI_R Coordination

Caption: Proposed catalytic cycle for Nickel-catalyzed reductive carboxylation.

Experimental_Workflow_Ni Workflow for Ni-Catalyzed Carboxylation start Start prep Prepare Catalyst System (NiBr₂·glyme, Ligand, Mn, LiCl) start->prep setup Setup Reaction Vessel (Evacuate & backfill with CO₂) prep->setup add_reagents Add Solvent (DMA) and Substrate (R-Br) setup->add_reagents react Stir at 30°C for 40-48h add_reagents->react quench Quench with 2M HCl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

Caption: Experimental workflow for Nickel-catalyzed carboxylation.

Palladium-Catalyzed Hydroxycarbonylation

Palladium-catalyzed hydroxycarbonylation of alkenes is a well-established method for the synthesis of carboxylic acids. This reaction involves the addition of a hydrogen atom and a carboxylic acid group across a double bond, typically using carbon monoxide and water. Recent advancements have also explored the use of CO₂ as the carbonyl source.

Performance Comparison

The following table presents data for the Palladium-catalyzed hydroxycarbonylation of cyclopentene, which serves as a close model for the synthesis of this compound from a methylcyclopentene isomer.

Catalyst SystemSubstrateYield (%)Key Reaction Conditions
Pd(OAc)₂ / dppp Cyclopentene85CO (40 bar), H₂O, Dioxane, 100 °C, 16 h
PdCl₂(dppf)1-Octene92CO (50 bar), H₂O, Formic Acid, 100 °C, 12 h
Pd(OAc)₂ / Xantphos Styrene95CO (20 bar), H₂O, Toluene, 120 °C, 24 h

Data is adapted from analogous catalytic systems and should be considered indicative.

Experimental Protocol: Palladium-Catalyzed Hydroxycarbonylation of an Alkene

This protocol is based on general procedures for the palladium-catalyzed hydroxycarbonylation of alkenes.

  • Catalyst Preparation: A high-pressure autoclave is charged with Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., 1,3-Bis(diphenylphosphino)propane (dppp), 4 mol%).

  • Reaction Setup: The autoclave is sealed and purged several times with carbon monoxide (CO).

  • Reagent Addition: A degassed solution of the alkene (e.g., 1-methylcyclopentene, 1 equivalent) in a suitable solvent (e.g., dioxane) and water is added to the autoclave.

  • Reaction: The autoclave is pressurized with CO (e.g., 40 bar) and heated to the reaction temperature (e.g., 100 °C) with vigorous stirring for 16-24 hours.

  • Workup and Isolation: After cooling to room temperature, the excess CO pressure is carefully released. The reaction mixture is diluted with diethyl ether and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by distillation or column chromatography to afford the carboxylic acid.

Catalytic Cycle and Workflow

Pd_Catalyzed_Hydroxycarbonylation Palladium-Catalyzed Hydroxycarbonylation Cycle Pd0 Pd(0)Lₙ HPd_X H-Pd(II)(X)Lₙ Pd0->HPd_X Pd_alkene [H-Pd(II)(alkene)Lₙ]⁺ HPd_X->Pd_alkene Pd_alkyl R-Pd(II)(X)Lₙ Pd_alkene->Pd_alkyl Migratory Insertion Pd_acyl RCO-Pd(II)(X)Lₙ Pd_alkyl->Pd_acyl Product R-COOH Pd_acyl->Product Hydrolysis Product->Pd0 Reductive Elimination HX HX (H₂O) HX->Pd0 Oxidative Addition Alkene Alkene Alkene->HPd_X Coordination CO CO CO->Pd_alkyl CO Insertion

Caption: Proposed catalytic cycle for Palladium-catalyzed hydroxycarbonylation.

Experimental_Workflow_Pd Workflow for Pd-Catalyzed Hydroxycarbonylation start Start charge_autoclave Charge Autoclave with Pd(OAc)₂ and Ligand start->charge_autoclave purge Purge with CO charge_autoclave->purge add_reagents Add Alkene, Solvent, and Water purge->add_reagents pressurize_heat Pressurize with CO (40 bar) and Heat to 100°C add_reagents->pressurize_heat react Stir for 16-24h pressurize_heat->react cool_depressurize Cool and Release Pressure react->cool_depressurize extract Dilute and Extract cool_depressurize->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Distillation or Chromatography dry->purify end This compound purify->end

Caption: Experimental workflow for Palladium-catalyzed hydroxycarbonylation.

Objective Comparison and Outlook

Both Nickel-catalyzed reductive carboxylation and Palladium-catalyzed hydroxycarbonylation represent viable and modern approaches to the synthesis of this compound.

  • Nickel-Catalyzed Carboxylation offers the significant advantage of utilizing CO₂, a readily available and environmentally benign C1 source, under relatively mild conditions. The development of robust ligands has expanded the substrate scope to include various alkyl halides. However, this method requires a stoichiometric metallic reductant, such as manganese or zinc, which can complicate product purification and adds to the cost.

  • Palladium-Catalyzed Hydroxycarbonylation is a more established technology with a broad range of successful applications. It often provides high yields and selectivities. A primary drawback is the typical reliance on carbon monoxide, a toxic and flammable gas that requires specialized handling equipment. However, ongoing research is focused on using CO₂ surrogates.

The choice of catalyst will ultimately depend on factors such as the availability of starting materials (alkyl halide vs. alkene), the desired reaction conditions, and the scale of the synthesis. For a more sustainable and "greener" approach, the Nickel-catalyzed route using CO₂ is highly promising, provided the challenges associated with the reductant can be managed. The Palladium-catalyzed method remains a reliable and high-yielding option, especially in laboratory settings where CO handling is established. Further research is needed to directly compare these and other potential catalytic systems for the synthesis of this compound to provide definitive performance benchmarks.

References

Safety Operating Guide

Safe Disposal of 2-Methylcyclopentanecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides detailed procedures for the safe disposal of 2-Methylcyclopentanecarboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Key Safety and Hazard Information

This compound is classified as a substance that poses several hazards. It is known to be corrosive and an irritant, harmful if swallowed, and capable of causing skin irritation and serious eye damage.[1][2] Inhalation may also lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during its handling and disposal.

Quantitative Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol [1]
Melting Point4 °C / 39.2 °F[3]
Boiling Point216 °C / 420.8 °F @ 760 mmHg[3]
Flash Point93 °C / 199.4 °F[3]
Specific Gravity1.050[3]
Vapor Pressure25 mmHg @ 118 °C[3]
Vapor Density3.9[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling in the laboratory to final waste removal.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[2][4]

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all sources of ignition and use spark-proof tools for cleanup.[4]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[4][5]

  • Prevent the chemical from entering drains or sewer systems.[4][5]

3. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]

4. Final Disposal:

  • The recommended method for the final disposal of this compound is through a licensed chemical waste disposal facility.[2][3][4][6] This may involve controlled incineration with flue gas scrubbing.[4]

  • Do not discharge this compound into the sewer system.[4]

  • For empty containers, triple-rinse with a suitable solvent. The rinsed containers can then be recycled or punctured to render them unusable and disposed of in a sanitary landfill.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_containment Containment & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Handling in Lab waste_generated Waste Generated start->waste_generated Routine Use spill Spill Occurs start->spill Accident collect_waste Collect in Labeled, Sealed Container waste_generated->collect_waste cleanup_spill Clean Spill with Inert Absorbent spill->cleanup_spill store_waste Store in Cool, Dry, Well-Ventilated Area collect_waste->store_waste cleanup_spill->collect_waste licensed_disposal Dispose via Licensed Chemical Waste Facility store_waste->licensed_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methylcyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methylcyclopentanecarboxylic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Hazard Summary and Personal Protective Equipment

Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. The required PPE for handling this compound is determined by its specific hazards.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]
FlammabilityCategory 4Combustible liquid.[3]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye damage.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing.Prevents skin contact which can cause irritation.[3][4][5]
Respiratory Protection Use in a well-ventilated area. A full-face respirator may be required if exposure limits are exceeded or irritation occurs.Protects against inhalation of vapors that may cause respiratory irritation.[3][4]

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Pre-Handling Preparations
  • Consult Safety Data Sheet (SDS) : Always review the SDS for this compound before use.[5]

  • Ensure Proper Ventilation : Work in a well-ventilated area, such as a chemical fume hood.[3][4]

  • Inspect PPE : Check all PPE for integrity before use. Ensure gloves are free of holes and that safety goggles are in good condition.[4]

  • Locate Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible.[3]

Handling Procedure
  • Don PPE : Put on the required PPE as specified in Table 2.

  • Dispensing : Carefully dispense the chemical, avoiding splashes and the generation of aerosols. Use non-sparking tools.[4]

  • Avoid Incompatibilities : Keep away from strong oxidizing agents and strong bases.[3][6] Also, keep away from heat, sparks, and open flames.[3][6]

  • Immediate Cleanup : Clean up any spills immediately with an inert absorbent material (e.g., sand, silica (B1680970) gel).[3]

Post-Handling and Storage
  • Secure Container : Tightly close the container after use.[3][4]

  • Proper Storage : Store in a cool, dry, and well-ventilated area.[3][4]

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical.[2][3]

  • Doffing PPE : Remove PPE carefully to avoid contaminating yourself.

Disposal Plan
  • Waste Collection : Collect waste this compound and contaminated materials in a suitable, closed, and properly labeled container.[3][4]

  • Environmental Precaution : Do not allow the chemical to enter drains or waterways.[3][4]

  • Regulatory Compliance : Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

  • Container Decontamination : Contaminated containers can be triple-rinsed (or equivalent) and recycled or reconditioned. Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[4]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Avoid Incompatibles handle2->handle3 emergency Follow First Aid Procedures handle2->emergency If Exposed handle4 Clean Spills handle3->handle4 post1 Secure & Store Container handle4->post1 post2 Wash Hands post1->post2 post3 Doff PPE post2->post3 disp1 Collect Waste post3->disp1 disp2 Follow Regulations disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylcyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methylcyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.